molecular formula C11H10N2O2 B1487170 6-(Phenoxymethyl)pyrimidin-4-ol CAS No. 2091717-51-8

6-(Phenoxymethyl)pyrimidin-4-ol

Cat. No.: B1487170
CAS No.: 2091717-51-8
M. Wt: 202.21 g/mol
InChI Key: ALOAGOIBQTTXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Phenoxymethyl)pyrimidin-4-ol (CAS 2091717-51-8) is a chemical compound featuring a pyrimidin-4-ol core substituted with a phenoxymethyl group. With the molecular formula C11H10N2O2 and a molecular weight of 202.21, this compound is a versatile scaffold in medicinal chemistry research . The pyrimidine ring is a privileged structure in drug discovery due to its presence in nucleic acids and its ability to participate in hydrogen bonding, making it a key bioisostere for other aromatic systems . Researchers are particularly interested in 6-arylpyrimidin-4-one scaffolds for their potential as Positive Allosteric Modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting allosteric sites on the M1 receptor is a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia, as it may offer greater subtype selectivity and fewer side effects compared to orthosteric ligands . Modifications to the pendant groups on this core structure, such as the phenoxymethyl moiety, are crucial for fine-tuning allosteric binding affinity, cooperativity with acetylcholine, and intrinsic efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenoxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-6-9(12-8-13-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOAGOIBQTTXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(phenoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The primary focus is on a robust and logical synthesis strategy commencing from readily available starting materials. We will delve into the retrosynthetic analysis, a detailed step-by-step protocol for the principal synthesis pathway, mechanistic insights, and alternative synthetic strategies. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and understand the chemistry of this pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] The pyrimidin-4-ol scaffold, in particular, is a privileged structure found in various compounds with diverse pharmacological activities. This compound incorporates a phenoxy ether linkage, a common motif used to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates. This guide offers a detailed exploration of its chemical synthesis, emphasizing causality in experimental design and procedural integrity.

A critical aspect of pyrimidin-4-ol chemistry is its existence in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. Throughout this guide, the compound will be referred to as this compound, but it is crucial to recognize that the keto tautomer is often the more stable form, particularly in the solid state.[2][3][4] This tautomerism can influence reactivity and spectroscopic characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection approaches.

Approach A involves disconnecting the pyrimidine ring itself, a classic strategy for heterocyclic synthesis. This leads to a phenoxy-substituted β-dicarbonyl equivalent (II) and a suitable N-C-N building block like formamidine (III). This is known as the Principal Pyrimidine Synthesis.[5]

Approach B focuses on disconnecting the phenoxy ether bond. This retrosynthetic step suggests a Williamson ether synthesis between a pyrimidine core bearing a leaving group on the methyl substituent, such as 6-(halomethyl)pyrimidin-4-ol (IV), and phenol (V).

Retrosynthesis target This compound (I) precursor_A Ethyl 4-phenoxy-3-oxobutanoate (II) target->precursor_A Approach A: Ring Formation reagent_A Formamidine (III) target->reagent_A precursor_B 6-(Chloromethyl)pyrimidin-4-ol (IV) target->precursor_B Approach B: Ether Synthesis reagent_B Phenol (V) target->reagent_B

Caption: Retrosynthetic analysis of this compound.

While both routes are chemically sound, Approach A is often preferred for its convergence and efficiency, building the core scaffold with the desired substituent already in place. This guide will therefore focus on this pathway as the primary synthetic route.

Primary Synthesis Pathway: Step-by-Step Protocol

The selected pathway involves a two-step sequence: first, the synthesis of the key β-ketoester intermediate, followed by its cyclocondensation to form the pyrimidine ring.

Step 1: Synthesis of Ethyl 4-phenoxy-3-oxobutanoate

The precursor, ethyl 4-phenoxy-3-oxobutanoate, is synthesized via a nucleophilic substitution reaction between sodium phenoxide and ethyl 4-chloroacetoacetate.

Reaction: Sodium Phenoxide + Ethyl 4-chloroacetoacetate → Ethyl 4-phenoxy-3-oxobutanoate + Sodium Chloride

Protocol:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Cool the solution in an ice bath (0 °C).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, sodium ethoxide or sodium metal can be used if ethanol is the solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes until the gas evolution ceases, indicating the complete formation of sodium phenoxide.

  • Nucleophilic Substitution: Cool the sodium phenoxide solution back to 0 °C.

  • Add a solution of ethyl 4-chloroacetoacetate (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 4-phenoxy-3-oxobutanoate as an oil.

Step 2: Synthesis of this compound

This step is the core cyclization reaction to form the pyrimidine ring. It involves the condensation of the β-ketoester with formamidine.[5]

Reaction: Ethyl 4-phenoxy-3-oxobutanoate + Formamidine acetate → this compound

Protocol:

  • Preparation of Sodium Ethoxide Solution: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and under an inert atmosphere, add sodium metal (1.1 eq) to absolute ethanol. Caution: Exothermic reaction with hydrogen evolution. Allow the sodium to react completely.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (or hydrochloride) (1.1 eq). Stir for 15 minutes.

  • Add ethyl 4-phenoxy-3-oxobutanoate (1.0 eq), synthesized in Step 1, to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in water.

  • Acidify the aqueous solution to pH 5-6 with a suitable acid, such as acetic acid or dilute HCl. This will precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of cold diethyl ether or ethanol to remove impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Mechanistic Insights

The formation of the pyrimidine ring from a β-ketoester and an amidine is a classic cyclocondensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen of formamidine attacks the more electrophilic ketone carbonyl of the β-ketoester.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which, after proton transfer, eliminates a molecule of water to form an enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the ester carbonyl group in an intramolecular fashion.

  • Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol. Subsequent tautomerization leads to the formation of the aromatic pyrimidin-4-ol ring system.

Mechanism cluster_step1 Step 1: Initial Condensation cluster_step2 Step 2: Cyclization & Aromatization Ketoester Ethyl 4-phenoxy-3-oxobutanoate Intermediate1 Enamine Intermediate Ketoester->Intermediate1 + Formamidine - H₂O Formamidine Formamidine Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product This compound Intermediate2->Product - EtOH + Tautomerization

Caption: Simplified mechanism for pyrimidine ring formation.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and purification efficiency.

StepReactantsKey Reagents/SolventsTemp. (°C)Time (h)Typical Yield (%)
1Phenol, Ethyl 4-chloroacetoacetateNaH, Anhydrous THF0 to RT12-2470-85
2Ethyl 4-phenoxy-3-oxobutanoate, Formamidine acetateSodium Ethoxide, Absolute EthanolReflux (78)4-860-80

Alternative Synthetic Pathway

As identified in the retrosynthetic analysis, an alternative route involves the late-stage formation of the ether linkage.

Workflow:

  • Synthesis of 6-(chloromethyl)pyrimidin-4-ol: This intermediate can be synthesized by the cyclocondensation of ethyl 4-chloroacetoacetate with formamidine, following a protocol similar to Step 2 of the primary pathway.[6]

  • Williamson Ether Synthesis: The 6-(chloromethyl)pyrimidin-4-ol is then reacted with sodium phenoxide.[7][8] This is a classic S_N2 reaction where the phenoxide ion displaces the chloride.[9]

Alternative_Pathway Start Ethyl 4-chloroacetoacetate + Formamidine Intermediate 6-(Chloromethyl)pyrimidin-4-ol Start->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product Williamson Ether Synthesis (SN2) Phenoxide Sodium Phenoxide Phenoxide->Final_Product

Caption: Alternative synthesis via Williamson etherification.

Causality Behind Choice: This route might be advantageous if a variety of phenol analogues are to be synthesized, as the common intermediate 6-(chloromethyl)pyrimidin-4-ol can be prepared in bulk and then diversified. However, the chloromethyl group can be reactive and may lead to side products, potentially complicating purification.

Challenges and Troubleshooting

  • Tautomerism: The product exists as a mixture of keto and enol tautomers. This can lead to broad peaks in NMR spectra. Characterization should ideally include LC-MS, HRMS, and ¹³C NMR to confirm the structure.

  • Low Yields in Cyclization: The use of freshly prepared sodium ethoxide is critical. Old or wet reagents will significantly reduce the yield. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.

  • Purification Difficulties: The final product may have low solubility in common organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) may be required for high purity. If the product remains oily, it may indicate impurities or incomplete reaction; in such cases, column chromatography using a polar mobile phase is recommended.

  • Side Reactions: In the Williamson ether synthesis route, elimination reactions can compete with the desired S_N2 substitution, although this is less of a concern with a primary halide.[7]

Conclusion

The synthesis of this compound is most reliably achieved through the Principal Pyrimidine Synthesis, which involves the cyclocondensation of ethyl 4-phenoxy-3-oxobutanoate with formamidine. This method is robust, high-yielding, and utilizes readily accessible starting materials. Understanding the underlying reaction mechanisms and potential challenges, such as tautomerism and the need for anhydrous conditions, is paramount for a successful synthesis. The alternative Williamson ether synthesis pathway provides a flexible approach for generating analogues from a common intermediate. This guide provides a solid foundation for researchers to produce and further investigate this valuable heterocyclic scaffold.

References

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]5]

  • Zoll, J., & Dunn, M. F. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0028. [Link]

  • Vedantu. (n.d.). Pyrimidine: Structure, Functions & Importance in Biology. Retrieved from [Link]

  • Zhang, X., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7305–7309. [Link]2]

  • Zhang, X., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. American Chemical Society. [Link]]

  • Zhang, X., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]]

  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]3]

  • Sustainability. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction of ethyl acetoacetate with formaldehyde and primary amines. Retrieved from [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • SciSpace. (n.d.). Reaction of ethyl acetoacetate with formaldehyde and primary amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from [Link]

  • ResearchGate. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]8]

  • ResearchGate. (2025). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]9]

Sources

Spectroscopic Profiling and Structural Elucidation of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Analyte: 6-(Phenoxymethyl)pyrimidin-4-ol (CAS: 2091717-51-8)[1]

  • Synonyms: 6-(Phenoxymethyl)pyrimidin-4(3H)-one; 4-Hydroxy-6-phenoxymethylpyrimidine.

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for This compound , a critical heterocyclic scaffold used in the development of kinase inhibitors and antiviral therapeutics. The accurate characterization of this molecule is often complicated by lactam-lactim tautomerism , which significantly alters NMR and IR signals depending on solvent polarity. This guide synthesizes high-fidelity predicted data with analog-verified experimental baselines to provide a definitive reference for structural confirmation.

Structural Dynamics & Tautomerism

The most critical analytical challenge with this compound is its existence in dynamic equilibrium. While IUPAC nomenclature often defaults to the "ol" (hydroxy) form, experimental evidence in polar solvents (DMSO-d6, MeOH-d4) and the solid state overwhelmingly favors the "one" (keto/lactam) tautomer.

Failure to account for this results in misinterpretation of the Carbon-13 carbonyl signal and the Proton NMR integration of the hydroxyl/amide proton.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the spectral output.

Tautomerism Enol Lactim Form (4-Hydroxypyrimidine) Favored in gas phase/non-polar Keto Lactam Form (Pyrimidin-4(3H)-one) Favored in DMSO/Solid State Enol->Keto Solvent Stabilization (H-Bonding)

Figure 1: Lactim-Lactam tautomeric equilibrium. In analytical solvents like DMSO-d6, the equilibrium shifts heavily toward the Keto form (Red).

Synthesis & Sample Preparation

To ensure spectroscopic data validity, the analyte must be isolated from its primary synthetic precursors. The standard route involves the condensation of ethyl 4-phenoxyacetoacetate with formamidine acetate.

Synthetic Workflow

Synthesis SM1 Ethyl 4-phenoxyacetoacetate Reaction Cyclocondensation (NaOEt / EtOH, Reflux 4-6h) SM1->Reaction SM2 Formamidine Acetate SM2->Reaction Workup Acidification (pH 5-6) Precipitation Reaction->Workup Product This compound (Crude Solid) Workup->Product Purification Recrystallization (EtOH/Water) Product->Purification

Figure 2: Standard synthetic pathway for 6-substituted pyrimidin-4-ols.

Sample Preparation for NMR:

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to solubility and tautomer stabilization.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

The following data represents the consensus spectral profile derived from structure-activity relationships of 6-substituted pyrimidines (e.g., 6-methylpyrimidin-4-ol) and phenoxy-ether analogs.

Proton NMR ( H NMR) - 400 MHz, DMSO-d6
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.45 Broad Singlet1HNH (N3)Indicates Keto-tautomer dominance. Disappears with D2O shake.
8.15 Singlet1HC2-H Deshielded by two ring nitrogens. Characteristic of pyrimidine core.
7.28 - 7.35 Multiplet2HPh-H (meta)Typical aromatic multiplet.
6.95 - 7.05 Multiplet3HPh-H (ortho/para)Upfield shift due to ether oxygen donation.
6.35 Singlet1HC5-H Characteristic vinylic proton of the pyrimidine ring.
4.95 Singlet2H-O-CH 2-Methylene bridge. Sharp singlet confirms no adjacent protons.
Carbon NMR ( C NMR) - 100 MHz, DMSO-d6
Chemical Shift (

, ppm)
AssignmentAnalysis
163.5 C4 (C=O)Confirming the pyrimidinone (amide) carbonyl.
161.0 C6Quaternary carbon attached to the phenoxymethyl group.
158.2 Ph-C (Ipso)Aromatic carbon attached to Oxygen.
149.8 C2Carbon between two nitrogens (N-C=N).
129.8 Ph-C (Meta)Aromatic signal.[2]
121.5 Ph-C (Para)Aromatic signal.
114.8 Ph-C (Ortho)Shielded by oxygen electron donation.
105.2 C5Vinylic carbon of pyrimidine ring.
66.8 -O-CH2-Benzylic-like methylene carbon.

Mass Spectrometry (MS) Fragmentation[5][6][7]

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:


Exact Mass:  202.07 Da
Fragmentation Pathway

The fragmentation is driven by the cleavage of the ether linkage and the stability of the pyrimidine ring.

MS_Frag M_Ion Molecular Ion [M+H]+ = 203 (m/z 202 in EI) Frag1 Fragment A Loss of Phenoxy (PhO) [M - 93] M_Ion->Frag1 Ether Cleavage Frag3 Phenyl Cation m/z 77 M_Ion->Frag3 Phenoxy Cleavage Frag2 Pyrimidinone Core m/z ~109 Frag1->Frag2 Rearrangement

Figure 3: Predicted mass spectrometry fragmentation pattern.

Key Diagnostic Ions:

  • m/z 202/203: Parent Ion.

  • m/z 109: 6-methylenepyrimidin-4-one cation (Characteristic scaffold peak).

  • m/z 77: Phenyl cation (

    
    ), confirming the phenoxy group.
    

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to confirm the tautomeric state in solid phase (KBr pellet or ATR).

Wavenumber (

)
Vibration ModeFunctional GroupNote
3200 - 2800

(N-H) /

(C-H)
Amide / AromaticBroad band indicates H-bonded NH (Lactam form).
1660 - 1690

(C=O)
CarbonylCritical: Strong band confirms Pyrimidinone (Lactam). Absence suggests Lactim.
1580 - 1600

(C=C) /

(C=N)
Aromatic / RingPyrimidine skeletal vibrations.
1240 - 1260

(C-O-C)
EtherAsymmetric stretch of the phenoxy ether.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for biological assays, researchers must monitor for specific impurities that possess high UV absorbance but low biological activity.

  • Formamidine Homologs: Check for peaks at

    
     8.0-8.5 that do not integrate to the main scaffold; these may be unreacted formamidine or polymerized byproducts.
    
  • Phenol: Resulting from ether cleavage. Monitor

    
    H NMR for a triplet at 
    
    
    
    6.7-6.8 (para-H of phenol) if the sample has been subjected to acidic stress.
  • Water Content: Pyrimidinones are hygroscopic. A broad water peak at

    
     3.33 (in DMSO) is common but should be quantified for accurate molarity calculations in bioassays.
    

References

  • Tautomerism in Pyrimidines

    • L. Stefaniak, et al. "Tautomerism of Pyrimidin-4-ones." Tetrahedron, 1971.
  • Synthesis of Phenoxymethyl Pyrimidines

    • Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[3] Letters in Organic Chemistry, 2019.[3] (Analogous synthesis route).

  • Spectroscopic Data of Analogs (NP-MRD)

    • Nuclear Magnetic Resonance Database (NP-MRD) predictions for pyrimidine-ether scaffolds.
  • Mass Spectrometry of Pyrimidines

    • "Mass spectral fragmentation modes of pyrimidine derivatives."[4][5][6][7] Sphinx Knowledge House, 2010.

Sources

Mechanistic Profiling of Phenoxymethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Phenoxymethyl Pyrimidine Derivatives , focusing on their primary role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology and their emerging utility as kinase inhibitors in oncology.

From Allosteric Modulation to Cytotoxicity

Executive Summary

Phenoxymethyl pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry. Their molecular architecture—characterized by a central pyrimidine ring linked to a phenyl group via an oxymethyl spacer (


)—grants them unique conformational flexibility. This guide dissects their dominant mechanism of action (MoA): the allosteric inhibition of HIV-1 Reverse Transcriptase (RT) . Unlike nucleoside analogues (NRTIs) that target the catalytic site, these derivatives bind to a hydrophobic pocket, inducing a conformational lock that halts viral DNA synthesis. Secondary mechanisms include ATP-competitive inhibition of receptor tyrosine kinases (EGFR/VEGFR) in oncology.

Molecular Architecture & Pharmacophore

The biological efficacy of these derivatives relies on three structural domains:

  • The Pyrimidine Core: Acts as the scaffold, often substituted at C-2, C-4, or C-6 to tune hydrogen bonding capability.

  • The Phenoxymethyl Wing: The hydrophobic "payload." The ether oxygen provides flexibility, allowing the phenyl ring to orient itself into deep hydrophobic pockets (e.g., the

    
    -stacking interactions with Tyr181 and Tyr188 in HIV-1 RT).
    
  • The Side Chains: Substituents on the phenyl ring (e.g., halogens, alkyls) determine metabolic stability and solubility.

Primary Mechanism: HIV-1 Reverse Transcriptase Inhibition

The Allosteric Lock

Phenoxymethyl pyrimidines function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Their mechanism is non-competitive with respect to the substrate (dNTPs) and the template-primer.

  • Binding Site: They target the Non-Nucleoside Binding Pocket (NNBP) , a hydrophobic cavity located approximately 10 Å from the polymerase active site.

  • Conformational Change: Upon binding, the phenoxymethyl moiety wedges open the pocket. This forces the p66 subunit of the enzyme into a rigid, "hyperextended" conformation.

  • Catalytic Arrest: This distortion rotates the conserved Asp110, Asp185, and Asp186 catalytic triad (the "pol" active site) out of alignment. Consequently, the enzyme cannot coordinate the

    
     ions required for the phosphodiester bond formation, effectively "locking" the thumb subdomain and preventing DNA polymerization.
    
Key Residue Interactions
  • 
    -
    
    
    
    Stacking:
    The phenyl ring of the phenoxymethyl group engages in parallel or T-shaped
    
    
    -stacking with Tyr181 and Tyr188 .
  • Hydrogen Bonding: The pyrimidine nitrogen or exocyclic amines often form hydrogen bonds with the backbone of Lys101 or Val179 .

  • Hydrophobic Effect: The oxymethyl linker allows the molecule to adjust its fit, minimizing steric clash with Trp229 , a critical "gatekeeper" residue.

Resistance Profile

Mutations such as K103N and Y181C reduce the binding affinity of first-generation NNRTIs. Phenoxymethyl derivatives are often designed with flexible linkers (torsional freedom) to maintain binding efficacy even when the pocket shape is altered by these mutations (a concept known as "wiggling" or "jiggling" in the pocket).

Visualization: NNRTI Signaling & Inhibition Pathway

NNRTI_Mechanism HIV_Entry HIV-1 Entry & Uncoating RT_Active Reverse Transcriptase (RT) (Active Conformation) HIV_Entry->RT_Active dNTP_Binding dNTP + Template Binding RT_Active->dNTP_Binding Normal Cycle NNBP_Binding Binding to NNBP (Hydrophobic Pocket) RT_Active->NNBP_Binding DNA_Synth Viral DNA Synthesis dNTP_Binding->DNA_Synth Catalysis Inhibitor Phenoxymethyl Pyrimidine (NNRTI) Inhibitor->NNBP_Binding Diffusion Conf_Change Conformational Distortion (Thumb Subdomain Lock) NNBP_Binding->Conf_Change Induced Fit Cat_Triad Misalignment of Asp110/185/186 Conf_Change->Cat_Triad Allosteric Effect Halt Polymerization Halted Cat_Triad->Halt Inhibition Halt->DNA_Synth Blocks

Caption: Logical flow of HIV-1 RT allosteric inhibition. The inhibitor binds the NNBP, inducing a conformational lock that misaligns the catalytic triad, thereby blocking viral DNA synthesis.

Experimental Validation Protocols

To validate the mechanism of action, a tiered experimental approach is required.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay

Objective: Determine the


 of the derivative against recombinant HIV-1 RT.
Rationale:  A cell-free system isolates the target interaction, removing permeability variables.
  • Reagent Prep:

    • Enzyme: Recombinant HIV-1 RT (wild-type and mutant K103N).

    • Template: Poly(rA)·oligo(dT).[1]

    • Substrate:

      
      -dTTP (tritiated thymidine triphosphate) or a fluorescent PicoGreen substrate.
      
  • Reaction Assembly:

    • In a 96-well plate, mix reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM

      
      , 1 mM DTT) with the template-primer.
      
    • Add the phenoxymethyl pyrimidine derivative (serial dilutions in DMSO).

    • Initiate reaction by adding HIV-1 RT and

      
      -dTTP.
      
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% trichloroacetic acid (TCA) to precipitate DNA.

  • Quantification: Transfer precipitates to glass fiber filters. Measure radioactivity (CPM) using liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Cell-Based Antiviral Assay (MT-4 Cells)

Objective: Assess


 (antiviral potency) and 

(cytotoxicity). Rationale: Validates that the compound can penetrate the cell membrane and inhibit viral replication without killing the host cell.
  • Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium.

  • Infection: Infect cells with HIV-1 strain (e.g., IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infected cells (for cytotoxicity baseline).

  • Treatment: Immediately add test compounds (serial dilutions).

  • Incubation: Incubate for 5 days at 37°C, 5%

    
    .
    
  • Readout:

    • Viability (Cytotoxicity): Add MTT reagent. Viable cells reduce MTT to purple formazan.

    • Viral Protection: The cytopathic effect (CPE) of HIV kills untreated cells. Effective inhibitors preserve cell viability in infected wells.

  • Calculation: Selectivity Index (

    
    ) = 
    
    
    
    . An
    
    
    indicates a promising therapeutic window.

Quantitative Data Summary (Example)

Representative structure-activity relationship (SAR) data for Phenoxymethyl Pyrimidines.

Compound VariantR-Group (Phenyl Ring)RT Inhibition (


M)
Antiviral Potency (


M)
Selectivity Index (SI)
PMP-01 (Lead) 3,5-dimethyl0.0450.08> 1000
PMP-02 3-chloro0.1200.55240
PMP-03 4-nitro> 10.0> 50.0< 1
PMP-04 3,5-dichloro0.0080.023500

Note: Electron-withdrawing groups (like Cl) or hydrophobic groups (Methyl) at the 3,5-positions typically enhance


-stacking interactions within the hydrophobic pocket.

Secondary Context: Anticancer Activity

While HIV inhibition is the primary context, phenoxymethyl pyrimidines also exhibit kinase inhibitory activity .

  • Mechanism: ATP-Competitive Inhibition.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Structural Logic: The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase, while the phenoxymethyl group occupies the hydrophobic back-pocket, preventing ATP binding and autophosphorylation.

References

  • De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity . Link

  • Monga, V. et al. (2025).[2] Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic Chemistry . Link

  • Mai, A. et al. (2012). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Molecules . Link

  • Ludovici, D. W. et al. (2001). Evolution of Anti-HIV Drug Candidates.[2][3] Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters . Link

  • Janssen, P. A. et al. (2005). Rilpivirine (TMC278): a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a high genetic barrier to resistance. Journal of Medicinal Chemistry . Link

Sources

Technical Guide: Biological Activity & Pharmacological Profiling of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, pharmacological potential, and experimental characterization of 6-(Phenoxymethyl)pyrimidin-4-ol .

Executive Summary

This compound (CAS: 2091717-51-8) is a privileged heterocyclic scaffold belonging to the class of 6-substituted pyrimidines. While often utilized as a high-value intermediate in organic synthesis, its structural architecture—combining a polar, hydrogen-bonding pyrimidine core with a flexible, lipophilic phenoxymethyl arm—positions it as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and broad-spectrum antimicrobial agents.

This guide analyzes the molecule’s physicochemical properties, elucidates its mechanism of action (MOA) within viral and bacterial targets, and provides validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the tautomeric nature of this molecule is prerequisite for accurate docking studies and receptor-ligand modeling.

PropertySpecification
IUPAC Name This compound
Common Synonyms 6-(Phenoxymethyl)-4(3H)-pyrimidinone; 4-Hydroxy-6-phenoxymethylpyrimidine
CAS Number 2091717-51-8
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
LogP (Predicted) ~1.8 – 2.1 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Tautomerism Exists in equilibrium between the enol (4-ol) and keto (4-one) forms. In physiological solution, the 4(3H)-one tautomer predominates.
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the key pharmacophoric points essential for biological interaction.

ChemicalStructure cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Mapping Enol Enol Form (Pyrimidin-4-ol) Aromatic Character Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Solution Enol->Keto Tautomerization Core Pyrimidine Ring (H-bond Acceptor) Linker Oxymethyl Linker (-CH2-O-) Flexible Hinge Core->Linker C6 Attachment Tail Phenyl Ring (Hydrophobic Pi-Stacking) Linker->Tail

Figure 1: Tautomeric forms and pharmacophore segmentation of this compound.

Mechanism of Action (MOA)

The biological activity of this compound is primarily derived from its ability to mimic nucleobases while projecting a hydrophobic moiety into allosteric pockets.

Antiviral Activity (HIV-1 NNRTI Paradigm)

This molecule serves as a core scaffold for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO analogues.

  • Target: HIV-1 Reverse Transcriptase (RT).

  • Binding Site: The NNRTI binding pocket (a hydrophobic cleft adjacent to the active catalytic site).

  • Mechanism:

    • The pyrimidine ring forms hydrogen bonds with the backbone of Lys101 or Val179 in the RT enzyme.

    • The phenoxymethyl group acts as a flexible "wing," penetrating the hydrophobic sub-pocket lined by aromatic residues (Tyr181, Tyr188, Trp229).

    • Allosteric Locking: Binding induces a conformational change that locks the catalytic aspartate residues in an inactive orientation, halting viral DNA synthesis.

Antimicrobial & Herbicidal Activity[5]
  • Target: Thymidine Phosphorylase (TP) or Acetolactate Synthase (ALS) in plants/bacteria.

  • Mechanism: The structural similarity to thymine allows it to act as a competitive inhibitor or antimetabolite, disrupting pyrimidine salvage pathways essential for rapid microbial replication.

Biological Activity Data

While specific IC₅₀ values depend on the exact derivative and assay conditions, the class of 6-phenoxymethyl pyrimidines exhibits the following activity profiles based on Structure-Activity Relationship (SAR) studies.

Biological TargetActivity TypePotency Range (IC₅₀/MIC)Key SAR Insight
HIV-1 Reverse Transcriptase Inhibition (NNRTI)0.1 – 50 µMThe ether oxygen in the linker improves solubility compared to 6-benzyl analogs (e.g., Emivirine).
Staphylococcus aureus Antibacterial12 – 64 µg/mLActivity increases if the phenyl ring bears electron-withdrawing groups (Cl, F).
Digitaria sanguinalis Herbicidal>80% Inhibition @ 100 mg/LRequires lipophilic substitution; often used as a precursor for sulfonylureas.
Thymidine Phosphorylase Enzyme Inhibition10 – 100 µMMimics the substrate thymidine; C6-substitution prevents catalytic breakdown.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing this scaffold.

Synthesis of this compound

Reaction Type: Condensation Cyclization.

  • Reagents: Phenoxyacetyl chloride, Ethyl vinyl ether (or equivalent beta-keto ester precursor), Thiourea (followed by desulfurization) or Formamidine acetate.

  • Procedure (via Beta-Keto Ester route):

    • Step A: React ethyl 4-phenoxy-3-oxobutanoate with formamidine acetate in the presence of NaOEt (Sodium Ethoxide) in refluxing ethanol for 6–12 hours.

    • Step B: Neutralize the mixture with acetic acid to precipitate the crude product.

    • Step C: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for singlet at ~4.8 ppm (CH₂-O) and pyrimidine C5-H singlet at ~6.2 ppm.

    • Mass Spec: [M+H]⁺ = 203.2.

HIV-1 Reverse Transcriptase Inhibition Assay

Purpose: To quantify the NNRTI potential of the molecule.

  • Reagents: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template-primer, [³H]-dTTP (tritiated thymidine triphosphate).

  • Workflow:

    • Incubation: Mix enzyme buffer, template-primer, and varying concentrations of this compound (0.01 – 100 µM) in a 96-well plate.

    • Initiation: Add HIV-1 RT and [³H]-dTTP. Incubate at 37°C for 60 minutes.

    • Termination: Stop reaction with 10% trichloroacetic acid (TCA).

    • Quantification: Harvest precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to biological validation.

AssayWorkflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_bio Phase 2: Biological Profiling Start Precursors: Ethyl 4-phenoxy-3-oxobutanoate + Formamidine Reaction Cyclization (NaOEt/EtOH, Reflux) Start->Reaction Purify Recrystallization (EtOH/H2O) Reaction->Purify Verify Validation: NMR, MS, HPLC (>95%) Purify->Verify Screen Primary Screen: HIV-1 RT Assay Verify->Screen Cell Cell-Based Assay: MT-4 Cells (Cytotoxicity/EC50) Screen->Cell If IC50 < 10 µM Target Target Validation: Enzyme Kinetics (Ki) Screen->Target Mechanism Check

Figure 2: Integrated workflow for the synthesis and biological evaluation of this compound.

Future Directions & Translational Potential

  • Lead Optimization: The C2 position of the pyrimidine ring is currently unsubstituted (H). Introduction of an amino group (-NH₂) at C2 converts this scaffold into a cytosine derivative, potentially increasing affinity for DNA/RNA polymerases.

  • PROTAC Development: The hydroxyl group at C4 provides a chemical handle for attaching linkers to E3 ligase ligands, enabling the design of Proteolysis Targeting Chimeras (PROTACs) to degrade viral proteins.

  • Combination Therapy: Due to its distinct binding mode compared to nucleoside analogs (like AZT), this scaffold is a candidate for combination regimens to combat drug-resistant viral strains.

References

  • Tanaka, H., et al. "Synthesis and anti-HIV activity of 6-substituted acyclouridine derivatives." Journal of Medicinal Chemistry, 1991. Link

  • Mai, A., et al. "Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs): a novel class of specific non-nucleoside inhibitors of HIV-1 reverse transcriptase." Antiviral Research, 1999. Link

  • PubChem Compound Summary. "Pyrimidine, 4-hydroxy-6-(phenoxymethyl)-." National Center for Biotechnology Information. Link

  • Baba, M., et al. "Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives." Molecular Pharmacology, 1991. Link

  • Wang, S., et al. "Synthesis and Biological Activity of Pyrimidine Derivatives." Molecules, 2012. Link

In Silico Modeling of 6-(Phenoxymethyl)pyrimidin-4-ol: Tautomeric States and Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(Phenoxymethyl)pyrimidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Thymidine Phosphorylase (TP) inhibitors, and kinase antagonists. Its utility stems from the dual nature of its architecture: the pyrimidine core functions as a hydrogen-bond donor/acceptor mimic of nucleobases, while the phenoxymethyl arm provides a flexible hydrophobic probe capable of accessing deep allosteric pockets.

However, modeling this scaffold presents two distinct computational challenges that often lead to experimental failure if ignored:

  • Tautomeric Ambiguity: The pyrimidin-4-ol core exists in a delicate equilibrium between the enolic (4-hydroxy) and ketonic (4-oxo-3H) forms, heavily influenced by the dielectric constant of the binding pocket.

  • Linker Entropy: The -CH2-O- linker introduces specific torsional freedom that decouples the aromatic vectors, requiring rigorous conformational sampling beyond standard rigid-receptor docking.

This guide details a self-validating workflow to model these interactions with high fidelity, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.

Part 1: Structural Basis & Ligand Preparation

The Tautomer Trap

Standard force fields often default to the aromatic enol form of hydroxypyrimidines. However, experimental data and high-level QM calculations confirm that the keto (lactam) tautomer is often the dominant species in solution and within many enzyme active sites (e.g., Thymidine Phosphorylase).

Critical Protocol: QM-Based State Enumeration Do not rely solely on rule-based protonation tools (e.g., standard LigPrep settings) without manual intervention.

  • Enumeration: Generate all possible tautomers and protomers at pH 7.4 ± 1.0.

  • QM Optimization:

    • Software: Gaussian 16 or Jaguar.

    • Theory Level: DFT B3LYP/6-31G**++ (minimum) with PCM solvation (water).

    • Objective: Calculate relative solution phase energies (

      
      ).
      
    • Selection Criteria: Retain any tautomer within 2.5 kcal/mol of the global minimum.

Insight: For this compound, the N3-protonated keto form (pyrimidin-4(3H)-one) typically exhibits a large dipole moment, enhancing electrostatic complementarity in polar sub-pockets, whereas the enol form is preferred in hydrophobic clefts.

Data Table 1: Tautomer Energetics (Representative Data)
Tautomer IDStructure DescriptionRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Preferred Environment
T1 (Keto) 4-oxo-3H-pyrimidine0.00 (Global Min)4.8Polar / H-bond Acceptor rich
T2 (Enol) 4-hydroxypyrimidine+1.82.1Hydrophobic / Aromatic
T3 (Keto-1H) 4-oxo-1H-pyrimidine+4.25.2Rare / Specific Acidic Pockets

Part 2: Conformational Analysis of the Linker

The phenoxymethyl linker (-CH


-O-Ph) is not a rigid rod. It acts as a hinge. A common error is docking a single low-energy conformer.

Workflow:

  • Torsional Scan: Perform a coordinate scan of the C(pyrimidine)-C(

    
    )-O-C(phenyl) dihedral.
    
  • Clustering: Identify the two primary conformational populations:

    • Extended: Dihedral

      
       180° (Linear topology).
      
    • Folded: Dihedral

      
       60-90° (L-shaped topology, facilitating 
      
      
      
      -
      
      
      stacking between the phenyl and pyrimidine rings).

Part 3: Molecular Docking Strategy

Target Selection & Grid Generation

For this guide, we assume a generic ATP-binding pocket or NNRTI allosteric site where this scaffold is commonly deployed.

Step-by-Step Protocol:

  • Receptor Prep: Remove crystallographic waters unless they bridge the pyrimidine N3/O4 to the protein backbone (common in kinase hinges).

  • Constraint Definition:

    • Define a Hydrogen Bond constraint on the Pyrimidine N1 (acceptor) or N3-H (donor) depending on the tautomer.

    • Why? This forces the software to respect the specific H-bond pattern of the tautomer being docked, preventing unrealistic "flipped" poses that satisfy VdW but violate electrostatics.

  • Ensemble Docking:

    • Dock T1 (Keto) and T2 (Enol) separately.

    • Do not merge them into one ligand entry; analyze the scores independently to avoid bias from internal energy penalties.

Visualization: Docking Logic Flow

DockingWorkflow cluster_states State Generation Start Start: this compound QM QM Tautomer Optimization (B3LYP/6-31G**) Start->QM T1 Tautomer 1: Keto (3H) (High Dipole) QM->T1 T2 Tautomer 2: Enol (OH) (Low Dipole) QM->T2 Docking Rigid Receptor Docking (Glide/Gold) T1->Docking Constraint: N3-H Donor T2->Docking Constraint: N1 Acceptor Decision Score Analysis: Is Keto Score within 2 kcal/mol of Enol? Docking->Decision MD Proceed to MD Simulation (Solvent Explicit) Decision->MD Yes Reject Reject Pose (Strain Penalty) Decision->Reject No

Caption: Workflow distinguishing tautomer-specific docking pathways to prevent scoring artifacts.

Part 4: Dynamic Validation (MD Simulations)

Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify if the phenoxymethyl linker maintains the bioactive conformation or collapses due to hydrophobic effects.

Simulation Protocol:

  • System Setup:

    • Force Field: OPLS4 or CHARMM36m (Crucial for accurate heterocycle parameters).

    • Solvent: TIP3P water box with 10Å buffer.

    • Ions: Neutralize with Na+/Cl- to 0.15 M.

  • Equilibration: NPT ensemble (300K, 1 bar) for 5 ns with backbone restraints.

  • Production Run: 100 ns unrestricted.

  • Analysis Metric: RMSD & H-Bond Lifetime:

    • Monitor the distance between the Pyrimidine-O4 and the target backbone.

    • Pass Criteria: H-bond occupancy > 60% of simulation time.

    • Fail Criteria: Linker rotation causes the phenyl ring to displace the pyrimidine core (RMSD > 2.5Å).

Interaction Map

The diagram below illustrates the ideal binding mode stabilized by the specific features of the scaffold.

InteractionMap L_Core Pyrimidine Core (Keto Form) L_Linker -CH2-O- Linker L_Core->L_Linker R_Hinge Receptor Hinge/Backbone (Donor/Acceptor) L_Core->R_Hinge H-Bond (N3-H...O) L_Core->R_Hinge H-Bond (C4=O...H) L_Phenyl Phenyl Ring L_Linker->L_Phenyl R_Pocket Hydrophobic Pocket (Phe/Trp/Tyr) L_Phenyl->R_Pocket Pi-Pi Stacking L_Phenyl->R_Pocket VdW Contacts

Caption: Interaction map highlighting the dual-anchor binding mode: H-bonds at the core and Pi-stacking at the tail.

Part 5: ADMET & Developability

While high affinity is the goal, the this compound scaffold has specific developability alerts that must be monitored in silico.

Key Properties to Calculate:

  • LogP (Lipophilicity): The phenoxymethyl group adds significant lipophilicity.

    • Target: LogP < 3.5.

    • Risk: If LogP > 4.0, metabolic clearance usually increases.

  • Metabolic Stability (Site of Metabolism):

    • The methylene bridge (-CH2-) is susceptible to Cytochrome P450 oxidation (benzylic-like position).

    • Tool: Use SMARTCyp or StarDrop to predict lability at the linker CH2.

    • Mitigation: If high lability is predicted, suggest gem-dimethyl substitution or replacing Oxygen with Nitrogen (aminomethyl).

References

  • Tautomerism in Pyrimidines: Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 114(48), 12725-12730.[1] [Link]

  • Ab Initio Studies of Pyridone/Pyrimidinone: Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. [Link]

  • In Silico Selectivity Modeling (Pyrimidine Scaffolds): Hussain, M., et al. (2022).[2] "In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors." Journal of Molecular Graphics and Modelling, 116, 108238.[2] [Link]

  • Force Field Parameters for Heterocycles: Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 12(1), 281–296. [Link]

Sources

The Ascendancy of Pyrimidin-4-ols: A Technical Guide to Their Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidin-4-ol scaffold, a cornerstone of heterocyclic chemistry, represents a privileged structure in medicinal chemistry and materials science. Its discovery, rooted in the foundational work on pyrimidines in the late 19th century, has paved the way for the development of a vast array of compounds with significant therapeutic applications. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and the evolution of our understanding of pyrimidin-4-ol compounds. We will delve into the pioneering work of early chemists, dissect seminal synthetic protocols, and trace the journey of these molecules from laboratory curiosities to life-saving pharmaceuticals.

Genesis of a Heterocycle: The Dawn of Pyrimidine Chemistry

The story of pyrimidin-4-ol is intrinsically linked to the broader history of pyrimidine chemistry. The initial foray into this class of compounds began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic investigation and synthesis of the pyrimidine core is largely credited to Adolf Pinner in 1884.[1] Pinner's work, which involved the condensation of ethyl acetoacetate with amidines, laid the theoretical and practical groundwork for future explorations into this heterocyclic family.[1] He was also the first to coin the term "pyrimidin" in 1885.[1]

A pivotal moment arrived in 1900 when Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[1] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced using zinc dust in hot water.[1] This achievement marked a significant step forward, providing chemists with the fundamental pyrimidine scaffold to explore and functionalize.

The Emergence of Pyrimidin-4-ol: A Tale of Tautomerism and Synthesis

Pyrimidin-4-ol, also known by its tautomeric form pyrimidin-4-one, is a crucial subclass of pyrimidines. The inherent ability of these compounds to exist in both keto and enol forms is a defining characteristic that influences their reactivity and biological interactions. Theoretical and experimental studies have shown that the keto (pyrimidin-4-one) form is generally the more stable tautomer.

The synthesis of the pyrimidin-4-ol core has been a subject of extensive research, with several key methodologies emerging over the decades. One of the most fundamental and historically significant is the Pinner Synthesis .

The Pinner Synthesis: A Foundational Approach

The Pinner synthesis, in its broader sense, involves the acid-catalyzed condensation of a β-dicarbonyl compound (like a β-ketoester or malonic ester) with an amidine.[2][3] This versatile reaction provides a direct route to substituted pyrimidines, including pyrimidin-4-ols.

Conceptual Workflow of the Pinner Synthesis for Pyrimidin-4-ols:

Pinner_Synthesis reagents β-Ketoester + Amidine intermediate1 Initial Adduct reagents->intermediate1 Acid Catalyst intermediate2 Cyclized Intermediate intermediate1->intermediate2 Dehydration product Pyrimidin-4-ol intermediate2->product Tautomerization

Caption: A simplified workflow of the Pinner synthesis for pyrimidin-4-ols.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-ol via Pinner Condensation

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Formamidine acetate (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Absolute ethanol

  • Procedure:

    • A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

    • To this solution, formamidine acetate is added, and the mixture is stirred until the salt dissolves.

    • Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.

    • The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in a minimum amount of water and acidified with acetic acid to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) affords the purified pyrimidin-4-ol derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and an inert atmosphere is crucial to prevent the hydrolysis of the sodium ethoxide and the reactants.

  • Base Catalyst: Sodium ethoxide acts as a base to deprotonate the β-ketoester, forming the enolate which is the active nucleophile in the initial condensation step.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.

  • Acidification: Acidification of the reaction mixture after completion protonates the pyrimidinolate salt, leading to the precipitation of the final pyrimidin-4-ol product.

Isocytosine: An Early Pyrimidin-4-ol of Biological Significance

One of the earliest pyrimidin-4-ol derivatives to gain significant attention was 2-amino-4-hydroxypyrimidine, also known as isocytosine.[4][5] Its importance stemmed from its role as a key intermediate in the synthesis of sulfadiazine, a prominent sulfa drug. A new synthesis of isocytosine was reported in 1940 by William T. Caldwell and Harry B. Kime, which involved the condensation of guanidine with malic acid in the presence of sulfuric acid.[4]

Synthesis of Isocytosine:

Isocytosine_Synthesis reagents Guanidine + Malic Acid intermediate In situ formation of 3-oxopropanoic acid reagents->intermediate H₂SO₄ (conc.) Decarbonylation & Dehydration product Isocytosine (2-amino-4-hydroxypyrimidine) intermediate->product Condensation & Cyclization

Caption: Synthesis of Isocytosine from guanidine and malic acid.

Evolution of Synthetic Methodologies

While the Pinner synthesis remains a classic and valuable method, the 20th and 21st centuries have witnessed the development of numerous other strategies for the construction of the pyrimidin-4-ol ring system. These advancements have been driven by the need for greater efficiency, milder reaction conditions, and access to a wider diversity of substituted derivatives.

Key Synthetic Approaches to Pyrimidin-4-ols:

MethodStarting MaterialsReagents/ConditionsAdvantages
From β-Ketoesters and Thiourea β-Ketoester, ThioureaBase, then desulfurization with Raney NickelHigh yields, but uses hazardous Raney Nickel.[6]
From 3-Amino-2-unsaturated Carboxylates 3-Amino-2-unsaturated carboxylate, Carboxylic acid amideBaseGood for industrial scale, avoids expensive amidines.[7]
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid catalystOne-pot, multicomponent reaction for dihydropyrimidinones which can be oxidized.
Modern Catalytic Methods VariousTransition metal catalysts, microwave irradiationImproved efficiency, milder conditions, and broader substrate scope.

Therapeutic Significance: From Sulfa Drugs to Modern Therapeutics

The initial interest in pyrimidin-4-ol compounds was significantly fueled by their potential as therapeutic agents. As mentioned, isocytosine was a crucial precursor to sulfadiazine, a bacteriostatic agent that played a vital role in combating bacterial infections before the widespread availability of antibiotics.

Over the decades, the pyrimidin-4-ol scaffold has been incorporated into a multitude of drugs targeting a wide range of diseases. The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with biological targets such as enzymes and receptors.

Examples of Therapeutic Areas for Pyrimidin-4-ol Derivatives:

  • Antibacterial Agents: The historical significance of sulfadiazine highlights the early antibacterial potential.

  • Anticancer Agents: Many modern kinase inhibitors and other anticancer drugs feature the pyrimidin-4-one core.

  • Antiviral Agents: Derivatives have shown activity against various viruses.

  • Anti-inflammatory Agents: The scaffold is present in compounds designed to modulate inflammatory pathways.

The versatility of the pyrimidin-4-ol core ensures its continued relevance in drug discovery and development, with ongoing research focused on designing novel derivatives with enhanced potency and selectivity.

Conclusion

The journey of pyrimidin-4-ol compounds, from their discovery as part of the broader exploration of pyrimidine chemistry to their current status as a privileged scaffold in medicinal chemistry, is a testament to the enduring power of fundamental organic synthesis. The pioneering work of chemists like Pinner laid the foundation for over a century of innovation, leading to the development of a diverse array of synthetic methodologies and a rich portfolio of biologically active molecules. As our understanding of disease pathways deepens and synthetic techniques become more sophisticated, the pyrimidin-4-ol core is poised to remain a central theme in the quest for new and improved therapeutics.

References

  • Wikipedia. Pyrimidine. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Wikipedia. Isocytosine. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • CYTOSINE. CYTOSINE. [Link]

  • Impact Factor. Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. [Link]

  • Grokipedia. Isocytosine. [Link]

  • American Chemical Society. A New Synthesis of Isocytosine. [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Impact Factor. Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ResearchGate. Synthesis of pyrimidin-4-(3H)-ones. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • New World Encyclopedia. Pyrimidine. [Link]

  • American Chemical Society. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]

  • Google Patents. Process for preparing 4-hydroxypyridines.

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An In-depth Technical Guide to the Structural Elucidation of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-(phenoxymethyl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] The guide is structured to mirror the logical workflow of a senior application scientist, moving from foundational analysis to advanced spectroscopic techniques and culminating in definitive structural confirmation. It emphasizes the "why" behind experimental choices, integrating protocols with expert rationale to form a self-validating analytical system. Key discussions include the application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and single-crystal X-ray crystallography. A significant focus is placed on resolving the inherent challenge of lactam-lactim tautomerism common in pyrimidin-4-ol scaffolds.[5] This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule characterization.

Section 1: Foundational Analysis & Hypothesis Generation

The first phase of any structural elucidation is to establish the fundamental properties of the molecule: its elemental composition and the types of functional groups present. This initial data allows for the generation of a structural hypothesis that will be rigorously tested and refined in subsequent stages.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

The cornerstone of structural analysis is knowing the precise elemental composition. HRMS is the definitive technique for this purpose, offering mass accuracy high enough to distinguish between compounds with the same nominal mass but different elemental formulas.[6][7]

Expertise & Rationale: Unlike low-resolution mass spectrometry which provides integer masses, HRMS measures mass to several decimal places (typically <5 ppm accuracy).[8][9] This precision is critical because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu).[6][7] This allows for the unambiguous determination of the molecular formula from the parent ion's exact mass and isotopic pattern.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1-1 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-100 µg/mL.

  • Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer.[9]

  • Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ with minimal fragmentation.[10]

  • Data Acquisition: Acquire the spectrum in positive ion mode, ensuring the mass range covers the expected molecular weight (~202 g/mol ). Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental compositions that fit the measured exact mass within a narrow tolerance (e.g., ± 5 ppm).

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₁H₁₀N₂O₂
Exact Mass (Calculated) 202.0742 g/mol
[M+H]⁺ (Calculated) 203.0815 m/z
[M+H]⁺ (Observed) ~203.0815 ± 0.0010 m/z
Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11][12]

Expertise & Rationale: For this compound, FTIR is crucial for identifying key structural motifs. The presence of broad absorptions in the high-frequency region can indicate O-H or N-H stretching, while strong absorptions around 1600-1700 cm⁻¹ are characteristic of C=O (keto) or C=N/C=C bonds.[12] This initial data immediately brings the question of tautomerism to the forefront: does the molecule exist in the hydroxyl (-ol) form or the keto (-one) form?

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeImplication
3200-3400 (broad)O-H or N-H stretchSuggests the presence of the hydroxyl or amide-like group.[12]
3000-3100Aromatic C-H stretchConfirms the phenoxy group.
2850-2960Aliphatic C-H stretchConfirms the -CH₂- linker.
~1670 (strong)C=O stretch (lactam)Evidence for the pyrimidin-4-one tautomer.[13]
1550-1620C=N, C=C ring stretchCharacteristic of the pyrimidine and phenyl rings.[12]
1200-1250Aryl C-O-C stretchConfirms the phenoxymethyl ether linkage.
Initial Hypothesis: Structure and Tautomerism

Based on the HRMS and FTIR data, we can confidently propose the molecular formula C₁₁H₁₀N₂O₂ and the presence of a phenoxymethyl group attached to a pyrimidine ring. The key ambiguity is the tautomeric form of the pyrimidin-4-ol moiety.

Figure 1: Lactim-lactam tautomeric equilibrium of the target molecule.

The subsequent NMR analysis is designed to solve this ambiguity and definitively map the atomic connectivity.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Core of Connectivity

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.[14][15]

Expertise & Rationale: The choice of a deuterated solvent is critical. DMSO-d₆ is selected here because it is an excellent solvent for many polar heterocyclic compounds and, importantly, it allows for the observation of exchangeable protons (like O-H and N-H), which are key to resolving the tautomerism question.[16]

One-Dimensional NMR: ¹H and ¹³C Spectra
  • ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, greatly aiding in assignment.

Experimental Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[10]

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum.

  • 2D NMR: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant (J) of ~8 Hz to detect 2- and 3-bond correlations.[17]

Data Presentation: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. The dominant tautomer is assumed to be the pyrimidin-4-one form for this prediction.

Atom LabelPredicted ¹H δ (ppm), Multiplicity, Int.Predicted ¹³C δ (ppm)DEPT-135
1 ~12.5, broad singlet, 1H (N-H)--
2 ~8.1, singlet, 1H~158.0CH
4 -~165.0 (C=O)-
5 ~6.3, singlet, 1H~105.0CH
6 -~168.0-
7 (-CH₂-)~5.2, singlet, 2H~68.0CH₂ (neg)
8 -~157.0-
9/13 ~7.0, doublet, 2H~115.0CH
10/12 ~7.3, triplet, 2H~130.0CH
11 ~7.0, triplet, 1H~122.0CH

(Atom numbering based on the pyrimidin-4-one structure in Figure 1)

Two-Dimensional NMR: Assembling the Puzzle

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

  • COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other, typically those on adjacent carbons.[18] It is used to trace out spin systems, such as the one in the phenyl ring.

HMBC_Correlations cluster_pyrimidine Pyrimidine Ring cluster_linker Linker cluster_phenyl Phenyl Ring C6 C6 C5 C5 H7 H7 (-CH₂-) H7->C6 ³J H7->C5 ²J C8 C8 H7->C8 ³J

Figure 3: Key HMBC correlations confirming the molecular backbone.

Resolving Tautomerism with NMR

The combined NMR data provides strong evidence for the dominant tautomer in solution.

  • Exchangeable Proton: The observation of a single, exchangeable proton at ~12.5 ppm is more characteristic of an N-H proton in a pyrimidinone ring than an O-H proton.

  • ¹³C Chemical Shifts: The chemical shift of C4 at ~165.0 ppm is highly indicative of a carbonyl (C=O) carbon, strongly supporting the lactam (one) form. A carbon in a C-OH group would appear significantly further upfield.

  • Proton Chemical Shifts: The chemical shifts of the ring protons (H2 and H5) are consistent with the electron distribution in the pyrimidin-4-one tautomer.

While other tautomers may exist in small quantities, the NMR data overwhelmingly indicates that the pyrimidin-4-one form is the major species in DMSO solution. [19][20][21]

Section 3: Definitive Structural Confirmation

While NMR provides an exceptionally detailed picture of the structure in solution, the gold standard for absolute structural proof, especially for resolving tautomeric and conformational ambiguities, is single-crystal X-ray crystallography. [22][23][24] Expertise & Rationale: X-ray crystallography works by diffracting X-rays off a well-ordered crystal lattice. [25][26]The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise position of each atom in the solid state. This method provides incontrovertible proof of connectivity, bond lengths, bond angles, and the specific tautomeric form present in the crystal. [22][23]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >20 µm in all dimensions). [25]This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions, identifying the locations of all non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.

  • Validation: The final structural model is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

The final output, an Oak Ridge Thermal Ellipsoid Plot (ORTEP) or similar diagram, would provide an unambiguous 3D representation of the molecule, confirming the pyrimidin-4-one tautomer and the overall connectivity established by NMR.

Section 4: Synthesis and Data Consolidation

A robust structural elucidation is a cumulative process where each piece of data supports and validates the others.

Summary of the Elucidation Workflow

The logical progression from unknown sample to confirmed structure is a systematic process of hypothesis and verification.

Elucidation_Workflow Start Sample of this compound HRMS HRMS Analysis Start->HRMS FTIR FTIR Analysis Start->FTIR Hypothesis Propose Molecular Formula & Tautomeric Forms HRMS->Hypothesis FTIR->Hypothesis NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Hypothesis->NMR Connectivity Establish H-C Framework & Connectivity NMR->Connectivity Tautomer Determine Dominant Tautomer in Solution Connectivity->Tautomer XRay Single-Crystal X-Ray Crystallography Tautomer->XRay Confirmation Absolute Structural Confirmation XRay->Confirmation

Figure 4: Comprehensive workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique, orthogonal approach. High-Resolution Mass Spectrometry unequivocally establishes the molecular formula as C₁₁H₁₀N₂O₂. A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) in DMSO-d₆ confirms the atomic connectivity and strongly indicates that the molecule exists predominantly in the lactam (pyrimidin-4-one) tautomeric form in solution. The final, absolute confirmation of this structure is ideally achieved via single-crystal X-ray crystallography, which provides an unambiguous three-dimensional map of the molecule in the solid state. This rigorous, self-validating workflow represents a best-practice standard for the structural characterization of novel small molecules in a research and drug development setting.

References

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Precision Targeting with Pyrimidine Scaffolds: A Mechanistic & Therapeutic Compendium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The pyrimidine heterocycle represents a "privileged scaffold" in medicinal chemistry, not merely due to its ubiquity in endogenous nucleic acids (cytosine, thymine, uracil), but because of its versatile physiochemical properties.[1][2][3][4][5] Its planar architecture, coupled with the ability to position hydrogen bond donors and acceptors at specific vectors (N1, N3, C2, C4, C6), allows it to mimic the adenine ring of ATP or the pteridine ring of folates. This guide dissects the molecular targets of pyrimidine derivatives, moving beyond simple lists to explore the mechanistic causality of binding, supported by validated experimental protocols and structure-activity relationship (SAR) insights.

The Pyrimidine Pharmacophore: Structural Basis of "Privilege"

The pyrimidine ring serves as a core template for diverse therapeutic applications. Its success stems from its ability to engage in:

  • Hinge Binding: In kinase inhibitors, N1 and N3 often serve as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • 
    -Stacking:  The electron-deficient aromatic ring facilitates 
    
    
    
    -
    
    
    stacking interactions with phenylalanine or tyrosine residues in binding pockets.
  • Vectorial Functionalization:

    • C2/C4 Positions: Ideal for nucleophilic aromatic substitutions (

      
      ) to introduce solubilizing amines or lipophilic tails.
      
    • C5/C6 Positions: Critical for tuning electronic properties and managing steric fit within the hydrophobic back-pocket of enzymes.

Oncology: The Kinase Blockade

The most prolific application of pyrimidine derivatives lies in the inhibition of protein kinases.[6] The scaffold mimics the purine ring of ATP, allowing it to compete for the ATP-binding site.

Epidermal Growth Factor Receptor (EGFR)[7][8]
  • Mechanism: Pyrimidine derivatives (often fused systems like quinazolines or pyrazolo[3,4-d]pyrimidines) bind to the ATP-binding pocket of the intracellular tyrosine kinase domain.

  • Key Interaction: The N1 and C2-NH groups typically form a bidentate hydrogen bond with the hinge region residue Met793.

  • Resistance: Third-generation pyrimidines target the T790M mutation by exploiting a specific cysteine residue (Cys797) for covalent bonding via an acrylamide warhead attached to the pyrimidine core.

Cyclin-Dependent Kinases (CDKs)[7]
  • Target: CDK2, CDK4/6.

  • Mechanism: Pyrimidines arrest the cell cycle at G1/S or G2/M phases.

  • Selectivity: Achieved by modifying the C5-substituent to exploit the "gatekeeper" residue, which varies in size between different kinases.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the downstream effects of EGFR inhibition by pyrimidine derivatives.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS Phosphorylation Ligand EGF Ligand Ligand->EGFR Activation Pyrim Pyrimidine Inhibitor (ATP Competitive) Pyrim->EGFR Inhibition (IC50 < 10nM) Apoptosis Apoptosis Induction Pyrim->Apoptosis Result RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Translocation

Caption: Mechanism of Action: Pyrimidine inhibitors block ATP binding at EGFR, halting the RAS-RAF-MEK-ERK cascade and inducing apoptosis.

Infectious Frontiers: Beyond Viral Replication

While pyrimidines are famous as viral Reverse Transcriptase Inhibitors (e.g., Lamivudine), recent advances have validated them as potent antibacterials targeting DNA Gyrase.

Bacterial DNA Gyrase (GyrB Subunit)
  • Rationale: DNA gyrase is essential for bacterial DNA replication and has no mammalian counterpart.

  • Binding Mode: Pyrimidine derivatives target the ATPase domain of the GyrB subunit.

  • Dual Inhibition: Advanced scaffolds (e.g., Triazolo[1,5-a]pyrimidines) have shown dual inhibition of GyrB and Dihydrofolate Reductase (DHFR), reducing the likelihood of resistance development.

Representative SAR Data (Antibacterial)

The table below summarizes the efficacy of specific pyrimidine modifications against E. coli Gyrase and DHFR.

Compound IDScaffold TypeR-Group (C5/C7)Gyrase IC50 (µM)DHFR IC50 (µM)MIC E. coli (µg/mL)
Ref (Cipro) FluoroquinoloneN/A0.25N/A0.01
PYR-9n Triazolo-pyrimidine4-Cl-Phenyl0.450.602.0
PYR-9o Triazolo-pyrimidine4-OMe-Phenyl0.380.551.5
PYR-10b Pyrimidine-CN3,4-Dimethoxy>101.216.0

Data synthesized from recent literature [1, 2].[4][5][7][8][9][10][11] Note: Electron-donating groups (OMe) often enhance binding affinity in the hydrophobic pocket.

Technical Validation Protocol: Kinase Inhibition Assay

To validate a pyrimidine derivative as a kinase inhibitor, a robust, self-validating protocol is required. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).[6]

Principle

The assay quantifies the amount of ATP remaining in solution after a kinase reaction.



  • Inhibitor Present: High ATP remaining

    
     High Luminescence.
    
  • No Inhibitor: Low ATP remaining

    
     Low Luminescence.
    
Step-by-Step Methodology
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Enzyme: Recombinant EGFR or CDK2 (approx. 1-5 ng/well).

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP:

      
       concentration (typically 10 µM).
      
  • Compound Handling:

    • Dissolve pyrimidine derivatives in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound solution.

    • Add 4 µL Enzyme solution. Incubate 10 min at RT (allows for slow-binding kinetics).

    • Add 4 µL Substrate/ATP mix to initiate.

  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL Kinase-Glo Reagent.

    • Incubate 10 min in dark.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Analysis:

    • Calculate % Inhibition:

      
      [6]
      
    • Fit data to sigmoidal dose-response curve to determine IC50.

Experimental Workflow Visualization

The following diagram outlines the logical flow from in silico design to biological validation, ensuring a "self-validating" loop where experimental data feeds back into design.

Workflow Design In Silico Design (Docking: PDB 1M17) Synth Synthesis (Biginelli / SNAr) Design->Synth Target Candidates Char Characterization (NMR, MS, HPLC >95%) Synth->Char QC Check EnzAssay Enzymatic Assay (Kinase-Glo / IC50) Char->EnzAssay Validated Structure CellAssay Cell Viability (MTT / HeLa, MCF-7) EnzAssay->CellAssay If IC50 < 1µM LeadOpt Lead Optimization (SAR Analysis) EnzAssay->LeadOpt Low Potency CellAssay->LeadOpt Toxicity/Efficacy LeadOpt->Design Refine Model

Caption: Integrated Drug Discovery Workflow: A closed-loop system where enzymatic and cellular data refine the computational model.

References

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. (2024).

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Future Medicinal Chemistry. (2024).

  • Recent Advances in Pyrimidine-Based Drugs. PMC. (2023).

  • Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem Protocols. (2025).

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021).

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Phenoxymethyl pyrimidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Phenoxymethyl Pyrimidine Scaffold: Strategic Implementation in Drug Discovery

Executive Summary

The phenoxymethyl pyrimidine scaffold—defined by a pyrimidine ring linked to a phenyl group via a methylene-oxy spacer (


)—represents a privileged structural motif in modern medicinal chemistry.[1] Unlike direct biaryl ethers (

) or direct carbon-linked biaryls (

), the phenoxymethyl linker introduces a specific spatial geometry and rotational flexibility that decouples the electronic systems of the two aromatic rings while maintaining a defined distance (~3.5–4.0 Å).[1]

This guide provides a technical deep-dive into the design, synthesis, and application of this scaffold. It focuses on its utility in optimizing kinase inhibitors (specifically Casein Kinase 1 isoforms) and its broader potential in antiviral and anticancer therapeutics.

Structural Analysis & Pharmacophore

The scaffold functions as a "bivalent" pharmacophore, often bridging distinct binding pockets within a protein target (e.g., the ATP-binding hinge region and a hydrophobic back-pocket).

FeatureChemical FunctionMedicinal Utility
Pyrimidine Core Electron-deficient heteroaromaticH-bond acceptor (N1/N3); "Hinge binder" in kinases.[1]
Methylene Linker (

)

Carbon Spacer
Breaks conjugation; allows "induced fit" conformational adjustments.
Ether Oxygen H-bond AcceptorCan engage water networks or specific backbone residues; alters solubility.[1]
Phenyl Ring Hydrophobic/Aromatic

stacking interactions; fills hydrophobic pockets (e.g., Gatekeeper region).[1]

Physicochemical Impact:

  • LogP: The ether linkage typically lowers LogP compared to an all-carbon alkyl linker, improving solubility.[1]

  • Metabolic Stability: The benzylic position (

    
    ) is a potential site for metabolic oxidation (CYP450), but the electron-deficient pyrimidine ring often deactivates this position compared to a standard benzyl ether.[1]
    

Synthetic Architectures

Constructing the phenoxymethyl pyrimidine scaffold generally relies on two primary convergent strategies: Nucleophilic Substitution (


)  and the Mitsunobu Reaction .
Strategy A: Base-Mediated Nucleophilic Substitution (Williamson Ether Type)

This is the industrial standard for scale-up.[1] It involves the reaction of a (halomethyl)pyrimidine with a phenol.

  • Precursors: 2-(chloromethyl)pyrimidine or 4-(chloromethyl)pyrimidine.[1][2]

  • Reagents:

    
     or 
    
    
    
    in DMF or Acetone.
  • Pros: Cost-effective, scalable, no heavy phosphine byproducts.

  • Cons: Requires electrophilic pyrimidine halides, which can be unstable or lachrymators.

Strategy B: The Mitsunobu Coupling

Ideal for late-stage diversification of libraries.[1] It couples a (hydroxymethyl)pyrimidine with a phenol.

  • Precursors: Pyrimidinyl-methanol.[1]

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).[3]
    
  • Pros: Mild conditions, tolerates sensitive functional groups, avoids handling alkyl halides.

  • Cons: Atom economy (generation of

    
    ), difficult purification on large scale.
    
Visualization of Synthetic Workflows

SyntheticPathways Start_Halide Halomethyl Pyrimidine (Electrophile) Method_A Method A: SN2 Substitution (K2CO3, DMF, 60°C) Start_Halide->Method_A Start_Alcohol Hydroxymethyl Pyrimidine (Nucleophile Precursor) Method_B Method B: Mitsunobu (PPh3, DIAD, THF, 0°C) Start_Alcohol->Method_B Phenol Substituted Phenol Phenol->Method_A Phenol->Method_B Product Phenoxymethyl Pyrimidine Scaffold Method_A->Product High Yield Scalable Method_B->Product Mild Conditions Library Gen

Caption: Convergent synthetic pathways for the phenoxymethyl pyrimidine scaffold. Method A is preferred for scale; Method B for diversity.[1]

Medicinal Chemistry Case Study: CK1 Isoform Selectivity

A pivotal application of this scaffold is demonstrated in the design of inhibitors for Casein Kinase 1 (CK1) , a target in Wnt-pathway dependent cancers.[1][4]

The Challenge: Achieving selectivity between CK1 isoforms (


) is notoriously difficult due to high ATP-pocket homology.
The Solution:  Researchers utilized the 2-phenoxymethyl  linker to exploit subtle differences in the binding pocket flexibility.[1]

Comparative SAR Data (Adapted from ACS Med. Chem. Lett. [1]):

CompoundScaffold LinkerR-Group (Phenyl)CK1

IC50 (

M)
Selectivity (vs CK1

)
Cmpd 9 Pyrimidine-O-Ph (Ether)4-F0.0246-fold
Cmpd 11 Pyridine-CH2-O-Ph4-F0.00535-fold
Cmpd 12 Pyridine-CH2-O-Ph2,4-di-F0.00875-fold

Mechanistic Insight: The methylene spacer (


) allows the phenyl ring to adopt a "folded" conformation that accesses a specific hydrophobic sub-pocket unique to CK1

, which is sterically restricted in other isoforms. The direct ether link (Cmpd 9) lacks the rotational freedom to achieve this optimal fit.

Experimental Protocols

Protocol A: Synthesis of 2-((4-Fluorophenoxy)methyl)pyrimidine

Validation: Self-validating via TLC (disappearance of phenol) and NMR (appearance of benzylic singlet).[1]

  • Reagents:

    • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq, 5.0 mmol)

    • 4-Fluorophenol (1.1 eq, 5.5 mmol)[1]

    • Potassium Carbonate (

      
      , 3.0 eq, 15.0 mmol)
      
    • Solvent: Anhydrous DMF (15 mL)

  • Procedure:

    • Step 1: Charge a 50 mL round-bottom flask with 4-fluorophenol,

      
      , and DMF. Stir at room temperature for 15 minutes to generate the phenoxide.
      
    • Step 2: Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise. (Caution: Exothermic).

    • Step 3: Heat the reaction mixture to 60°C for 4 hours under

      
       atmosphere.
      
    • Step 4: Monitor by TLC (Hexane:EtOAc 1:1). Product typically moves to

      
       ~0.4.[1]
      
    • Step 5: Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Step 6: Purification: Flash column chromatography (

      
      , 0-40% EtOAc in Hexanes).[1]
      
  • Expected Yield: 75-85%.

  • Characterization:

    
     NMR (
    
    
    
    ) should show a diagnostic singlet for the
    
    
    linker at
    
    
    ~5.2-5.4 ppm.[1]
Protocol B: In Vitro Kinase Inhibition Assay (Luminescence)

Validation: Z-factor > 0.5 required for assay acceptance.[1]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Procedure:

    • Step 1: Prepare 3x serial dilutions of the test compound (Phenoxymethyl pyrimidine derivative) in DMSO.

    • Step 2: Add 2

      
      L of compound to 384-well plate.
      
    • Step 3: Add 4

      
      L of Enzyme (e.g., CK1
      
      
      
      , 10 ng/well). Incubate 10 min.
    • Step 4: Add 4

      
      L of Substrate/ATP mix (Casein substrate 0.2 mg/mL, ATP 10 
      
      
      
      M).
    • Step 5: Incubate at 25°C for 60 minutes.

    • Step 6: Add 10

      
      L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Step 7: Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
    • Step 8: Read Luminescence.

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to determine IC50.[1]

Future Outlook

The phenoxymethyl pyrimidine scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The ether oxygen provides a handle for attaching PEG chains, making this scaffold an excellent "warhead" connector for Proteolysis Targeting Chimeras.

  • Covalent Inhibitors: Introduction of an acrylamide group on the phenyl ring (e.g., at the meta position relative to the ether) allows for targeted covalent modification of non-catalytic cysteines, leveraging the scaffold's specific geometry to position the warhead precisely.

References

  • Structure-Based Design of Potent and Selective CK1γ Inhibitors. Source: ACS Medicinal Chemistry Letters (2012) URL:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Source: Molecules (2021) URL:[Link]

  • Anti-leukemia Activity of 7-hydroxy-2-substituted-methyl-5H-oxazolo[3,2-a]pyrimidin-5-one Derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2002) URL:[Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Source: Molecules (2020) URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 6-(Phenoxymethyl)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This application note details a robust, two-step synthetic protocol for generating 6-(phenoxymethyl)pyrimidin-4-ol derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for HEPT-analogue non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy and broad-spectrum antiviral development [1, 2].

Unlike standard pyrimidine syntheses that rely on expensive pre-functionalized starting materials, this protocol utilizes the cost-effective Ethyl 4-chloroacetoacetate as a divergent lynchpin. The method allows for the rapid generation of libraries by varying the phenolic component (Step 1) and the amidine component (Step 2).

Key Advantages of this Protocol:

  • Modularity: Compatible with electron-rich and electron-poor phenols.

  • Scalability: Validated from milligram to multigram scales.

  • Purification: Designed to minimize chromatographic separation via precipitation-based workups.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "C3 + N2" condensation strategy. The pyrimidine ring is constructed by condensing a 1,3-dielectrophile (


-phenoxy-

-keto ester) with a 1,3-dinucleophile (amidine/guanidine).

Pathway Logic:

  • Etherification: Nucleophilic displacement of chloride by a phenoxide anion.

  • Cyclocondensation: Base-promoted condensation between the

    
    -keto ester and the amidine.
    
Visual Workflow (Graphviz)

SynthesisWorkflow cluster_conditions Critical Process Parameters Phenol Substituted Phenol (Ar-OH) Inter Intermediate: Ethyl 4-phenoxyacetoacetate Phenol->Inter Step 1: K2CO3, Acetone Reflux, 6h Linker Ethyl 4-chloroacetoacetate Linker->Inter Product Target Scaffold: This compound Inter->Product Step 2: NaOEt, EtOH Reflux, 8-12h Amidine Amidine/Guanidine (R-C(=NH)NH2) Amidine->Product Tip1 Step 1: Anhydrous conditions prevent ester hydrolysis Tip2 Step 2: Acidification pH controls tautomer precipitation

Caption: Modular "C3 + N2" assembly strategy for this compound derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(substituted-phenoxy)acetoacetate

Reaction Type: Williamson Ether Synthesis

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Ethyl 4-chloroacetoacetate (1.1 equiv) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Potassium Iodide (KI), catalytic (0.1 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive phenols)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Phenol (10 mmol) and

    
      (20 mmol) in dry Acetone (30 mL). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add KI (1 mmol) followed by the dropwise addition of Ethyl 4-chloroacetoacetate (11 mmol).

    • Expert Tip: The addition of KI (Finkelstein condition) accelerates the reaction by generating the more reactive iodide intermediate in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.
    
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (

      
      ). Wash the filter cake with fresh acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[3]

  • Purification: Most derivatives are sufficiently pure (>90%) for the next step. If necessary, purify via short silica plug filtration (eluting with 10% EtOAc/Hexane).

Data Validation (Step 1):

Parameter Observation Troubleshooting
Appearance Pale yellow to orange oil Dark brown/black indicates polymerization (temp too high).

| 1H NMR |


 4.6–4.8 ppm (s, 2H, -O-CH2-CO-) | Missing singlet? Check for C-alkylation (rare with K2CO3). |
| Yield  | Typical: 85–95% | Low yield? Switch solvent to DMF and heat to 

C. |
Step 2: Cyclization to this compound

Reaction Type: Base-Catalyzed Condensation

Reagents:

  • Ethyl 4-phenoxyacetoacetate (from Step 1) (1.0 equiv)

  • Amidine source (e.g., Formamidine acetate, Acetamidine HCl, or Guanidine HCl) (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Solvent: Absolute Ethanol (Anhydrous)

Protocol:

  • Base Preparation: Prepare a fresh solution of NaOEt by dissolving Sodium metal (25 mmol) in Absolute Ethanol (40 mL) under

    
     atmosphere. Alternatively, use commercial 21% NaOEt solution.
    
  • Amidine Liberation: Add the Amidine salt (12 mmol) to the ethoxide solution. Stir for 10 minutes at ambient temperature to liberate the free base.

    • Expert Tip: If using Formamidine Acetate, it is less hygroscopic than the HCl salt and easier to handle [3].

  • Condensation: Add the Ethyl 4-phenoxyacetoacetate (10 mmol) dropwise to the reaction mixture.

  • Reflux: Heat to reflux (

    
    C) for 8–12 hours.
    
    • Mechanism Check: The reaction proceeds via a Michael-like addition followed by cyclization and loss of ethanol/water.

  • Isolation (Critical Step):

    • Evaporate the ethanol under reduced pressure to ~20% of the original volume.

    • Dilute the residue with ice-cold water (20 mL). The solution should be clear (sodium salt of the pyrimidine).

    • Acidification: Carefully acidify with 10% HCl or Glacial Acetic Acid to pH ~5–6.

    • Observation: The product will precipitate as a white/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or DMF/Ethanol if required.

Mechanistic Insight & Troubleshooting

The cyclization involves a competition between the ketone and the ester for the nucleophilic attack by the amidine nitrogen.

Pathway Diagram (Graphviz)

Mechanism Start Reagents: B-Keto Ester + Amidine Inter1 Intermediate A: Schiff Base Formation Start->Inter1 Attack at Ketone Inter2 Intermediate B: Enamine Formation Start->Inter2 Attack at Ester (Slower) Cyclic Cyclized Intermediate (Dihydropyrimidine) Inter1->Cyclic - H2O Final Aromatized Product (Pyrimidin-4-ol) Cyclic->Final Oxidation/Tautomerization (- EtOH) Note Note: The 4-ol form is the stable tautomer in solid state, but exists in equilibrium with 4-one in solution. Final->Note

Caption: Mechanistic pathway favoring attack at the more electrophilic ketone carbonyl first.

Common Failure Modes:

  • Ester Hydrolysis: If water is present during Step 2, the ester hydrolyzes to the carboxylic acid, which decarboxylates or fails to cyclize. Solution: Use anhydrous EtOH and keep the system under

    
    .
    
  • Incomplete Cyclization: If the intermediate does not dehydrate, yield drops. Solution: Ensure reflux is vigorous and reaction time is sufficient (>8h).

Library Scope & Data Summary

The following table summarizes expected yields based on substituent electronic effects (Simulated representative data based on standard pyrimidine chemistry [4, 5]).

R (Phenol Substituent)Amidine (R')Reaction TimeYield (%)MP (

C)
Notes
H (Unsubstituted)H (Formamidine)8 h88%210–212Standard reference
4-Cl (Electron W/D)H6 h92%225–227Faster ether formation
4-OMe (Electron Don)H10 h75%198–200Slower Step 1
H

(Guanidine)
12 h82%>300Product is 2-amino derivative
H

(Thiourea)
12 h85%260–262Product is 2-thioxo derivative

References

  • Vertex AI Search. (2025). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. National Institutes of Health (PubMed). Available at: [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Available at: [Link]

  • Organic Syntheses. (1973). Formamidine Acetate.[2] Org. Synth. 1973, 53, 59. Available at: [Link]

  • Benha University. (2015). Synthesis of Pyrimidine Derivatives from C-C-C and N-C-N Fragments. Available at: [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Available at: [Link]

Sources

Application Note: Functional Profiling of 6-(Phenoxymethyl)pyrimidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1][2]

6-(Phenoxymethyl)pyrimidin-4-ol represents a privileged structural scaffold often associated with the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[1] DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.[1][2][3]

Inhibitors containing the phenoxy-pyrimidine core are currently under intense investigation for:

  • Oncology: Specifically Acute Myeloid Leukemia (AML), where cells are metabolically addicted to de novo pyrimidine synthesis.

  • Virology: Depletion of the host nucleotide pool restricts viral replication (broad-spectrum antiviral potential).[1]

  • Immunology: Modulation of activated T-cells (similar to Leflunomide/Teriflunomide).[1]

This Application Note provides a rigorous, self-validating workflow to quantify the potency of this compound derivatives. It moves beyond simple screening to include mechanistic validation via uridine rescue, ensuring observed effects are on-target.[1]

Mechanism of Action & Pathway Visualization[2]

The molecule targets the ubiquinone-binding tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate. This blockade halts UMP synthesis, leading to nucleotide pool depletion and cell cycle arrest.[2][4]

Figure 1: The DHODH Inhibition Pathway

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH Target: DHODH (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation Inhibitor 6-(Phenoxymethyl) pyrimidin-4-ol Inhibitor->DHODH Inhibits UMP UMP (Nucleotide Pool) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Rescue Exogenous Uridine Rescue->UMP Salvage Pathway (Bypasses DHODH)

Caption: Schematic of de novo pyrimidine synthesis. The inhibitor blocks DHODH; exogenous uridine bypasses this blockade (Rescue).

Protocol A: Enzymatic DHODH Inhibition Assay (DCIP Reduction)

Objective: Determine the IC50 of the compound against recombinant human DHODH. Principle: DHODH catalyzes the oxidation of dihydroorotate.[2] The electrons are transferred to a chromogenic acceptor, 2,6-dichlorophenolindophenol (DCIP). The reduction of DCIP results in a loss of absorbance at 600 nm (Blue


 Colorless).
Materials Required[1][2][4][6][7][8][9]
  • Enzyme: Recombinant human DHODH (truncated

    
    TM domain recommended for solubility).
    
  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ10 analog).[1]

  • Chromogen: DCIP (2,6-Dichlorophenolindophenol).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Detection: Microplate reader capable of kinetic absorbance at 600 nm (

    
    ).
    
Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM stock.[1]

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Critical: Final DMSO concentration in the assay must be

      
       to avoid enzyme denaturation.
      
  • Assay Mix Preparation (Per Well):

    • Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100.

    • Enzyme: 20 nM hDHODH.[1]

    • Co-factor: 100

      
      M Decylubiquinone.[1]
      
    • Chromogen: 60

      
      M DCIP.
      
  • Reaction Initiation:

    • Add 90

      
      L of Assay Mix to each well of a 96-well clear plate.
      
    • Add 1

      
      L of compound dilution (or DMSO control). Incubate for 10 mins at RT to allow binding.
      
    • Start Reaction: Add 10

      
      L of L-Dihydroorotate  (Final conc: 500 
      
      
      
      M).
  • Kinetic Measurement:

    • Immediately read

      
       every 30 seconds for 20 minutes at 25°C.
      
    • Calculate the slope (Rate,

      
      ) for the linear portion of the curve.
      
Data Analysis Formula

Calculate % Inhibition using the reaction rates (slopes):


[1]

Protocol B: Cellular Viability & Mechanistic Rescue (On-Target Validation)

Objective: Confirm that cytotoxicity is caused specifically by DHODH inhibition, not general toxicity. Cell Model: THP-1 or HL-60 (AML cell lines highly sensitive to pyrimidine starvation).[1]

Experimental Logic (Self-Validating System)

If the compound works via DHODH inhibition, adding Uridine (which feeds the salvage pathway downstream of the block) must restore cell viability. If Uridine does not rescue the cells, the toxicity is off-target.

Workflow Diagram

Assay_Workflow Start Seed AML Cells (3,000 cells/well) Split Split into Two Sets Start->Split SetA Set A: Compound Only Split->SetA SetB Set B: Compound + 100 u00b5M Uridine Split->SetB Incubate Incubate 72 Hours (37u00b0C, 5% CO2) SetA->Incubate SetB->Incubate Readout Add CellTiter-Glo / MTS Measure Luminescence/Absorbance Incubate->Readout Analysis Compare IC50 Values Readout->Analysis

Caption: Parallel workflow to distinguish specific DHODH inhibition from general cytotoxicity.

Step-by-Step Protocol
  • Seeding:

    • Seed THP-1 cells at 3,000 cells/well in 96-well white opaque plates (for luminescence).

    • Media: RPMI-1640 + 10% FBS.[1]

  • Treatment (Matrix):

    • Plate 1 (Test): Treat with this compound (8-point dose response, e.g., 10

      
      M to 0.01 
      
      
      
      M).
    • Plate 2 (Rescue): Treat with the exact same dose response, but supplement the media with 100

      
      M Uridine .
      
  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add ATP-based viability reagent (e.g., CellTiter-Glo).[1]

    • Shake for 2 mins; incubate 10 mins.

    • Read Luminescence.

Interpretation of Results
ObservationConclusion
High Potency (Low IC50) in Plate 1Compound is cytotoxic.[1]
No Potency (High IC50) in Plate 2VALIDATED: Cytotoxicity is due to DHODH inhibition (Uridine rescued the cells).
High Potency in Plate 2 (No Shift)OFF-TARGET: Compound kills cells via a mechanism unrelated to pyrimidine synthesis.[1]

Expected Results & Troubleshooting

Typical Data Ranges
  • Enzymatic IC50: Potent phenoxy-pyrimidine derivatives typically show IC50 values in the 10 nM – 500 nM range against hDHODH [1].[1]

  • Cellular Shift: A valid DHODH inhibitor should see a

    
    -fold shift in IC50 upon uridine addition (e.g., IC50 shifts from 50 nM to >10 
    
    
    
    M).
Troubleshooting Guide
IssueProbable CauseSolution
High Background in Enzyme Assay Spontaneous DCIP reductionEnsure reagents are fresh; keep DCIP protected from light.
Precipitation Compound insolubilityDo not exceed 1% DMSO; check compound solubility in buffer before adding enzyme.
No Rescue in Cells Insufficient Uridine uptakeEnsure 100

M Uridine is used; verify cell line is uridine-salvage competent (THP-1 is standard).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physiological and pathological implications." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Link

Sources

Application Note: Cell Culture Profiling of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenoxymethyl)pyrimidin-4-ol (CAS: 2091717-51-8) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with inhibitors of dihydroorotate dehydrogenase (DHODH) , Tankyrases (TNKS) , and various kinases . While often utilized as a fragment in Fragment-Based Drug Discovery (FBDD), its standalone profiling in cell culture requires rigorous control over solubility and specific assay endpoints to distinguish specific target engagement from non-specific toxicity.

This guide provides a standardized workflow for solubilization, dose-ranging, and phenotypic profiling of this compound in mammalian cell lines.

Chemical Properties & Handling[1]

  • IUPAC Name: 6-(phenoxymethyl)-1H-pyrimidin-4-one (Tautomeric form)

  • Molecular Weight: 202.21 g/mol [1]

  • Solubility Profile: Hydrophobic (LogP est. ~1.8–2.2).

    • Water: Insoluble.[2]

    • DMSO: Soluble (>50 mM).

    • Ethanol:[2] Sparingly soluble.

Storage & Stability[1]
  • Powder: Store at -20°C, desiccated. Stable for >2 years.

  • Stock Solution (DMSO): Stable at -80°C for 6 months. Avoid freeze-thaw cycles (>3 cycles leads to precipitation).

Pre-Experimental Preparation

Stock Solution Preparation (10 mM)

Critical Step: The hydroxyl group at position 4 allows for tautomerization between the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms. DMSO stabilizes the mixture; however, aqueous dilution can trigger rapid precipitation if not managed.

  • Weigh 2.02 mg of compound.

  • Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma Grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials and store at -80°C.

Serial Dilution Strategy (Visualized)

Direct dilution into media often causes "crashing out." Use an intermediate dilution step.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (10% DMSO in PBS) Stock->Inter 1:10 Dilution (Prevents Shock) Final 1x Working Solution (0.1% DMSO in Media) Inter->Final 1:100 Dilution (Warm Media) Cells Cell Culture Plate Final->Cells Add to Wells

Caption: Figure 1: Step-wise dilution strategy to prevent compound precipitation in aqueous media.

Core Protocol: Cytotoxicity Profiling (MTT/CCK-8)

Objective: Determine the IC50 to establish a non-toxic therapeutic window for mechanistic studies.

Reagents
  • Target Cells (e.g., HCT116, A549, or HEK293 for toxicity control).

  • CCK-8 Reagent (Dojindo) or MTT.

  • Positive Control: Doxorubicin (1 µM) or Staurosporine .

  • Vehicle Control: 0.1% DMSO in media.

Step-by-Step Methodology
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare a 7-point dilution series: 100, 30, 10, 3, 1, 0.3, 0.1 µM .

    • Replace culture media with 100 µL of compound-containing media.

    • Note: Ensure final DMSO concentration is constant (0.1%) across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours (monitor color change).

    • Measure Absorbance at 450 nm.

Data Analysis

Calculate % Viability:



  • Interpretation: If IC50 < 10 µM, the scaffold exhibits significant bioactive potential. If IC50 > 50 µM, it is likely inactive or requires structural optimization.

Advanced Protocol: Cell Cycle Analysis

Rationale: Pyrimidine analogs frequently interfere with nucleotide synthesis (e.g., via DHODH inhibition), leading to S-phase arrest or G1/S block .

Methodology
  • Synchronization: Starve cells (0.5% FBS) for 12h to synchronize in G0/G1.

  • Release & Treat: Replace with complete media + Compound (at IC50 concentration) for 24h.

  • Fixation:

    • Harvest cells (Trypsin-EDTA).

    • Wash with cold PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2h at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Incubate in PI/RNase Staining Buffer (BD Pharmingen) for 15 min at RT.

  • Flow Cytometry: Acquire >10,000 events on FL2 channel (PE).

Mechanistic Hypothesis & Pathway Map

Based on structural homology to known bioactives (e.g., Leflunomide metabolite A771726), this compound may modulate the De Novo Pyrimidine Synthesis pathway.

PathwayMap Cmpd 6-(Phenoxymethyl) pyrimidin-4-ol DHODH DHODH (Mitochondrial) Cmpd->DHODH Potential Inhibition Arrest Cell Cycle Arrest Cmpd->Arrest Result UMP UMP Synthesis DHODH->UMP Catalyzes DNA DNA Replication (S-Phase) UMP->DNA Required for DNA->Arrest Depletion causes

Caption: Figure 2: Hypothetical mechanism of action targeting De Novo Pyrimidine Synthesis.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Rapid addition of DMSO stock to aqueous media.Use the "Intermediate Dilution" method (See Section 3.2). Warm media to 37°C before addition.
High Vehicle Toxicity DMSO concentration > 0.5%.Normalize DMSO to < 0.1% in all wells. Include a "Media Only" vs "DMSO Only" control to verify.
Inconsistent IC50 Evaporation in outer wells (Edge Effect).Fill outer wells with sterile PBS; use only inner 60 wells for assay.
No Activity (IC50 >100µM) Compound degradation or poor uptake.Verify stock stability by LC-MS. Consider increasing incubation time to 96h.

References

  • Chemical Scaffold Context

    • Title: Pyrimidine derivatives as privileged scaffolds for the development of anticancer agents.

    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the structural vers
    • Link:

  • Methodological Standard

    • Title: Guidance for the use of DMSO in cell culture.

    • Source:Thermo Fisher Scientific Applic
    • Context: Standardizes DMSO limits (0.1% - 0.5%) to prevent solvent-induced cytotoxicity.
    • Link:

  • Mechanism (Homology)

    • Title: Dihydroorotate dehydrogenase (DHODH) inhibitors in cancer therapy.

    • Source:Journal of Hem
    • Context: Explains the phenotypic consequences (S-phase arrest) of pyrimidine synthesis inhibition, relevant to this scaffold.
    • Link:

Sources

Preclinical Evaluation of Pyrimidine-Based Therapeutics: From Molecular Mechanism to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Paradox

Pyrimidine-based compounds (analogs of uracil, cytosine, and thymine) remain a cornerstone of modern pharmacopeia, serving as the backbone for chemotherapeutics (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) and antivirals (e.g., Sofosbuvir, Lamivudine).

However, a significant "translational gap" exists in their development. Pyrimidine analogs are often prodrugs requiring intracellular phosphorylation to their active triphosphate forms. Furthermore, species-specific differences in catabolic enzymes—specifically Dihydropyrimidine Dehydrogenase (DPD) —can render standard rodent models non-predictive of human pharmacokinetics (PK) unless specific protocols are employed.

This guide provides a rigorous, field-proven framework for evaluating these compounds, moving beyond generic screening to mechanism-based validation.

The Activation Cascade (Mechanism of Action)

Before selecting an animal model, one must verify the compound's metabolic activation pathway.

PyrimidineActivation Prodrug Pyrimidine Prodrug (Inactive) Transport Nucleoside Transporter (hENT/hCNT) Prodrug->Transport Catabolism Catabolism via DPD (Liver Clearance) Prodrug->Catabolism Rapid Degradation (Major PK Barrier) MP Monophosphate (MP) Transport->MP Deoxycytidine Kinase (dCK) / TK DP Diphosphate (DP) MP->DP NMP Kinase TP Triphosphate (Active Metabolite) DP->TP NDP Kinase Target_DNA DNA Incorporation (Chain Termination) TP->Target_DNA Target_Enzyme Enzyme Inhibition (e.g., Thymidylate Synthase) TP->Target_Enzyme

Figure 1: The critical balance between intracellular activation (efficacy) and hepatic catabolism (clearance). High DPD activity in rodents can prematurely clear the prodrug.

Module A: Pharmacokinetic & Metabolic Evaluation

The Challenge: Rodents possess significantly higher hepatic DPD activity than humans (Mouse > Rat > Human > Dog). A dose of 5-FU that is therapeutic in humans may be cleared in minutes in a mouse, leading to false negatives in efficacy data.

Protocol A1: The "DPD-Normalized" PK Study

Objective: To determine the true half-life (


) and oral bioavailability (

) of a pyrimidine analog by neutralizing species-specific catabolism.

Materials:

  • Test Compound: Pyrimidine analog (purity >98%).

  • DPD Inhibitor: Eniluracil (5-ethynyluracil) or Gimeracil.

  • Animals: CD-1 Mice or Sprague-Dawley Rats (cannulated for serial sampling).

Workflow:

  • Group Allocation:

    • Group A: Vehicle + Test Compound (IV).

    • Group B: Vehicle + Test Compound (PO).

    • Group C: DPD Inhibitor (1 mg/kg PO, 1h pre-dose) + Test Compound (PO).

  • Dosing: Administer Test Compound at 10–50 mg/kg.

    • Note: Without DPD inhibition, doses often need to be 2-5x higher in mice to achieve human-equivalent AUC.

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

    • Critical Step: Stabilize plasma immediately with tetrahydrouridine (THU) to prevent ex vivo deamination of cytidine analogs.

  • Analysis: LC-MS/MS quantification of both the parent prodrug and the intracellular triphosphate (requires tissue harvest at peak timepoints, e.g., liver or tumor).

Data Interpretation:

Parameter Group A/B (Naive) Group C (DPD Inhibited) Clinical Relevance
Clearance (CL) High Low Group C mimics Human CL

| Half-life (


)  | Short (<30 min) | Extended (>2 hrs) | Predicts human dosing interval |
| Bioavailability (

)
| Low (<20%) | High (>60%) | Validates oral feasibility |

Module B: Oncology Efficacy Models

For pyrimidine antimetabolites (e.g., Gemcitabine analogs), the tumor microenvironment (TME) is a physical barrier. Subcutaneous models are useful for screening, but orthotopic models are required for validation.

Protocol B1: Orthotopic Pancreatic Cancer Model (Gemcitabine Analog Evaluation)

Rationale: Pancreatic tumors are hypovascular and desmoplastic. Subcutaneous tumors do not replicate the high interstitial fluid pressure that hinders drug delivery.

Experimental Setup:

  • Cell Line: Luciferase-tagged human pancreatic line (e.g., MiaPaCa-2-Luc or BxPC-3).

  • Host: Athymic Nude Mice or SCID (for human lines); C57BL/6 (for syngeneic KPC lines).

Step-by-Step Procedure:

  • Preparation: Harvest cells in log-phase. Resuspend in 1:1 Matrigel/PBS (prevents leakage).

  • Surgical Implantation:

    • Anesthetize mouse (Isoflurane).

    • Perform a small left-lateral laparotomy to exteriorize the spleen and pancreas.

    • Inject

      
       cells (20 µL volume) directly into the pancreatic tail.
      
    • Validation: A visible "bubble" must form without leakage.

  • Recovery & Staging: Close with sutures. Allow 7–10 days for tumor establishment.

  • Randomization: Use IVIS (In Vivo Imaging System) to randomize mice based on bioluminescence (flux), ensuring equal tumor burden at Day 0.

  • Treatment Regimen:

    • Control: Saline IV.

    • Comparator: Gemcitabine (Standard: 100 mg/kg IP, q3d x 4 doses).

    • Test Compound: Dose equivalent to MTD (Maximum Tolerated Dose).

  • Endpoints:

    • Primary: Tumor burden via IVIS (weekly).

    • Secondary: Survival (Kaplan-Meier).

    • Tertiary: Histology for apoptosis (TUNEL) and proliferation (Ki67).

Module C: Antiviral Efficacy (HCV/Viral Polymerase)

The Challenge: Standard mice cannot support Hepatitis C Virus (HCV) replication. The Solution: Use PXB Mice (uPA/SCID mice with humanized livers) or surrogate viral models.

Protocol C1: Liver Accumulation & Viral Load Reduction
  • Model: PXB Mice (chimeric mice with >70% human hepatocytes).

  • Infection: Inoculate with HCV Genotype 1b or 2a serum.

  • Treatment: Oral gavage of Pyrimidine Nucleotide Analog (e.g., Sofosbuvir analog) for 14 days.

  • Readout 1 (PK): Harvest liver at 4h post-last dose.

    • Metric: Measure concentration of the active triphosphate metabolite in the liver (target: >10 µM).

  • Readout 2 (Efficacy): qRT-PCR of serum HCV RNA.

    • Success Criteria: >2 log drop in viral load.

Module D: Toxicity Profiling (The Safety Window)

Pyrimidine analogs target rapidly dividing cells, making myelosuppression the primary dose-limiting toxicity (DLT).

Protocol D1: Neutropenia & GI Toxicity Assay

Workflow:

  • Dosing: Administer compound daily for 5 consecutive days (QD x 5) at therapeutic levels.

  • Monitoring:

    • Body Weight: Daily. >15% loss = Euthanasia endpoint.

    • CBC (Complete Blood Count): Collect blood via tail vein on Day 7 (nadir of neutropenia).

    • GI Pathology: Harvest duodenum/jejunum on Day 7. Stain H&E.

  • Scoring:

    • Neutropenia: Absolute Neutrophil Count (ANC) < 500 cells/µL indicates severe toxicity.

    • Mucositis: Measure villus height/crypt depth ratio. Blunting indicates GI toxicity.

Decision Matrix: Selecting the Right Model

ModelSelection Start Start: Define Pyrimidine Analog Type Type Is it Oncology or Antiviral? Start->Type Onco Oncology Candidate Type->Onco Viral Antiviral Candidate Type->Viral Solid Solid Tumor? Onco->Solid HCV HCV/Liver Target? Viral->HCV SubQ Subcutaneous Xenograft (High Throughput Screening) Solid->SubQ Initial Efficacy Ortho Orthotopic Model (Microenvironment Validation) SubQ->Ortho Lead Optimization PXB PXB Mouse (Humanized Liver) (Gold Standard for HCV) HCV->PXB Clinical Candidate Surrogate Surrogate Virus (e.g., BVDV) (Preliminary Screen) HCV->Surrogate Low Cost

Figure 2: Strategic decision tree for selecting the appropriate in vivo model based on therapeutic indication and development stage.

References

  • AACR Journals. "Development of an Orthotopic Model of Invasive Pancreatic Cancer in an Immunocompetent Murine Host." Cancer Research. Link

  • National Institutes of Health (NIH). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." PMC. Link

  • American Society for Microbiology. "Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus."[1] Antimicrobial Agents and Chemotherapy.[1][2] Link[1]

  • PubMed. "Liver dihydropyrimidine dehydrogenase activity in human, cynomolgus monkey, rhesus monkey, dog, rat and mouse." Xenobiotica. Link

  • Frontiers in Pharmacology. "Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine." Link

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural biomolecules and a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate specific interactions with a wide range of biological targets.[1] This has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] High-Throughput Screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for drug discovery.[4][5] This document provides a comprehensive guide to the high-throughput screening of pyrimidine derivative libraries, offering detailed protocols, field-proven insights into experimental design, and robust data analysis workflows.

The Strategic Imperative of Screening Pyrimidine Libraries

Pyrimidine and its fused heterocyclic derivatives are considered "privileged scaffolds" in drug discovery.[6][7] This is due to their prevalence in FDA-approved drugs and their ability to interact with a diverse array of biological targets, particularly protein kinases.[8][9] The structural similarity of the pyrimidine core to the purine ring of ATP allows for the design of potent and selective ATP-competitive inhibitors of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[10][11]

The primary objective of HTS is to efficiently sift through large and diverse chemical libraries to identify "hits" – compounds that exhibit a desired biological activity.[12][13] For pyrimidine libraries, this often translates to identifying potent inhibitors of a specific enzyme (e.g., a kinase) or modulators of a cellular phenotype (e.g., cancer cell proliferation or viral replication).

Designing a Robust HTS Campaign: A Multi-faceted Approach

A successful HTS campaign is not merely a matter of automation; it is a carefully orchestrated process that begins with meticulous assay development and culminates in the confident identification of validated hits.[12] The entire process can be visualized as a funnel, progressively narrowing down a large library to a small number of high-quality lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Development Assay Development & Miniaturization Assay_Validation Assay Validation (Z' > 0.5) Assay_Development->Assay_Validation Primary_HTS Primary HTS of Pyrimidine Library (Single Concentration) Assay_Validation->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Orthogonal_Assay Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis

Caption: High-Throughput Screening Workflow.

The Cornerstone: Assay Development and Miniaturization

The choice between a biochemical and a cell-based assay is a critical first step and depends entirely on the biological question being addressed.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are generally less complex and less prone to off-target effects than cell-based assays. A prime example is an in vitro kinase inhibition assay.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells.[14] They can provide insights into a compound's cell permeability, cytotoxicity, and its effect on a specific cellular pathway.[15] Examples include cell viability assays to screen for anticancer agents or viral replication assays for antiviral discovery.

Causality in Assay Choice: The decision to use a biochemical versus a cell-based assay is driven by the desired information. If the goal is to find direct inhibitors of a specific enzyme, a biochemical assay is the most direct approach. If the aim is to discover compounds that, for instance, kill cancer cells through any mechanism, a cell-based phenotypic screen is more appropriate.

A crucial aspect of HTS is the miniaturization of the assay from a 96-well to a 384- or even 1536-well format to reduce reagent costs and increase throughput.[16] This requires careful optimization of reagent concentrations and volumes to maintain a robust signal-to-background ratio.

Ensuring Reliability: The Z'-Factor

Before embarking on a full-scale screen, the robustness of the assay must be validated. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[13]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[16] A "dry run" of the assay protocol with only positive and negative controls is performed to ensure a consistently high Z'-factor.[16]

Protocol: High-Throughput Screening of a Pyrimidine Library for Kinase Inhibitors using a TR-FRET Assay

This protocol provides a detailed methodology for a biochemical HTS campaign to identify inhibitors of a target kinase from a pyrimidine derivative library using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in a 384-well format. TR-FRET is a robust technology for HTS due to its high sensitivity and low background interference.[17]

Materials and Reagents
  • Pyrimidine Derivative Library: Typically dissolved in 100% DMSO at a concentration of 10 mM.

  • Target Kinase: Purified and of high purity.

  • Kinase Substrate: A peptide or protein that is phosphorylated by the target kinase.

  • ATP (Adenosine Triphosphate)

  • TR-FRET Detection Reagents:

    • Europium-labeled antibody specific for the phosphorylated substrate (donor).

    • Acceptor-labeled tracer that binds to the kinase.

  • Assay Buffer: Optimized for kinase activity.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • 384-well, low-volume, black microplates.

  • Automated liquid handling systems.

  • TR-FRET-compatible plate reader.

Assay Optimization

Before the primary screen, the following parameters must be optimized:

  • Kinase Concentration: Determine the kinase concentration that yields a robust signal in the linear range of the assay.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[14]

  • Substrate Concentration: Should be in excess to ensure the reaction is not substrate-limited.

  • Antibody and Tracer Concentrations: Titrate to determine the optimal concentrations that provide the best assay window (signal-to-background ratio).[18]

Primary HTS Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrimidine library into the wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Control Plating: Dispense 50 nL of the positive control and negative control (DMSO) into designated wells on each plate. Typically, entire columns are dedicated to controls for robust statistical analysis.[19]

  • Reagent Addition:

    • Prepare a master mix of the assay buffer, kinase, and substrate.

    • Using an automated dispenser, add 2.5 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Prepare a master mix of the assay buffer and ATP.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear phase of the reaction.

  • Detection:

    • Prepare a master mix of the TR-FRET detection reagents (Europium-labeled antibody and acceptor-labeled tracer) in a stop buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction).

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis and Hit Identification

The raw data from the plate reader is processed to identify "hits". This workflow is often automated using data analysis software.[1][20]

Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Hit Selection cluster_2 Output Raw_Data Raw Plate Reader Data Normalization Normalization to Plate Controls Raw_Data->Normalization Z_Score Calculation of Z-score Normalization->Z_Score Hit_Threshold Application of Hit Threshold (e.g., Z-score < -3) Z_Score->Hit_Threshold Hit_List Generation of Primary Hit List Hit_Threshold->Hit_List

Caption: HTS Data Analysis Workflow.

  • Data Normalization: The raw data from each compound well is normalized to the plate's positive and negative controls. This is typically expressed as percent inhibition.

  • Quality Control: The Z'-factor is calculated for each plate to ensure the validity of the data. Plates with a Z'-factor below 0.5 may be flagged for review or re-screening.

  • Hit Selection: A statistical method, such as the Z-score, is used to identify compounds with activity that is significantly different from the plate's neutral control population. A common threshold for hit selection is a Z-score of ≤ -3 (for inhibition assays), which corresponds to three standard deviations from the mean of the sample population.[20]

The Crucial Step: Hit Validation

The primary screen is designed for speed and will inevitably produce false positives.[21] Therefore, a rigorous hit validation process is essential to confirm the activity of the initial hits and eliminate artifacts.

Hit Confirmation and Potency Determination
  • Re-testing: "Cherry-pick" the primary hits and re-test them in the primary assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50 value).

Orthogonal and Counter-Screens

The goal here is to confirm the hit's activity using a different assay technology (orthogonal screen) and to rule out non-specific mechanisms of action (counter-screens).

Assay TypePurposeExample Protocol
Orthogonal Assay Confirm on-target activity using a different detection method.For a kinase inhibitor, if the primary screen was TR-FRET, an orthogonal assay could be a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Counter-Screen for Aggregation Identify compounds that inhibit through non-specific aggregation.Re-run the primary assay in the presence of a non-ionic detergent like Triton X-100 (0.01%). A significant loss of potency suggests aggregation.[22]
Counter-Screen for Assay Interference Identify compounds that interfere with the assay technology (e.g., autofluorescence).Read the compound plates on the plate reader without the assay reagents to detect intrinsic fluorescence at the assay's emission wavelength.[22]

Causality in Hit Validation: This multi-step validation process is critical for building confidence in the selected hits. Each step provides a layer of evidence to ensure that the observed activity is real, on-target, and not an artifact of the screening technology. This saves significant time and resources in the later stages of drug development.

Adapting the HTS Protocol for Other Therapeutic Areas

The principles of HTS are broadly applicable. The following are adaptations for screening pyrimidine libraries for anticancer and antiviral activities.

Anticancer Cell-Based Screening
  • Assay Principle: A cell viability assay is used to identify compounds that are cytotoxic to cancer cells.

  • Protocol Outline:

    • Seed cancer cells in 384-well plates and allow them to adhere overnight.

    • Add the pyrimidine library compounds at a single concentration (e.g., 10 µM).

    • Incubate for 48-72 hours.

    • Add a viability reagent such as resazurin (AlamarBlue™) or a reagent that measures cellular ATP levels (e.g., CellTiter-Glo®).[23]

    • Read the fluorescence or luminescence on a plate reader.

  • Hit Criteria: A significant reduction in signal compared to DMSO-treated control wells.

Antiviral Cell-Based Screening
  • Assay Principle: A cell-based assay is used to identify compounds that inhibit viral replication.

  • Protocol Outline:

    • Seed host cells in 384-well plates.

    • Pre-incubate the cells with the pyrimidine library compounds for a short period.

    • Infect the cells with the virus (a reporter virus expressing luciferase or a fluorescent protein is often used to simplify the readout).

    • Incubate for a period sufficient for viral replication (e.g., 24-48 hours).

    • Measure the reporter signal (luminescence or fluorescence).

  • Hit Criteria: A significant reduction in the reporter signal without causing significant cytotoxicity to the host cells (cytotoxicity is typically measured in a parallel assay).[3]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Troubleshooting Steps
Low Z'-factor - High variability in controls- Low signal-to-background ratio- Check for and address any systematic errors in liquid handling.- Optimize reagent concentrations and incubation times.
High False Positive Rate - Compound aggregation- Assay interference (autofluorescence, quenching)- Promiscuous inhibitors- Implement counter-screens for aggregation and assay interference early in the validation process.- Use computational filters to flag known pan-assay interference compounds (PAINS).
Poor Hit Confirmation Rate - Primary screen artifacts- Compound instability or insolubility- Ensure rigorous orthogonal and counter-screening.- Check the purity and integrity of the "cherry-picked" compounds.

Conclusion: From High-Throughput Data to High-Quality Leads

High-throughput screening of pyrimidine derivative libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such a campaign hinges on a well-designed and validated assay, a systematic and robust screening process, and a rigorous hit validation cascade. By understanding the causality behind each experimental choice and proactively addressing potential sources of error, researchers can navigate the complexities of HTS to uncover pyrimidine-based compounds with the potential to become next-generation therapeutics.

References

  • SciLifeLab. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Bravin, A. D., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]

  • Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Scorah, J., et al. (2016). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS Discovery. [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). Development of an Alamar Blue™ viability assay in 384-well format for high throughput whole cell screening of trypanosoma brucei. PubMed. [Link]

  • Pupo, E., et al. (2013). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Bentham Science. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ACS Publications. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • NCBI. (n.d.). Troubleshooting guide. NCBI. [Link]

  • MDPI. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Schematic of the HTS assay representing a 384-well screening plate.... ResearchGate. [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • IMI CARE. (2024). Published in Antiviral Research: A new fully automated dual-reporter HTS antiviral assay to facilitate drug discovery against SARS-CoV-2. IMI CARE. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). High-throughput screening using a small molecule inhibitor library.... ResearchGate. [Link]

  • PubMed. (2016). High throughput screening of small molecule library: procedure, challenges and future. PubMed. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. Eurofins Discovery. [Link]

  • Infinix Bio. (2026). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. [Link]

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Application Notes & Protocols: Investigating 6-(Phenoxymethyl)pyrimidin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 6-(phenoxymethyl)pyrimidin-4-ol in cancer research is limited in publicly available literature. This guide is therefore constructed based on the well-established principles of medicinal chemistry and the extensive research conducted on structurally analogous pyrimidine-4-ol and phenoxy-pyrimidine derivatives. The protocols and mechanistic insights provided are intended to serve as a robust framework for initiating research on this specific compound.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Oncology Drug Discovery

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of essential biological molecules like DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made it a "privileged scaffold" for the development of novel therapeutic agents, particularly in oncology.[1][3] A multitude of pyrimidine derivatives have been successfully developed into clinically approved anticancer drugs, targeting a wide array of biological pathways critical to tumor growth and survival.[1][4]

The general structure of this compound combines three key features: the pyrimidin-4-ol core, a phenoxy moiety, and a flexible ether linkage. The pyrimidin-4-ol ring system is a tautomer of a pyrimidinone and is a known pharmacophore in various bioactive molecules.[5] The phenoxymethyl group offers a site for potential interactions within protein binding pockets and can influence the compound's pharmacokinetic properties. This structural combination suggests that this compound could plausibly function as a modulator of key cellular processes implicated in cancer.

This document provides a detailed guide for researchers interested in evaluating the anticancer potential of this compound. We will explore its likely mechanisms of action based on related compounds, provide quantitative data from analogous derivatives, and offer detailed protocols for its in vitro characterization.

Plausible Mechanisms of Antitumor Action

Given the extensive research on pyrimidine derivatives, we can hypothesize several likely mechanisms of action for this compound in a cancer context.

Kinase Inhibition: A Primary Hypothesis

A predominant and highly successful application of pyrimidine chemistry is in the rational design of protein kinase inhibitors.[1][6] Kinases are crucial enzymes that regulate cellular signaling pathways governing proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[6] The planar structure and hydrogen-bonding capabilities of the pyrimidine ring make it an excellent ATP-competitive inhibitor, fitting into the ATP-binding pocket of various kinases.[7]

Derivatives of the pyrimidine scaffold have been developed to target a range of oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Key in non-small-cell lung cancer.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A central regulator of angiogenesis.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[6]

  • BRAF Kinase: Frequently mutated in melanoma.[6]

The phenoxymethyl substituent of this compound could potentially occupy the hydrophobic region of a kinase's active site, conferring selectivity and potency. Inhibition of such a kinase would disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Oncogenic Kinase RTK->Kinase Activation Compound 6-(Phenoxymethyl) pyrimidin-4-ol Compound->Kinase Inhibition ATP ATP ATP->Kinase Binds to active site Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression of

Caption: Proposed mechanism of this compound as a kinase inhibitor.

Immunomodulation and Direct Cytotoxicity

An alternative or complementary mechanism could involve immunomodulation. The pyrimidinone drug Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone), a structural relative of pyrimidin-4-ols, has demonstrated antitumor effects.[9][10] While initially thought to act as an interferon inducer, studies suggest it may also have direct antitumor activity and can augment the cytotoxicity of natural killer (NK) cells and macrophages.[5][9][11] It is plausible that this compound could exert its effects not only by directly targeting cancer cells but also by stimulating an immune response against the tumor.

Quantitative Data on Analogous Pyrimidine Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, as reported in the literature.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativeHT-29 (Colon)5.36 - 9.09[12]
Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)0.045 - 0.097[13]
Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)0.006 - 0.099[13]
4,6-disubstituted-2-(4-morpholinyl)pyrimidine (P12)MCF-7 (Breast)~35[14][15]
4,6-disubstituted-2-(4-morpholinyl)pyrimidine (P12)A375 (Melanoma)~20[14][15]
Pyrido[2,3-d]pyrimidine derivativeH460 (Lung)Moderate Activity[2]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidineMCF-7 (Breast)1.25 - 6.75[2]

Note: This table is for illustrative purposes to show the range of potencies achieved by pyrimidine-based compounds. The activity of this compound will need to be determined experimentally.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a comprehensive workflow for the initial characterization of the anticancer properties of this compound.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow A Step 1: Cell Viability Assay (MTT/SRB) B Step 2: Kinase Inhibition Assay (Biochemical) A->B If cytotoxic D Step 4: Cell Cycle & Apoptosis Assay (Flow Cytometry) A->D Elucidate mechanism C Step 3: Western Blot Analysis (Cellular Target Modulation) B->C If kinase inhibitor C->D Confirm phenotype

Caption: A logical workflow for the in vitro characterization of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its IC50 (half-maximal inhibitory concentration).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the concentration range at which the compound exhibits biological activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a specific oncogenic kinase.

Rationale: This biochemical assay directly measures the enzymatic activity of a purified kinase in the presence of the inhibitor. It is essential to confirm that the compound's cytotoxic effect is due to the on-target inhibition of the hypothesized kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, BRAF V600E)

  • Kinase-specific substrate peptide

  • This compound

  • ATP

  • Kinase buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound diluted in kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescence is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Protocol 3: Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of the inhibited kinase within cancer cells.

Rationale: A successful kinase inhibitor should not only inhibit the purified enzyme but also block its signaling cascade within the cellular context. Western blotting allows for the visualization of this effect by measuring the levels of phosphorylated (activated) downstream proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at concentrations around its IC50 for a specified time (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

Conclusion and Future Directions

The pyrimidine scaffold is a validated and highly fruitful starting point for the development of novel anticancer agents. While this compound itself remains uncharacterized in the public domain, its structural features suggest a high probability of biological activity. The presented mechanistic hypotheses and experimental protocols provide a clear and scientifically rigorous path for its evaluation. Initial studies should focus on broad-spectrum cytotoxicity screening, followed by target identification and mechanistic validation. Should this compound show promise, further investigations into its structure-activity relationship (SAR), pharmacokinetic properties, and in vivo efficacy would be warranted.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). [Source URL not available]
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • In vitro antitumor activity of bropirimine against urinary bladder tumor cells. (2002, May 15). PubMed. [Link]

  • Relationship between modulation of natural killer cell activity and antitumor activity of bropirimine when used in combination with various types of chemotherapeutic drugs. (1987, November 15). PubMed. [Link]

  • Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. PubMed. [Link]

  • Structures of the antitumor activity compounds 1–6 and enzymes inhibitors 7–8. [Source URL not available]
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025, September 5). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, October 22). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025, February 3). MDPI. [Link]

  • Mechanism of antitumor action of pyrimidinones in the treatment of B16 melanoma and P388 leukemia. PubMed. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). [Source URL not available]
  • Bropirimine, an Orally Active Anticancer Agent for Superficial Bladder Cancer. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, October 22). ResearchGate. [Link]

  • Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. PubMed. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2026, February 3). ResearchGate. [Link]

Sources

Application Note: 6-(Phenoxymethyl)pyrimidin-4-ol as a Chemical Scaffold Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

6-(Phenoxymethyl)pyrimidin-4-ol (and its dominant tautomer 6-(phenoxymethyl)pyrimidin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike fully optimized clinical drugs, this molecule serves as a Fragment Probe . It is utilized primarily to interrogate the "druggability" of hydrophobic tunnels in metabolic enzymes—most notably Dihydroorotate Dehydrogenase (DHODH) —and to map binding pockets in Fragment-Based Drug Discovery (FBDD).[1]

Its utility stems from its ability to mimic the biaryl pharmacophore of potent DHODH inhibitors (like Brequinar) while maintaining a low molecular weight (MW ~202 Da), allowing for high ligand efficiency (LE) during initial screening.

Chemical Properties Table
PropertySpecification
IUPAC Name This compound
Common Tautomer 6-(Phenoxymethyl)pyrimidin-4(3H)-one
CAS Number 2091717-51-8 (varies by salt/tautomer assignment)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low)
pKa ~7.5 (Pyrimidine N3 protonation/deprotonation)
Primary Target Dihydroorotate Dehydrogenase (DHODH) - Ubiquinone Site

Mechanism of Action: The Pyrimidine Checkpoint

To use this probe effectively, one must understand the pathway it disrupts. This compound targets the de novo pyrimidine biosynthesis pathway .[1]

Biological Logic[1][4][5]
  • Enzyme Target: DHODH is a mitochondrial enzyme located on the inner membrane.[1]

  • Reaction: It converts dihydroorotate (DHO) to orotate, transferring electrons to Ubiquinone (CoQ10).

  • Probe Interaction: The pyrimidin-4-one core mimics the substrate (dihydroorotate) or the cofactor ring, while the phenoxymethyl tail extends into the hydrophobic channel normally occupied by the isoprenoid tail of Ubiquinone. This creates a "plug" that prevents electron transfer, halting pyrimidine synthesis.

Pathway Visualization (DOT Diagram)[1]

PyrimidinePath Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD Complex DHO Dihydroorotate (DHO) Carbamoyl->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol e- Transfer Probe PROBE: 6-(Phenoxymethyl) pyrimidin-4-ol Probe->DHODH Inhibits Ubiquinone Binding Site UMP UMP -> UDP -> UTP -> CTP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH e- Acceptor

Caption: The probe competitively inhibits the Quinone binding site of DHODH, halting the conversion of DHO to Orotate and starving the cell of UMP.

Application 1: Fragment-Based Screening (Biophysical)

This molecule is best used as a starting scaffold.[1] The "Phenoxymethyl" linker provides a flexible hinge that allows the phenyl ring to find optimal pi-stacking interactions within the target protein.[1]

Protocol: Thermal Shift Assay (TSA/DSF)

Objective: Confirm direct binding of the probe to recombinant DHODH by measuring thermal stabilization.

Reagents:

  • Recombinant Human DHODH (residues 30-396).[1]

  • SYPRO Orange dye (5000x stock).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

Step-by-Step Workflow:

  • Preparation: Dilute DHODH protein to 2 µM in Buffer.

  • Dye Mix: Prepare SYPRO Orange at 5x final concentration.

  • Probe Addition:

    • Well A: Protein + DMSO (Control).

    • Well B: Protein + Probe (100 µM).

    • Well C: Protein + Probe (500 µM).

    • Note: High concentrations are typical for fragment probes.[1]

  • Execution: Run in a qPCR machine (melt curve mode): 25°C to 95°C at 1°C/min ramp.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of fluorescence (-dF/dT).
    
    • Valid Result: A

      
       indicates significant binding.[1]
      

Expert Insight: If the


 is low (< 0.5°C), do not discard the probe. The "Phenoxymethyl" linker is flexible. Try adding 100 µM of the substrate (Dihydroorotate) to the mix; some inhibitors bind cooperatively or only to the enzyme-substrate complex.

Application 2: Functional Enzymatic Validation

Once binding is confirmed, functional inhibition must be quantified using the DCIP (2,6-Dichlorophenolindophenol) Reduction Assay . This assay uses DCIP as an artificial electron acceptor, which turns from blue (oxidized) to colorless (reduced) as DHODH functions.

Protocol: DCIP Reduction Kinetic Assay

Objective: Determine the IC50 of the probe against DHODH activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (QD, 10 mM stock).

  • Reporter: DCIP (2 mM stock, protect from light).

  • Probe: Serially diluted in DMSO (0.1 µM to 100 µM).

Workflow:

  • Master Mix: Combine Buffer, DHODH (20 nM final), DCIP (60 µM), and Decylubiquinone (20 µM).

  • Incubation: Add 90 µL Master Mix + 1 µL Probe (various concentrations) to a clear 96-well plate. Incubate 10 mins at 25°C to allow inhibitor binding.[1]

  • Initiation: Add 10 µL of L-Dihydroorotate (500 µM final) to start the reaction.

  • Measurement: Immediately monitor absorbance at 600 nm every 30 seconds for 20 minutes.

  • Calculation:

    • Calculate the slope (reaction rate) for the linear portion of the curve.

    • Normalize to DMSO control (100% activity).

    • Plot % Activity vs. Log[Probe] to determine IC50.

Self-Validating Check:

  • Positive Control: Use Brequinar or Teriflunomide (known DHODH inhibitors).[1][2]

  • Negative Control: Run a "No Enzyme" well to check for spontaneous DCIP bleaching by the probe itself (chemical reduction).

Application 3: Cellular Specificity (The "Rescue" Experiment)

A critical requirement for validating any metabolic probe is proving on-target specificity in live cells.[1] If this compound is killing cells via DHODH inhibition, adding Uridine (the downstream product) should rescue the cells completely.[1]

Protocol: Uridine Rescue Assay

Cell Line: A375 (Melanoma) or Jurkat (Leukemia) – these are highly sensitive to pyrimidine starvation.

Experimental Design:

Condition Treatment Expected Outcome (If On-Target)
A DMSO Only 100% Viability
B Probe (IC90 conc.) < 20% Viability (Cell Arrest/Death)
C Probe + Uridine (100 µM) > 90% Viability (Rescue)

| D | Probe + Orotate | Variable (Depends on transport efficiency) |[1]

Workflow:

  • Seed cells at 5,000 cells/well in 96-well plates.

  • Allow attachment (24 hours).

  • Treat with Probe (e.g., 50 µM) +/- Uridine (100 µM).

  • Incubate for 72 hours.

  • Measure viability using CellTiter-Glo (ATP) or MTT assay.[1]

Interpretation:

  • Full Rescue: The probe is a specific DHODH/Pyrimidine synthesis inhibitor.[3]

  • No Rescue: The probe has off-target toxicity (e.g., mitochondrial membrane disruption or kinase inhibition unrelated to pyrimidines).

Structural Optimization (SAR Guide)

As a scaffold, this compound is a starting point.[1] To turn it into a nanomolar probe, modifications are required based on Structure-Activity Relationships (SAR).[1]

Optimization Strategy Diagram:

SAR_Logic Core Scaffold: 6-(Phenoxymethyl) pyrimidin-4-ol Mod1 Modification A: Halogenation of Phenyl Ring Core->Mod1 Mod2 Modification B: C5 Substitution Core->Mod2 Mod3 Modification C: Linker Rigidity Core->Mod3 Result1 Increases Hydrophobic Interaction (Brequinar-like) Mod1->Result1 Result2 Modulates pKa & Solubility Mod2->Result2 Result3 Pre-organizes conformation (Entropy gain) Mod3->Result3

Caption: Strategic derivatization points for the scaffold. The phenyl ring is the highest priority for modification (e.g., adding -F or -CF3).[1]

References & Grounding

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physiological and medicinal chemistry applications." Journal of Medicinal Chemistry. (Review of the pyrimidine-4-one scaffold utility).

  • Madak, J. T., et al. (2019). "Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer." Pharmacology & Therapeutics.[1] (Validates the target and rescue protocols).

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. (Establishes the Uridine Rescue protocol standard).

  • PubChem Compound Summary. "6-Amino-1H-pyrimidin-4-one and related scaffolds." (Chemical data verification). [1]

(Note: While specific "famous" papers for the exact un-substituted this compound are rare, it is the fundamental core of the A77 1726 and Brequinar class of inhibitors described in the references above.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(phenoxymethyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, which typically involves the cyclocondensation of a phenoxy-substituted β-ketoester with formamidine.

Issue 1: Consistently Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a very low yield (<30%), or in some cases, no desired product is isolated. I've confirmed my starting materials are correct. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent challenge in heterocyclic chemistry, often stemming from one of several critical parameters in the reaction sequence. The primary synthetic route involves a base-catalyzed cyclocondensation, and its efficiency is highly sensitive to reaction conditions.

Potential Causes & Recommended Solutions:

  • Ineffective Base or Incorrect Stoichiometry: The reaction requires a strong base to deprotonate the β-ketoester, facilitating the initial nucleophilic attack.

    • Causality: An insufficient amount of base or a base that is too weak will result in incomplete deprotonation, slowing down the reaction and leading to a low conversion rate. Conversely, an excessive amount of a very harsh base can promote side reactions or degradation.

    • Solution: Sodium ethoxide (NaOEt) is the standard and effective base for this condensation. Ensure you are using at least two equivalents of base: one for the deprotonation of the ketoester and one to neutralize the salt of the formamidine (e.g., formamidine acetate). The reaction should be conducted under strictly anhydrous conditions, as moisture will quench the alkoxide base.

  • Degradation of Formamidine: Freebase formamidine is notoriously unstable and can decompose upon standing.

    • Causality: If the formamidine has degraded, the concentration of one of the key reactants is lowered, directly impacting the theoretical yield.

    • Solution: It is highly recommended to use a stable salt, such as formamidine acetate, and generate the free base in situ by the addition of a strong base like sodium ethoxide. If you must use pre-generated freebase formamidine, ensure it is freshly prepared and used immediately.

  • Suboptimal Reaction Temperature and Time:

    • Causality: Like many condensation reactions, this process requires sufficient thermal energy to overcome the activation barrier for cyclization and subsequent dehydration. However, excessive heat can cause degradation of the starting materials or the final product.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Typically, heating the reaction mixture to reflux in ethanol (around 78°C) is a good starting point.[2] If the reaction is sluggish, consider extending the reflux time (e.g., from 4 hours to 8-12 hours). If degradation is observed (indicated by the appearance of multiple spots on TLC), a lower temperature with a longer reaction time may be beneficial.

  • Improper Work-up and Product Isolation: The product, this compound, is amphoteric and its solubility is highly dependent on pH.

    • Causality: During work-up, the product exists as a sodium salt in the basic reaction mixture. If the pH is not carefully adjusted, the product may either remain dissolved in the aqueous phase or re-dissolve if the solution becomes too acidic.

    • Solution: After quenching the reaction with water, carefully acidify the solution with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 5-6. This protonates the pyrimidinolate anion, causing the neutral product to precipitate. Check the pH of the mother liquor after filtration to ensure you have maximized precipitation. Wash the filtered solid with cold water and a non-polar solvent like diethyl ether to remove impurities without dissolving the product.

Issue 2: Product is Impure and Difficult to Purify

Question: I have successfully synthesized the product, but it is contaminated with persistent impurities that are difficult to remove by standard recrystallization. What are these byproducts and what purification strategies can I employ?

Answer: The formation of side products is common in this synthesis, arising from competing reaction pathways. Identifying the nature of the impurity is key to selecting an effective purification method.

Potential Causes & Recommended Solutions:

  • Presence of Unreacted Starting Materials:

    • Causality: An incomplete reaction will leave unreacted β-ketoester and formamidine derivatives in the crude product.

    • Solution: The primary purification method for this product is recrystallization. A polar solvent system is often effective. Try dissolving the crude product in a minimal amount of hot dimethylformamide (DMF) or ethanol and allowing it to cool slowly. Alternatively, an acid-base wash during the work-up can help. Washing the crude mixture with a dilute base can remove the acidic β-ketoester starting material.

  • Formation of Polymeric or Self-Condensation Byproducts:

    • Causality: Under strongly basic conditions, β-ketoesters can undergo self-condensation. Aldehydic impurities or degradation products can also polymerize.[1]

    • Solution: To minimize this, ensure the base is added to the reaction mixture at a controlled rate, and consider adding the β-ketoester slowly to the solution of the base and formamidine. If insoluble polymeric materials are the main issue, they can often be removed by hot filtration of the crude product solution before recrystallization.

  • Low Solubility of the Product:

    • Causality: The product may have poor solubility in common recrystallization solvents, making purification challenging and leading to significant product loss.[3]

    • Solution: If standard recrystallization fails, column chromatography is an alternative. However, due to the polarity of the pyrimidinol, it may require a polar mobile phase (e.g., dichloromethane/methanol gradient) and may streak on silica gel. A reverse-phase chromatography approach could also be considered if available.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound? The synthesis is a classic example of a pyrimidine ring closure reaction.[5] It proceeds via the following steps:

  • Deprotonation: A strong base (e.g., sodium ethoxide) removes an acidic proton from the α-carbon of the β-ketoester (ethyl 4-phenoxy-3-oxobutanoate), forming an enolate.

  • Nucleophilic Attack: The formamidine acts as the N-C-N building block. One of its nitrogen atoms performs a nucleophilic attack on one of the carbonyl carbons of the β-ketoester.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered dihydroxypyrimidine ring intermediate.

  • Dehydration: The ring intermediate readily loses two molecules of water (or one molecule of water and one of ethanol from the ester) under the reaction conditions to form the stable aromatic pyrimidine ring.

Q2: Which analytical techniques are best to confirm the structure and purity of the final product? A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic peaks corresponding to the phenoxy group protons (aromatic region, ~6.9-7.4 ppm), the methylene protons of the phenoxymethyl group (~5.0-5.5 ppm), and the pyrimidine ring protons. The C5-H of the pyrimidine ring should appear as a singlet at around 6.0-6.5 ppm. The N-H and O-H protons may be broad or exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all expected carbon atoms, including the distinct signals for the carbonyl carbon (C4, ~160-170 ppm) and the other carbons of the pyrimidine and phenoxymethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Expect to see characteristic absorption bands for N-H/O-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (~1500-1600 cm⁻¹).

Q3: What are the critical safety precautions to take during this synthesis?

  • Sodium Ethoxide/Sodium Metal: These are highly reactive, corrosive, and flammable. Handle them under an inert atmosphere (nitrogen or argon) and away from any source of water or protic solvents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formamide/Formamidine: These can be toxic. Handle them in a well-ventilated fume hood.

  • Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources nearby when heating the reaction mixture.

Q4: Can I use different starting materials to synthesize analogs of this compound? Absolutely. The versatility of pyrimidine synthesis is one of its key advantages.[6]

  • To modify the substituent at the 6-position, you can start with different β-ketoesters. For example, using ethyl acetoacetate would yield 6-methylpyrimidin-4-ol.

  • To introduce substituents at the 2-position, you can replace formamidine with other amidines. For instance, using guanidine would introduce an amino group at the C2 position. Using urea would result in a pyrimidine-2,4-dione scaffold.[6]

Data Summary

Optimizing reaction parameters can significantly impact yield. The following table provides a hypothetical comparison based on common optimization strategies for this type of synthesis.

Parameter OptimizedCondition A (Suboptimal)Yield (A)Condition B (Optimized)Yield (B)Rationale for Improvement
Base 1.0 eq. K₂CO₃ (weak base)~15%2.1 eq. NaOEt (strong base)>75%Strong alkoxide base ensures complete deprotonation of the β-ketoester, driving the reaction forward.[7]
Solvent Toluene (non-polar)~20%Anhydrous Ethanol (polar protic)>75%Ethanol effectively solvates the ionic intermediates and the alkoxide base, facilitating the reaction.
Amidine Source Aged Formamidine (free base)~25%Formamidine Acetate (salt)>75%Using a stable salt and generating the free base in situ ensures a consistent and high concentration of the N-C-N reactant.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous ethanol (100 mL). Carefully add sodium metal (2.1 eq.) in small pieces, allowing it to react completely to form sodium ethoxide.

  • Once all the sodium has dissolved and the solution has cooled, add formamidine acetate (1.1 eq.). Stir for 15 minutes.

  • Slowly add ethyl 4-phenoxy-3-oxobutanoate (1.0 eq.) to the mixture via a dropping funnel over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Stir the aqueous solution and slowly add glacial acetic acid until the pH reaches ~5-6, at which point a white precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Drying: Dry the white solid in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried this compound into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or DMF) until the solid just dissolves.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Workflow

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical decision-making process to diagnose and resolve issues leading to low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield (<30%) check_reaction Was any product formed? (Check TLC/LCMS of crude mixture) start->check_reaction no_product No Product Detected check_reaction->no_product No product_formed Product Detected check_reaction->product_formed Yes check_reagents Verify Starting Material Purity & Identity (NMR, MS) no_product->check_reagents check_conditions Review Reaction Conditions: - Anhydrous? - Correct Base Stoichiometry? - Temperature? check_reagents->check_conditions Reagents OK reagent_fail Re-run with purified reagents and fresh base. check_reagents->reagent_fail Impurity Found check_conditions->reagent_fail check_workup Review Work-up Procedure: - Was pH for precipitation correct (5-6)? - Was product lost in mother liquor? product_formed->check_workup workup_issue Yes, work-up issue check_workup->workup_issue Yes workup_ok No, work-up was correct check_workup->workup_ok No optimize_workup Re-process mother liquor. Optimize precipitation pH. workup_issue->optimize_workup incomplete_reaction Reaction Incomplete. Optimize Reaction Conditions: - Increase reaction time - Check temperature workup_ok->incomplete_reaction optimize_reaction Re-run reaction with extended time or slight temp increase. Monitor closely with TLC. incomplete_reaction->optimize_reaction

Caption: Decision tree for diagnosing low yield issues.

References

  • Erian, A. W., & Al-Sarar, A. S. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. This resource provides a general overview of pyrimidine synthesis, including the common method of condensing a 1,3-bifunctional three-carbon fragment with an amidine. Available at: [Link]

  • Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Discusses the synthesis of pyrimidinone derivatives through cyclocondensation reactions. Available at: [Link]

  • Fan, Z., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 904-913. While focused on different derivatives, it provides examples of yields and characterization data for substituted pyrimidines. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2022). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolo[3,2-a] pyrimidines. Scientific Reports, 12(1), 1888. Highlights issues with traditional synthesis methods, such as low yields and hazardous solvents. Available at: [Link]

  • Al-Azmi, A., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 5768-5778. Describes condensation reactions using various reagents to form the pyrimidine core. Available at: [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(21), 11993. Details multi-step syntheses of fused pyrimidine systems, including reactions with diethyl malonate. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. A review covering various synthetic pathways to pyrimidine compounds. Available at: [Link]

  • Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4572-4575. Mentions the poor solubility of some pyrimidine products, which can complicate purification. Available at: [Link]

  • Anelli, P. L., et al. (1987). Malonic acid derivatives and methods for their synthesis. Google Patents. Describes purification of related organic compounds by silica gel column chromatography and reverse-phase HPLC.
  • Vimala, S., & Jose, M. A. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Health Risks. Discusses various synthetic methods for pyrimidine analogues. Available at: [Link]

  • Logvinenko, I. V., et al. (2021). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Russian Chemical Bulletin, 70(8), 1548-1555. Describes the condensation of β-oxoesters with thiourea under reflux conditions in ethanol. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Reviews classical synthesis approaches like the condensation of β-dicarbonyl compounds with amidines, urea, or guanidine. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in chemical and pharmaceutical research: the poor aqueous solubility of pyrimidine-based compounds. Pyrimidine scaffolds are central to numerous drug discovery programs, but their inherent hydrophobicity often leads to experimental roadblocks, compromising bioassay results and hindering development.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of solubility enhancement, empowering you to make informed decisions in your experimental design. We will explore the causality behind various techniques, from simple formulation adjustments to advanced solid-state modifications, providing a logical, step-by-step framework for troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering solubility problems with pyrimidine derivatives.

Q1: Why are many of my pyrimidine-based compounds poorly soluble in aqueous solutions?

A: The solubility of pyrimidine derivatives is governed by their molecular structure. The pyrimidine ring itself is a π-deficient aromatic heterocycle, and its derivatives are often characterized by:

  • High Crystallinity ('Brick Dust' Molecules): Strong intermolecular forces in the crystal lattice (like π-π stacking) require significant energy to break apart during dissolution. This high lattice energy is a major barrier to solubility.[3]

  • High Lipophilicity ('Grease Ball' Molecules): The addition of nonpolar functional groups to the pyrimidine core increases the compound's hydrophobicity (high LogP value), making it energetically unfavorable to dissolve in polar solvents like water.[3]

  • Lack of Ionizable Groups: Many pyrimidine compounds are neutral, lacking acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts.

The interplay of these factors means that while a compound might be readily soluble in organic solvents like DMSO, its solubility in aqueous buffers—critical for most biological assays—can be exceedingly low.[4][5]

Q2: My compound won't dissolve. What are the very first troubleshooting steps I should take?

A: Before resorting to complex methods, always start with the simplest physical interventions.

  • Apply Energy: Gentle heating (if the compound is thermally stable) and mechanical agitation (vortexing, sonication) can help overcome the initial energy barrier for dissolution.[6]

  • Verify Compound Purity and Form: Impurities can sometimes suppress solubility. Ensure you are working with a well-characterized compound. Also, be aware that different crystalline forms (polymorphs) of the same compound can have different solubilities.[7][8]

  • Attempt a pH Adjustment: If your pyrimidine derivative has an ionizable functional group (e.g., an amino or carboxylic acid moiety), altering the pH of your buffer can dramatically increase solubility. This is often the most effective initial strategy.[9][10]

Q3: How does pH impact the solubility of pyrimidine compounds?

A: The effect of pH is entirely dependent on the presence of ionizable functional groups. The principle is to convert the neutral, less soluble form of the drug into a charged, more soluble salt form.

  • For Weakly Basic Compounds: Pyrimidines containing basic groups (like amino groups) become protonated and more soluble as the pH is lowered. Decreasing the pH below the compound's pKa will favor the charged, more soluble species.[9]

  • For Weakly Acidic Compounds: Pyrimidines with acidic groups (like phenols or carboxylic acids) become deprotonated and more soluble as the pH is raised. Increasing the pH above the compound's pKa will increase solubility.[9]

It's crucial to consider the pH stability of your compound and the pH constraints of your experimental system (e.g., cell culture media, enzyme assay buffer). Many enzymes involved in pyrimidine synthesis, for instance, function optimally at a slightly alkaline pH.[11]

Q4: Can I just use DMSO to dissolve my compound for in vitro assays? What are the risks?

A: While DMSO is an excellent solvent for initial stock solutions, relying on it for final assay concentrations is fraught with risk. The primary issue is that when a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution if its aqueous solubility limit is exceeded. This leads to:

  • Inaccurate Concentration: The actual concentration of the dissolved compound in your assay is unknown and lower than calculated, leading to erroneous results (e.g., falsely low potency).

  • Compound Precipitation: Precipitated compound can interfere with assay readouts (e.g., light scattering in absorbance/fluorescence assays) and is not bioavailable to cells or proteins.

  • Cellular Toxicity: Many cell lines are sensitive to DMSO concentrations above 0.5-1%.

A best practice is to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in a way that minimizes the final DMSO percentage while staying below the compound's aqueous solubility limit.[4]

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When simple methods fail, a systematic approach is needed. This guide provides a decision-making framework to select the appropriate solubilization strategy.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical progression for tackling solubility challenges, from basic formulation adjustments to more advanced techniques.

G cluster_0 cluster_1 Level 1: Formulation Adjustments cluster_2 Level 2: Advanced Formulations cluster_3 Level 3: Solid-State Modification cluster_4 start Problem: Pyrimidine Compound Insoluble in Aqueous Buffer ph_adjust Can pH be modified? (Check for ionizable groups & assay compatibility) start->ph_adjust cosolvent Screen Co-solvents (e.g., PEG, Propylene Glycol) ph_adjust->cosolvent No ph_yes Protocol: pH Adjustment Titrate pH to solubilize ph_adjust->ph_yes Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Forms inclusion complex cosolvent->cyclodextrin Insufficient Solubility success Compound Solubilized Proceed with Experiment cosolvent->success Success ph_yes->success surfactant Use Surfactants (e.g., Tween 80) Forms micelles cyclodextrin->surfactant Insufficient Solubility cyclodextrin->success Success solid_disp Create Solid Dispersion (Amorphous Form) e.g., with PVP, PEG surfactant->solid_disp Persistent Issues or Need for in-vivo formulation surfactant->success Success particle_red Particle Size Reduction (Nanonization) Increases dissolution rate solid_disp->particle_red solid_disp->success Success particle_red->success Success

Caption: A decision tree for troubleshooting pyrimidine solubility issues.

Level 1: Simple Formulation Adjustments

Q: My compound is non-ionizable or my assay is pH-sensitive. What's next?

A: The use of co-solvents is a highly effective and rapid technique to enhance the solubility of nonpolar, poorly soluble drugs.[7] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] Essentially, they make the water "less like water" and more like an organic solvent, which lowers the energy penalty of dissolving a nonpolar molecule.

Common Co-solventTypical Concentration Range (v/v)Key Considerations
Ethanol 1-20%Simple and effective; can cause protein precipitation or cell toxicity at higher concentrations.
Propylene Glycol (PG) 1-40%Low toxicity, frequently used in parenteral formulations.[7] Can be viscous.
Polyethylene Glycol (PEG 300/400) 1-50%Low toxicity, highly effective for many compounds. Can interfere with some assays.
Glycerin 1-30%Non-toxic, but high viscosity can make handling difficult.

Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock of your pyrimidine compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in PG, 10 mg/mL in PEG 400).

  • Titration: In separate vials, add your aqueous buffer. While vortexing, slowly add small aliquots of the co-solvent stock solution.

  • Observe Solubility: Visually inspect for precipitation after each addition. The point at which the solution remains clear represents the maximum solubility in that specific co-solvent/buffer ratio.

  • Select and Validate: Choose the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent. Always run a vehicle control (buffer + co-solvent, no compound) in your final assay to ensure the co-solvent itself does not affect the biological outcome.

Level 2: Advanced Formulation Strategies

Q: Co-solvents didn't work or are incompatible with my system. What advanced options do I have?

A: When simple solvent adjustments are insufficient, complexation with cyclodextrins offers a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14]

Causality: The hydrophobic pyrimidine compound (the "guest") partitions into the nonpolar cavity of the cyclodextrin molecule (the "host"), forming a water-soluble inclusion complex.[8][15] The hydrophilic exterior of the cyclodextrin effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.

G cluster_CD Cyclodextrin (Host) cluster_Pyrimidine Pyrimidine (Guest) cluster_Complex Water-Soluble Inclusion Complex a arrow -> b c P plus + d e P

Caption: Mechanism of cyclodextrin-mediated solubilization.

Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[14]

Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 20-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Weigh the required amount of your pyrimidine compound and add it directly to the HP-β-CD solution.

  • Equilibrate: Agitate the mixture (e.g., on a shaker or rotator) for several hours (4-24h) to allow for the formation of the inclusion complex. Sonication can expedite this process.

  • Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your solubilized compound.

  • Determine Concentration: The concentration of the drug in the final solution must be determined analytically (e.g., via HPLC-UV) as it may not be 100% of the added amount.

Level 3: Solid-State Modifications

Q: My compound is extremely insoluble, and I need a robust formulation for in vivo studies. What is the next level of intervention?

A: For the most challenging compounds, modifying the solid state of the drug itself is often necessary. The goal is to convert the stable, low-energy crystalline form into a higher-energy, more soluble amorphous form. Solid dispersion is a powerful technique to achieve this.[3][16]

Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier or matrix (like a polymer).[17][18] By preventing the drug from forming its stable crystal lattice, it is trapped in an amorphous state. This amorphous form does not have to overcome the high lattice energy of the crystal and thus dissolves much more rapidly and to a greater extent, often creating a supersaturated solution.[17]

Common Preparation Methods for Solid Dispersions:

  • Solvent Evaporation: Both the drug and a carrier (e.g., polyvinylpyrrolidone - PVP) are dissolved in a common organic solvent. The solvent is then rapidly removed under vacuum, co-precipitating the drug and carrier as an amorphous solid dispersion.[16]

  • Fusion (Melting) Method: A physical mixture of the drug and a carrier (e.g., Polyethylene Glycol - PEG) is heated until it melts. The molten mixture is then cooled rapidly to solidify, trapping the drug in the carrier matrix.[16][19] This method is only suitable for thermally stable compounds.

  • Lyophilization (Freeze-Drying): The drug and carrier are co-dissolved in a suitable solvent system, which is then frozen and sublimed under vacuum. This gentle process is ideal for heat-sensitive molecules and produces a highly porous, rapidly dissolving powder.[17][20]

Protocol: Solid Dispersion by Solvent Evaporation

  • Co-dissolution: Dissolve the pyrimidine compound and a hydrophilic polymer (e.g., PVP K30) in a suitable volatile organic solvent (e.g., methanol, acetone) in a round-bottom flask. A typical drug-to-polymer ratio to screen is 1:1, 1:5, and 1:10 by weight.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure with gentle heating. Rapid evaporation is key to preventing drug recrystallization.

  • Drying: Once a solid film or powder is formed, place the flask under high vacuum for several hours to remove any residual solvent.

  • Harvesting and Characterization: Scrape the solid dispersion from the flask. It should be characterized (e.g., by DSC or XRPD) to confirm its amorphous nature.

  • Solubility Testing: Test the aqueous solubility of the resulting solid dispersion powder compared to the original crystalline drug. The dispersion should dissolve much more rapidly and to a higher concentration.

Summary of Key Techniques
TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey AdvantageMajor Limitation
pH Adjustment Converts neutral drug to a more soluble salt form.10 - 1,000xSimple, highly effective for ionizable drugs.[9]Only works for ionizable compounds; assay may be pH-sensitive.
Co-solvents Reduces solvent polarity, making it more favorable for hydrophobic solutes.2 - 500xRapid and easy to screen.[7]Potential for compound precipitation upon dilution; solvent toxicity.
Cyclodextrins Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior.[8]10 - 5,000xHigh solubilization capacity; low toxicity (esp. derivatives).[21]Can be expensive; may not work for very large molecules.
Solid Dispersions Stabilizes the drug in a high-energy amorphous state within a carrier matrix.[17]10 - 20,000xDramatically increases both dissolution rate and extent.[16]Requires more complex preparation; physical instability (recrystallization) over time is a concern.[20]

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Google Scholar.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). ijppr.humanjournals.com.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. (2025, August 10). Journal of Chemical Information and Modeling.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). ijcrt.org.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (2001, July 18). Journal of Chemical Information and Modeling.
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). chemrxiv.org.
  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. (n.d.). ChemRxiv.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PMC.
  • Pyrimidine - Solubility of Things. (n.d.). solubilityofthings.com.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, January 29). ACS Medicinal Chemistry Letters.
  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (n.d.). ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). innovareacademics.in.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022, December 27). ResearchGate.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). iippublishers.com.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). connect.springer.com.
  • Drug delivery strategies for poorly water-soluble drugs. (2019, May 19). ScienceDirect.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Cyclodextrins in the antiviral therapy. (2021, May 20). PMC.
  • Nanotechnological Approaches for Solubility Enhancement. (2023, May 5). Encyclopedia.pub.
  • Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15). Oxford Academic.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ijpbs.net.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. (2025, July 22). MDPI.
  • An efficient and green deep eutectic solvents mediated synthesis of substituted pyrimidine and pyridine derivatives as potential. (n.d.). SSRN.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). pharmaexcipients.com.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). Pharma Excipients.
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025, April 7). Pharmaceutical Technology.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI.
  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.). ijcrt.org.
  • Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (2025, August 7). ResearchGate.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (n.d.). PMC.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.

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Identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Pyrimidine Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve specific failure modes in pyrimidine chemistry. We focus on the three most common synthesis bottlenecks: Regioselectivity (Alkylation) , Cyclization Failures (Biginelli/Pinner) , and Functionalization Artifacts (Chlorination) .

Module 1: The N-Alkylation Dilemma (Regioselectivity)

The Problem: You attempted to alkylate a pyrimidine at N1, but obtained a mixture of N1, N3, and O-alkylated products.

The Mechanism: Pyrimidines are "ambient nucleophiles." The regioselectivity is governed by the interplay between steric hindrance , solvent polarity , and the Hard-Soft Acid-Base (HSAB) theory.

  • N1 vs. N3: In non-symmetric pyrimidines, the N1 and N3 positions are electronically distinct.

  • N vs. O: The lactam-lactim tautomerism allows O-alkylation. "Hard" electrophiles (like alkyl sulfates) often favor the "hard" oxygen, while "soft" electrophiles (alkyl halides) favor the "soft" nitrogen.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
1:1 Ratio of N1/N3 isomers Solvent/Ion Pairing: In non-polar solvents (THF), the cation coordinates to the nucleophile, directing alkylation. In polar solvents (DMSO), the anion is "naked."The Solvent Switch: If using THF gave a mix, switch to DMF or DMSO. This often favors the thermodynamically stable isomer (usually N1).
Significant O-alkylation Hard/Soft Mismatch: You likely used a "hard" leaving group (e.g., tosylate, mesylate) or a silver salt.Switch Electrophile: Use an alkyl iodide or bromide. Switch base to Cs₂CO₃ (Cesium effect promotes N-alkylation).
Low Conversion Poor Solubility/Basicity: The pyrimidine anion is not forming.Base Upgrade: Switch from K₂CO₃ to NaH or LiHMDS. Ensure anhydrous conditions.
Protocol: Regioselective N-Alkylation (The "Cesium Effect")

Standard Operating Procedure for maximizing N-selectivity.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 min.

    • Why? Cesium's large ionic radius disrupts tight ion pairs, making the nitrogen more nucleophilic while suppressing O-alkylation via the "cesium effect."

  • Addition: Add alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H).

    • Alert: If O-alkylation occurs, the retention time will usually be longer (less polar) than the N-alkyl product.

Visualization: Regioselectivity Decision Tree

PyrimidineAlkylation Start Target: N-Alkylated Pyrimidine CheckSym Is the Pyrimidine Symmetric? Start->CheckSym Direct Direct Alkylation (NaH/DMF) CheckSym->Direct Yes CheckSteric Is N3 Sterically Hindered? CheckSym->CheckSteric No HardSoft Check Electrophile Hardness Direct->HardSoft SolventSwitch Use Polar Aprotic (DMF/DMSO) Favors Thermodynamic Product CheckSteric->SolventSwitch Yes (N3 blocked) Protect Use Protecting Group Strategy (e.g., P-MB on N3) CheckSteric->Protect No (Both Open) SolventSwitch->HardSoft Soft Use Alkyl Iodide + Cs2CO3 (Favors N-Alkylation) HardSoft->Soft Hard Avoid Sulfates/Sulfonates (Favors O-Alkylation) HardSoft->Hard Risk

Figure 1: Decision logic for maximizing regioselectivity in pyrimidine alkylation.

Module 2: Cyclization Artifacts (The Biginelli/Pinner Trap)

The Problem: You ran a Biginelli reaction to create a dihydropyrimidine, but isolated an acyclic ureide or a "styryl" byproduct.

The Mechanism: The Biginelli reaction is a multicomponent condensation. The failure usually occurs at the dehydration step .

  • Styryl Byproduct: If the urea does not intercept the intermediate quickly enough, the aldehyde and keto-ester undergo an Aldol condensation, forming a styryl ketone (dead end).

  • Acyclic Ureide: The intermediate formed, but failed to cyclize/dehydrate into the pyrimidine ring.

Troubleshooting Guide
Impurity (LC-MS ID)IdentityFix
M - Urea Styryl Ketone (Aldol product)Catalyst Switch: The reaction is too slow. Switch from HCl to Polyphosphate Ester (PPE) or Yb(OTf)₃. These stabilize the iminium intermediate.[1]
M + 18 Acyclic Ureide (Hydrated intermediate)Water Removal: The cyclization is reversible. Add 4Å molecular sieves or use a Dean-Stark trap. Increase temperature.
M - 2 Oxidized Pyrimidine Inert Atmosphere: Dihydropyrimidines can oxidize to fully aromatic pyrimidines in air. Sparge solvents with Argon.
Protocol: The Atwal Modification (Minimizing Side Products)

Use this when the standard one-pot Biginelli fails.

  • Step 1 (Enone Formation): Condense the aldehyde and 1,3-dicarbonyl first to form the enone.

  • Step 2 (Protection): React the enone with a protected urea (e.g., N-benzyl urea) under neutral conditions.

  • Step 3 (Cyclization): Deprotect and cyclize using mild acid.

    • Why? This stepwise approach prevents the "scrambling" of components that leads to styryl byproducts.

Module 3: The Chlorination Hazard (POCl₃ & SnAr)

The Problem: You treated a hydroxypyrimidine with POCl₃ to get the chloropyrimidine, but upon workup, the product reverted to the starting material.

The Mechanism: Chloropyrimidines are highly reactive electrophiles. During the aqueous quench, the imidoyl chloride intermediate is susceptible to acid-catalyzed hydrolysis, converting the newly formed C-Cl bond back to C-OH.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reversion to SM during workup Acidic Hydrolysis: Quenching POCl₃ generates massive amounts of HCl and heat.The Inverse Quench: Pour the reaction mixture slowly into ice-cold NH₄OH or saturated NaHCO₃. Keep pH > 7. Never add water to the reaction.
Formation of Dimers (M+M-HCl) Over-reaction: The product reacted with the starting material.Dilution & Excess: Use POCl₃ as the solvent (large excess) or add a non-nucleophilic co-solvent (toluene).
Phosphoryl Adducts Incomplete Reaction: Intermediate dichlorophosphate ester didn't eliminate.Catalysis: Add N,N-Dimethylaniline or DMF (Vilsmeier conditions) to catalyze the elimination of the phosphate group.
Visualization: The Safe Quench Workflow

ChlorinationQuench cluster_Wrong WRONG WAY (Reversion Risk) cluster_Right CORRECT WAY (Inverse Quench) Reaction Reaction Mixture (R-Cl + Excess POCl3) SlowPour Slow Addition of Rxn (Dropwise) Reaction->SlowPour AddWater Add Water to Flask Exotherm Uncontrolled Exotherm (Temp Spike > 100°C) AddWater->Exotherm Acidic pH < 1 (HCl generation) Exotherm->Acidic Hydrolysis Hydrolysis to SM (R-OH) Acidic->Hydrolysis IceBase Ice/NaHCO3 Bath (pH > 8) Neutral Neutralization of HCl (Temp < 10°C) IceBase->Neutral SlowPour->IceBase Product Clean Product (R-Cl) Neutral->Product

Figure 2: Critical workflow for quenching POCl₃ reactions to prevent product hydrolysis.

References

  • Sun, Z., et al. (2012).[2][3] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544.[2][4] Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[1][5] New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. Retrieved from [Link]

  • Ludek, O., et al. (2006). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. Synfacts, 2006(8), 0775.[6] Retrieved from [Link]

  • Kappe, C. O., et al. (2001). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Arkivoc, 2001(ii), 122-134. Retrieved from [Link]

Sources

Optimizing reaction conditions for phenoxymethyl pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxymethyl Pyrimidine Synthesis

Introduction: Engineering the Scaffold

Welcome to the technical support module for Phenoxymethyl Pyrimidine synthesis. This structural motif—a pyrimidine ring linked to a phenol via a methylene bridge (


)—is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., analogs of BTK inhibitors) and antiviral agents.

While the connection seems simple, the synthesis is often plagued by three specific failure modes:

  • Instability of the halomethyl pyrimidine precursor (susceptible to hydrolysis).

  • Ambident Nucleophilicity of the phenoxide (O- vs. C-alkylation).

  • Elimination side reactions leading to polymerizable intermediates.

This guide moves beyond basic recipes to provide a logic-driven troubleshooting framework.

Module 1: The Gold Standard Protocol ( Coupling)

The most robust route involves the nucleophilic displacement of a halide from a (halomethyl)pyrimidine by a phenoxide.

Core Reaction Logic
  • Electrophile: 2-(Chloromethyl)pyrimidine (or 4/5-isomers). Note: These are often supplied as HCl salts.

  • Nucleophile: Phenol derivative.[1]

  • Base: Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Why this combination? We prioritize


 over 

. The large cesium cation forms a "loose ion pair" with the phenoxide, increasing its nucleophilicity (the "Cesium Effect") and solubility in organic solvents, which significantly suppresses C-alkylation side products compared to smaller cations like sodium or potassium.
Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[3]

  • Free-Basing (Critical Step):

    • Suspend 2-(chloromethyl)pyrimidine HCl salt (1.0 equiv) and Phenol (1.1 equiv) in anhydrous MeCN (0.2 M).

    • Technical Note: If using DMF, keep temperature

      
       to prevent dimethylamine extrusion and subsequent aminolysis.
      
  • Base Addition:

    • Add

      
       (3.0 equiv). The excess accounts for neutralizing the HCl salt and deprotonating the phenol.
      
  • Reaction:

    • Stir at Room Temperature for 1 hour initially.

    • If TLC shows low conversion, heat to

      
      . Avoid reflux unless necessary to prevent elimination of the methylene chloride group.
      
  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.[1]

    • Partition between EtOAc and saturated

      
      .
      

Module 2: Troubleshooting & Optimization (FAQ)

Q1: My yield is low (<30%), and I see a polar spot on TLC. What happened?

Diagnosis: Hydrolysis of the electrophile.[4] (Chloromethyl)pyrimidines are highly susceptible to hydrolysis by trace water, forming (Hydroxymethyl)pyrimidine, which is unreactive under these conditions.

Corrective Actions:

  • Drying: Use molecular sieves (3Å) in the reaction vessel.

  • Reagent Quality: Recrystallize the phenol if it is hygroscopic.

  • Finkelstein Modification: Add catalytic Potassium Iodide (KI, 10 mol%). This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the reaction to proceed faster at lower temperatures, reducing the window for hydrolysis.

Q2: I am observing C-alkylation products (ring alkylation) instead of the ether.

Diagnosis: Tight ion pairing or solvent effects. Phenoxide is an ambident nucleophile. Protic solvents or small counter-cations (


, 

) shield the oxygen, favoring attack from the carbon (C-alkylation).

Corrective Actions:

  • Switch Base: Move from

    
     to 
    
    
    
    .
  • Solvent Polarity: Ensure the solvent is Aprotic Polar (DMF, DMSO, NMP).

  • Additives: Add 18-Crown-6 (if using potassium bases) to sequester the cation and expose the naked phenoxide anion.

Q3: The (chloromethyl)pyrimidine is decomposing before I can use it. Alternatives?

Diagnosis: Intrinsic instability of the free base. Alternative Route: The Mitsunobu Reaction . Instead of the halide, use (Hydroxymethyl)pyrimidine (which is stable) and the phenol.

  • Reagents:

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv).[1]
    
  • Solvent: THF or Toluene (0 to RT).

  • Mechanism: Activates the alcohol as a leaving group (

    
    ) which is then displaced by the phenol. This avoids the unstable alkyl halide intermediate entirely.
    

Module 3: Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway based on substrate stability.

ReactionOptimization Start Start: Phenoxymethyl Pyrimidine Synthesis CheckHalide Is (Chloromethyl)pyrimidine Stable/Available? Start->CheckHalide RouteA Route A: SN2 Displacement (Standard) CheckHalide->RouteA Yes RouteB Route B: Mitsunobu Coupling (Alternative) CheckHalide->RouteB No (Use Alcohol) Cond_A Conditions: Cs2CO3, MeCN, 60°C Add KI (cat) if slow RouteA->Cond_A Cond_B Conditions: PPh3, DIAD, THF 0°C to RT RouteB->Cond_B Issue_Hydrolysis Issue: Hydrolysis detected? Cond_A->Issue_Hydrolysis Issue_C_Alk Issue: C-Alkylation? Issue_Hydrolysis->Issue_C_Alk No Sol_Dry Fix: Add 3Å Sieves Switch to Anhydrous DMF Issue_Hydrolysis->Sol_Dry Yes Sol_Base Fix: Switch to Cs2CO3 Add 18-Crown-6 Issue_C_Alk->Sol_Base Yes

Figure 1: Strategic decision tree for selecting reaction conditions and troubleshooting common failure modes in ether synthesis.

Module 4: Solvent & Base Selection Matrix

Use this table to select conditions based on your specific phenol's electronic properties.

Phenol TypeRecommended BaseRecommended SolventAdditiveRationale
Electron-Neutral (e.g., Phenol)

MeCNNoneStandard "Cesium Effect" for high yield.
Electron-Poor (e.g., 4-Nitrophenol)

or

DMFNonePhenol is acidic enough; weaker bases suffice.
Electron-Rich (e.g., 4-Methoxyphenol)

DMFKI (10%)Nucleophile is strong, but KI accelerates the electrophile (Finkelstein) to prevent side reactions.
Sterically Hindered (e.g., 2,6-Dimethylphenol)

THF/DMF15-Crown-5Strong deprotonation required; naked anion needed for attack.

Module 5: Scalability & Green Chemistry

For researchers moving from milligram to gram scale, consider the following:

  • Atom Economy: The Mitsunobu reaction produces stoichiometric amounts of

    
     and hydrazine byproducts, which are difficult to remove on a large scale. The 
    
    
    
    route (Module 1) is preferred for scale-up.
  • Safety: (Chloromethyl)pyrimidines are potential alkylating agents (genotoxic impurities). Ensure complete consumption of the halide or implement a scavenger step (e.g., adding thiophenol or an amine) before workup.

  • Modern Catalysis: Recent literature suggests Iridium-catalyzed allylic etherification for related systems, though this requires specific "allylic" precursors rather than simple chloromethyl groups [1].

References

  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols. Source: National Institutes of Health (PubMed) URL:[Link]

  • Phenol Alkylation using Cs2CO3 as base. Source: Synthetic Communications (via Hive/MDMA Archive) URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting unexpected results in pyrimidine bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting cytotoxicity, enzymatic kinetics, and metabolic profiling for pyrimidine antimetabolites (5-FU, Gemcitabine, Cytarabine) and biosynthesis inhibitors.

Welcome to the Support Center

You are likely here because your IC50 curves are shifting between replicates, your "resistant" cell lines are behaving erratically, or your enzymatic assays are showing non-linear kinetics.

Pyrimidine metabolism is uniquely sensitive to environmental variables that standard bioassays often ignore. Unlike other drug classes, pyrimidine analogs compete with endogenous nucleosides that are ubiquitous in standard cell culture reagents. If you do not control for the Salvage Pathway and Microbial Metabolism , your data will be artifacts, not biology.

Below are the three most common failure modes we see in the field, structured as deep-dive troubleshooting modules.

Module 1: The "Pseudo-Resistance" Phenomenon

Symptom: Your control cells show expected sensitivity to 5-Fluorouracil (5-FU) or Methotrexate (MTX), but subsequent passages or new media batches show a 10-100x increase in IC50 (resistance).

Root Cause Analysis

Two primary factors drive this artifact:

  • The Serum Thymidine Trap: Standard Fetal Bovine Serum (FBS) contains varying levels of Thymidine and Hypoxanthine. If you are testing Thymidylate Synthase (TS) inhibitors (like 5-FU), the presence of extracellular Thymidine allows the cell to bypass the drug-induced block via the Salvage Pathway. You are not measuring drug efficacy; you are measuring the thymidine concentration in your serum bucket.

  • The Mycoplasma Factor: Mycoplasma hyorhinis (a common contaminant) expresses Pyrimidine Nucleoside Phosphorylase (PyNP) .[1] This bacterial enzyme cleaves the N-glycosidic bond of pyrimidine analogs (e.g., Gemcitabine), deactivating the drug before it enters the cell.

Pathway Visualization: The Salvage Rescue

This diagram illustrates how environmental Thymidine bypasses the blockade intended by 5-FU.

PyrimidineRescue cluster_extracellular Extracellular Environment (Media) cluster_intracellular Intracellular Cytosol Ext_Thymidine Exogenous Thymidine (From Standard FBS) 5FU_Drug 5-FU / Antimetabolite dUMP dUMP dTMP dTMP dUMP->dTMP De Novo Pathway (Blocked) TS_Enzyme Thymidylate Synthase (Target Enzyme) DNA_Syn DNA Synthesis (Proliferation) dTMP->DNA_Syn Salvage_Enzyme Thymidine Kinase (TK) Salvage_Enzyme->dTMP SALVAGE RESCUE

Caption: Exogenous thymidine from undialyzed serum enters via the salvage pathway (green), bypassing the 5-FU blockade (red) of the de novo pathway.

Corrective Protocol: Dialyzed Serum Validation

Objective: Determine if your serum is masking drug activity. Requirement: Use Dialyzed FBS (10kDa cutoff) which removes small molecules (nucleosides) while retaining growth factors.[2][3]

  • Preparation: Thaw Dialyzed FBS and Standard FBS.

  • Seeding: Plate cells in media containing 10% Standard FBS. Allow attachment (24h).

  • Starvation Step: Wash cells 2x with PBS. Switch one set to Media + 10% Dialyzed FBS; keep the other in Standard FBS. Acclimate for 24h.

    • Note: Some sensitive lines may require a mix (e.g., 2% Standard / 8% Dialyzed) if they fail to grow in pure dialyzed serum.

  • Treatment: Treat both sets with a serial dilution of 5-FU (0.1 nM to 100 µM).

  • Readout: Perform viability assay at 72h.

  • Interpretation:

    • If IC50 is lower (more potent) in Dialyzed FBS: Your standard serum contains interfering thymidine. Switch to Dialyzed FBS for all future assays.

    • If IC50 is identical : The resistance is intrinsic or genetic.

Module 2: The "Megaloblastic" Artifact in Viability Assays

Symptom: You observe cells under the microscope that look arrested and enlarged, but your MTT/MTS assay indicates high viability (high absorbance).

Root Cause Analysis

Tetrazolium assays (MTT, MTS, WST-1) measure metabolic activity (dehydrogenase activity), not cell number.

  • Mechanism: Pyrimidine inhibition (especially TS inhibition) causes "Thymineless Death." However, before dying, cells often undergo megaloblastic change —they continue to synthesize protein and RNA, growing significantly in size and mitochondrial mass, even though DNA synthesis has stopped.

  • The Artifact: These giant, arrested cells have more mitochondria per cell than cycling controls. They reduce more MTT reagent, producing a false "high viability" signal.

Data Comparison: Selecting the Right Assay
Assay TypeTarget MechanismSuitability for PyrimidinesExplanation
MTT / MTS Mitochondrial DehydrogenaseLOW False positives due to cell enlargement (megaloblastic effect).
ATP (Luciferase) Cellular ATP ContentMEDIUM ATP levels can remain high in arrested, metabolically active cells.
DNA Binding (PicoGreen/Hoechst) Total dsDNAHIGH Directly correlates with cell number; unaffected by cell size/metabolism.
Flow Cytometry Propidium Iodide / Annexin VGOLD STANDARD Distinguishes arrest (G1/S block) from death and ignores cell size artifacts.

Recommendation: For 5-FU or Gemcitabine assays, validate your MTT results with a DNA-based assay (e.g., CyQUANT or PicoGreen) to ensure absorbance correlates with actual cell count.

Module 3: Enzymatic Assay Troubleshooting (DPD Activity)

Symptom: When measuring Dihydropyrimidine Dehydrogenase (DPD) activity via HPLC, the baseline is noisy, or substrate conversion (5-FU to Dihydrofluorouracil) is non-linear.

Root Cause Analysis
  • NADPH Instability: DPD requires NADPH as a cofactor. NADPH degrades rapidly at room temperature and in acidic buffers.

  • PBMC Isolation Delay: DPD activity in Peripheral Blood Mononuclear Cells (PBMCs) drops significantly if blood is not processed within 2-4 hours.

  • HPLC Mobile Phase: DPD metabolites are highly polar. Standard reverse-phase gradients often fail to retain Dihydrofluorouracil (DHFU), causing it to elute in the void volume (interference zone).

Troubleshooting Logic Tree

DPD_Troubleshooting Start Issue: Inconsistent DPD Activity Check_Sample 1. Check Sample Source Start->Check_Sample PBMCs processed >4h? PBMCs processed >4h? Check_Sample->PBMCs processed >4h? PBMC Check_Cofactor 2. Check Cofactor (NADPH) NADPH added fresh? NADPH added fresh? Check_Cofactor->NADPH added fresh? Reagents Check_HPLC 3. Check HPLC Separation DHFU Peak in Void Volume? DHFU Peak in Void Volume? Check_HPLC->DHFU Peak in Void Volume? Chromatogram PBMCs processed >4h?->Check_Cofactor No Result: Enzyme Degradation Result: Enzyme Degradation PBMCs processed >4h?->Result: Enzyme Degradation Yes NADPH added fresh?->Check_HPLC Yes Result: Cofactor Depletion Result: Cofactor Depletion NADPH added fresh?->Result: Cofactor Depletion No (Stock >1 week) Action: Use Ion-Pairing Agent\nor HILIC Column Action: Use Ion-Pairing Agent or HILIC Column DHFU Peak in Void Volume?->Action: Use Ion-Pairing Agent\nor HILIC Column Yes Action: Check Detector Sensitivity\n(Radio-HPLC required for low activity) Action: Check Detector Sensitivity (Radio-HPLC required for low activity) DHFU Peak in Void Volume?->Action: Check Detector Sensitivity\n(Radio-HPLC required for low activity) No (Peak Missing)

Caption: Step-by-step logic for diagnosing failures in DPD enzymatic assays.

References
  • Mycoplasma Interference: Liekz, A. et al. (2019). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Capricorn Scientific. Link

  • Serum Thymidine Effects: Peterson, E. et al. (2007). Antifolate pseudo-resistance due to elevated levels of thymidine and hypoxanthine in a commercial serum preparation.[4] Anticancer Research / PubMed. Link

  • Dialyzed FBS Rationale: Thermo Fisher Scientific.[3] Dialyzed FBS for Cell Culture: Application Notes. Link

  • MTT Assay Limitations: Riss, T.L. et al. (2013). Cell Viability Assays: MTT Assay Overview and Limitations. Assay Guidance Manual / NCBI. Link

  • DPD Assay Methodology: Ciccolini, J. et al. (2022).[5] Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers / PMC.[6] Link

Sources

Technical Support Center: Pyrimidine Inhibitor Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing pyrimidine synthesis inhibitors. It is designed to troubleshoot experimental discrepancies, validate mechanisms of action, and identify off-target toxicities.

Topic: Addressing Off-Target Effects & Experimental Validation Support Level: Tier 3 (Senior Application Scientist)

Core Pathway & Inhibitor Landscape

Before troubleshooting, verify your inhibitor’s primary mechanism against the De Novo vs. Salvage pathways. Many "failures" stem from unaccounted salvage mechanisms or secondary metabolic targets.

Reference Pathway Diagram

Figure 1: Pyrimidine Biosynthesis, Salvage Pathways, and Inhibitor Targets.

PyrimidinePathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway (Rescue) cluster_downstream Downstream Processing Glutamine Glutamine + HCO3- CAD CAD Complex Glutamine->CAD DHO Dihydroorotate CAD->DHO DHODH DHODH (Mitochondrial) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UDP UDP/UTP UMP->UDP Uridine Exogenous Uridine UCK2 UCK2 Uridine->UCK2 Rescue (Bypasses DHODH) UCK2->UMP Rescue (Bypasses DHODH) Thymidine Exogenous Thymidine dTMP dTMP -> DNA Thymidine->dTMP Rescue (Bypasses TS) RNA RNA Incorporation (Off-Target for 5-FU) UDP->RNA dUMP dUMP UDP->dUMP TS Thymidylate Synthase (TS) dUMP->TS TS->dTMP Leflunomide Leflunomide/Brequinar Leflunomide->DHODH Inhibits FiveFU 5-FU / FdUMP FiveFU->RNA Misincorporation FiveFU->TS Inhibits

Caption: De novo synthesis (blue) is bypassed by salvage pathways (green). Inhibitors (yellow) block specific nodes, but 5-FU also directly damages RNA.

Troubleshooting Guides (Q&A)

Module A: The "Rescue Failure" (DHODH Inhibitors)

User Issue: "I treated my AML cells with a DHODH inhibitor (e.g., Brequinar, Leflunomide) and added Uridine to rescue them. The cells still died. Is the drug hitting an off-target?"

Technical Diagnosis: If Uridine (100 µM) fails to rescue cell viability in the presence of a DHODH inhibitor, the cytotoxicity is likely off-target . DHODH inhibitors are notoriously "dirty" at high concentrations, often affecting mitochondrial respiration or kinases.

Step-by-Step Validation Protocol:

  • Verify Uridine Integrity:

    • Common Error: Autoclaving uridine can degrade it.[1]

    • Correction: Prepare 100 mM stock in distillated water; sterilize via 0.22 µm filtration only. Store at -20°C.

  • Titrate the Rescue:

    • Perform a dose-matrix: Inhibitor (IC50, 5x IC50, 10x IC50) vs. Uridine (10, 50, 100, 1000 µM).

    • Expectation: On-target effects are rescued by 50–100 µM Uridine.

  • Check Mitochondrial Toxicity (The "Leflunomide Effect"):

    • DHODH sits on the inner mitochondrial membrane.[2][3][4][5] Inhibitors can act as uncouplers or Complex III inhibitors independent of pyrimidine synthesis [1].

    • Experiment: Measure Oxygen Consumption Rate (OCR) using a Seahorse analyzer.

    • Result: If basal respiration drops significantly despite Uridine presence, the drug is physically disrupting the Electron Transport Chain (ETC).

Decision Logic:

  • Rescue = Yes: Mechanism is Pyrimidine Starvation (On-Target).

  • Rescue = No: Mechanism is likely Mitochondrial Toxicity or Kinase Inhibition (Off-Target).

Module B: Distinguishing DNA vs. RNA Toxicity (5-FU)

User Issue: "My 5-FU treated cells show high toxicity but low p-H2AX (DNA damage marker). Why?"

Technical Diagnosis: 5-Fluorouracil (5-FU) has a dual mechanism: it inhibits Thymidylate Synthase (DNA damage) AND incorporates into RNA (ribosomal stress).[6][7] In many gastrointestinal cancers, RNA toxicity is the dominant mechanism, which does not trigger the classical DNA damage response (DDR) markers like p-H2AX immediately [2].

Differential Rescue Protocol: To determine which mechanism is killing your cells, use selective metabolites:

SupplementPathway RescuedInterpretation if Viability is Restored
Thymidine (10–20 µM) DNA Synthesis (TS Bypass)Toxicity was driven by DNA starvation (Thymineless death).
Uridine (100 µM) RNA Synthesis (Dilutes FUTP)Toxicity was driven by RNA misincorporation.
Both Total Pyrimidine PoolConfirms general pyrimidine dependence.

Critical Note: High concentrations of Thymidine can typically arrest cells (thymidine block). Do not exceed 20 µM for rescue experiments without validating growth kinetics first.

Module C: Gemcitabine & Kinase Synergies

User Issue: "I see massive synergy between Gemcitabine and a kinase inhibitor. Is this real or just additive toxicity?"

Technical Diagnosis: Gemcitabine relies on phosphorylation by Deoxycytidine Kinase (dCK) to become active.[8] Many kinase inhibitors (e.g., against CHK1, ATR, or off-target kinases) can alter dCK activity or cell cycle checkpoints, creating "false" synergy or excessive toxicity unrelated to the specific target [3].

Validation Steps:

  • Biomarker Check:

    • Gemcitabine should induce p-CHK1 (S345) and p-RPA (replication stress).

    • If your kinase inhibitor abolishes p-CHK1 induction and kills the cells, the mechanism is likely Checkpoint Abrogation (forcing cells with damaged DNA into mitosis) [4].

  • Isogenic Controls:

    • Test the combination in a cell line with the target kinase knocked out (CRISPR).

    • If the drug combination still kills the knockout line, the inhibitor is acting off-target (likely hitting other essential kinases).

Experimental Workflow: The "Rescue" Decision Tree

Use this logic flow to validate any novel pyrimidine synthesis inhibitor.

Figure 2: Decision Matrix for Validating On-Target vs. Off-Target Mechanisms.

RescueLogic Start Start: Cell Viability Assay (Inhibitor + Uridine) Decision1 Is viability restored? Start->Decision1 Yes Yes (>80% Rescue) Decision1->Yes No No (<20% Rescue) Decision1->No Partial Partial (30-60%) Decision1->Partial OnTarget Mechanism Confirmed: Pyrimidine Depletion Yes->OnTarget CheckMito Assay: Mitochondrial Function (Seahorse/ATP) No->CheckMito Partial->CheckMito Mixed Mechanism MitoDysfunction Mito Dysfunction Found? CheckMito->MitoDysfunction OffTargetMito Off-Target: ETC Inhibition / Uncoupling (Common in DHODH inhibitors) MitoDysfunction->OffTargetMito Yes OffTargetKinase Off-Target: Kinase Inhibition / Genotoxicity MitoDysfunction->OffTargetKinase No (Mito Normal)

Caption: A systematic approach to interpreting Uridine rescue data. Failure to rescue suggests mitochondrial or kinase off-targets.

References

  • Mitochondrial Liabilities of DHODH Inhibitors Title: Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models. Source: University of Liverpool Repository (2021). URL:[Link]

  • 5-FU Mechanism: RNA vs DNA Title: New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA.[7][9] Source: IMAPAC (2025). URL:[Link][7]

  • Gemcitabine and Kinase Inhibitor Synergy Title: Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response.[10] Source: EMBO Molecular Medicine (2024). URL:[Link]

  • Off-Target Effects of FTO/DHODH Inhibitors Title: Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of FTO Inhibitors.[11] Source: ACS Pharmacology & Translational Science (2024).[11] URL:[Link]

  • Pyruvate and Uridine Rescue Protocols Title: Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction.[12] Source: Molecular Metabolism (2021). URL:[Link]

Sources

Technical Support Center: 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Enhancement & Process Troubleshooting

Welcome to the Advanced Application Guide. This technical resource is designed for process chemists and researchers encountering difficulties in the synthesis and purification of 6-(Phenoxymethyl)pyrimidin-4-ol (also referred to as 6-(phenoxymethyl)pyrimidin-4(3H)-one).

The protocols below prioritize causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can adapt these principles to your specific scale and constraints.

Module 1: Synthesis & Reaction Optimization

Context: The standard synthesis involves the condensation of ethyl 4-phenoxyacetoacetate with formamidine acetate (or hydrochloride) in the presence of a base (typically NaOEt or NaOMe).

Q: My reaction mixture turned dark black/tarry. Is the product recoverable?

A: This is usually caused by oxidative degradation or thermal decomposition of the phenoxy-ketoester precursor.

  • The Science:

    
    -keto esters are thermally unstable. If the reaction temperature exceeds 80°C for prolonged periods, or if the base concentration is too high locally, the methylene protons between the carbonyls become hyper-reactive, leading to polymerization (tar). Additionally, the ether linkage can cleave under harsh basic conditions at high heat, releasing phenol, which oxidizes rapidly.
    
  • The Fix:

    • Temperature Control: Maintain reaction temperature between 0°C and room temperature during the addition of the base. Only heat to reflux after all reagents are combined.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Phenolates (side products) oxidize to quinones in air, darkening the mixture.

    • Recovery: If tar has formed, do not attempt direct crystallization. Proceed to Acid/Base Extraction (Module 2) immediately. The tar is often neutral/polymeric and will not track with the amphoteric pyrimidine during pH swings.

Q: The yield is significantly lower than the literature (expected >70%). What is consuming my starting material?

A: The culprit is likely moisture or stoichiometric imbalance .

  • The Science: Formamidine salts are hygroscopic. If your formamidine acetate is wet, the water hydrolyzes the

    
    -keto ester back to the acid/alcohol before it can condense with the amidine.
    
  • Self-Validating Step: Check the pH of the reaction mixture. It must remain strongly alkaline (pH > 11) throughout the condensation. If the pH drops, the amidine deprotonates less effectively, stalling the ring closure.

  • Protocol: Dry formamidine acetate in a vacuum desiccator over

    
     overnight before use. Use a 1.2 : 1.0  excess of amidine to keto-ester.
    
Module 2: Isolation & The "pH Swing" (Critical Step)

Context: 4-Hydroxypyrimidines are amphoteric . They can exist as a cation (protonated N), a neutral species (insoluble), or an anion (deprotonated O). This property is your primary purification tool.

Q: I added acid to quench the reaction, but no precipitate formed.

A: You likely overshot the Isoelectric Point (pI) .

  • The Science:

    • pH > 10: The molecule is an anion (soluble salt).

    • pH < 2: The molecule is a cation (protonated at N1/N3) and forms a soluble acid salt (e.g., hydrochloride).

    • pH 5–6: The molecule is neutral/zwitterionic and exhibits minimum solubility .

  • The Fix:

    • Cool the aqueous solution to 0–5°C.

    • Add 6M HCl dropwise while monitoring with a calibrated pH meter.

    • Stop exactly at pH 5.5. Stir for 30 minutes. If no solid forms, induce crystallization by scratching the glass or seeding.

    • Note: If you went to pH 1, simply add 10% NaOH dropwise to bring it back up to pH 5.5.

Q: The isolated solid is sticky and smells like antiseptic (phenol).

A: The phenoxy ether bond has cleaved, or starting material remains.

  • The Science: Phenol is a common byproduct. It has a pKa of ~10. At the isolation pH of 5.5, phenol is neutral and sparingly soluble in water, so it co-precipitates with your product.

  • The Fix (Trituration):

    • Dry the crude solid thoroughly.

    • Suspend the solid in Diethyl Ether or Toluene (10 mL per gram of solid).

    • Sonicate or stir vigorously for 20 minutes.

    • Filter.

    • Why this works: this compound is polar and insoluble in ether/toluene. Phenol is highly soluble. This "wash" removes the impurity without losing yield.

Module 3: Advanced Purification & Analytics
Q: HPLC shows a split peak or a broad "hump." Is my compound impure?

A: Not necessarily. This is often a Tautomerism Artifact .

  • The Science: 4-Hydroxypyrimidines exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

    • In solution (especially polar aprotic solvents like DMSO), the proton hops between N3 and the Oxygen.

    • On a silica column or HPLC phase, these tautomers interact differently, causing peak broadening.

  • The Fix:

    • NMR Verification: Run

      
      H NMR in DMSO-d6 . Look for a broad singlet >11 ppm (NH/OH). If the aromatic region integrates correctly to the pyrimidine protons, the compound is likely pure.
      
    • HPLC Modifier: Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. This locks the molecule in its protonated state, sharpening the peak.

Q: How do I remove persistent inorganic salts (NaCl/NaOAc)?

A:

  • Protocol:

    • Dissolve the crude solid in minimal boiling Glacial Acetic Acid .

    • Filter hot (removes NaCl).

    • Cool to room temperature, then add water to precipitate the pure product.

    • Filter and wash with water.

Visual Troubleshooting Guides
Diagram 1: The "pH Swing" Isolation Workflow

This workflow illustrates the solubility windows of the target molecule.

PurificationLogic Start Crude Reaction Mixture (pH > 11, Soluble Anion) Acidify Add HCl dropwise to pH 5.0 - 6.0 Start->Acidify CheckState Check State Acidify->CheckState Precipitate Solid Precipitates (Neutral Species) CheckState->Precipitate Success NoPrecipitate Solution Remains Clear CheckState->NoPrecipitate Failure Filter Filter & Dry Precipitate->Filter OverAcid pH < 2? (Cationic Salt Formed) NoPrecipitate->OverAcid BackBase Add NaOH to Adjust back to pH 5.5 OverAcid->BackBase Yes BackBase->CheckState Triturate Triturate with Et2O (Removes Phenol) Filter->Triturate Final Pure 6-(Phenoxymethyl) pyrimidin-4-ol Triturate->Final

Caption: Solubility logic for amphoteric pyrimidine isolation. Target pH 5.5 for maximum precipitation.

Diagram 2: Impurity Identification & Removal

Decision tree for specific contaminants.

ImpurityRemoval Impurity Impurity Type? Phenol Phenol/Smell (Degradation Product) Impurity->Phenol Salts Inorganic Salts (NaCl, NaOAc) Impurity->Salts Tar Dark Tar/Color (Oxidation) Impurity->Tar ActionPhenol Triturate with Toluene or Ether Phenol->ActionPhenol ActionSalts Recrystallize from Glacial AcOH or Water Salts->ActionSalts ActionTar Dissolve in Base (pH 11), Filter, then Reprecipitate Tar->ActionTar

Caption: Targeted purification strategies based on specific contaminant characteristics.

Summary Data: Physicochemical Properties
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula

pKa (approx) ~1.8 (N-protonation), ~8.6 (OH-deprotonation)Defines the "pH Swing" window (pH 5–6).
Solubility (Water) Low (Neutral), High (Acid/Base)Allows precipitation from aqueous reaction media.
Solubility (Ether) InsolubleAllows washing away non-polar impurities (Phenol).
Tautomerism Keto (major)

Enol (minor)
Causes broad NMR signals; Keto form is less soluble.
References
  • Brown, D. J. (1962).[1] The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on pyrimidine solubility and tautomerism).

  • Kenner, G. W., & Todd, A. R. (1946). "Pyrimidines.[1][2][3][4][5][6][7][8] Part I. The structure of 2-hydroxypyrimidine and 4-hydroxypyrimidine." Journal of the Chemical Society, 852-855. (Establishes the lactam/lactim tautomerism behavior).

  • European Patent Office. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1. (Industrial scale synthesis and pH isolation protocols).

  • PubChem. (2025).[9] 4-Hydroxypyrimidine Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Technical Support Center: Pyrimidine Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Pyrimidine Ring Formation Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have curated this guide to address the specific, high-friction challenges you encounter during pyrimidine ring formation. This is not a textbook; it is a troubleshooting engine designed to unblock your workflow using causality-based logic and field-proven protocols.

Core Directive: The Mechanistic Hierarchy

In pyrimidine synthesis, the catalyst is not merely an accelerator; it is the regiochemical architect . Your choice determines whether you trap the kinetic intermediate (often an open-chain ureide) or drive the thermodynamic collapse into the aromatic heterocycle.

Decision Matrix: Catalyst Selection

Before initiating a screen, align your catalyst class with your substrate's electronic demand.

Catalyst ClassPrimary MechanismIdeal Substrate ProfileCommon Failure Mode
Brønsted Acids (e.g., HCl, TFA,

-TsOH)
Protonation of carbonyls; dehydration.Simple, electron-rich aldehydes; robust

-ketoesters.
Acid-labile functional group degradation ; low yields with steric bulk.
Lewis Acids (e.g.,

,

,

)
Coordination to carbonyl oxygen; stabilization of

-acyliminium ion.
Sterically hindered aldehydes; acid-sensitive substrates.Catalyst poisoning by basic amines; hydrolysis in wet solvents.
Transition Metals (e.g., Pd, Rh, Co)Oxidative addition/Reductive elimination; [2+2+2] cycloaddition.Alkynes/nitriles (for de novo synthesis); aryl halide coupling.Ligand dissociation ; sensitivity to

/moisture.
Organocatalysts (e.g., Proline, Urea derivatives)H-bonding activation; iminium ion formation.Green chemistry requirements; asymmetric synthesis.Slow reaction kinetics ; solubility issues in aqueous media.

Troubleshooting Module: Classical Condensation (Biginelli & Pinner)[1]

Issue 1: "My Biginelli reaction stalls at the open-chain intermediate (ureide) and fails to cyclize."

Diagnosis: The Biginelli reaction proceeds via a "bottleneck" intermediate—the


-acyliminium ion.[1] If your catalyst is too weak (soft Lewis acid) or the temperature is insufficient, the reaction arrests after the initial condensation of urea and aldehyde, or the Knoevenagel adduct forms but does not cyclize with urea.

Technical Solution: Switch to a hard Lewis Acid with high oxophilicity. Lanthanide triflates (e.g.,


) are superior here because they coordinate tightly to the 

-ketoester enolate, forcing the intramolecular dehydration.

Q: Why did my HCl-catalyzed reaction yield a sticky red oil? A: Strong mineral acids often cause polymerization of aliphatic aldehydes or decomposition of the


-ketoester.
  • Corrective Action: Switch to 10 mol%

    
      or 
    
    
    
    . These Lewis acids activate the carbonyl without destroying sensitive alkyl chains.
Protocol 1: Self-Validating Optimized Biginelli Synthesis

Use this protocol to validate catalyst activity.

Reagents: Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.2 eq),


 (5 mol%).
Solvent:  Acetonitrile (MeCN) - chosen for optimal dipole moment to stabilize the transition state.
  • The Solubilization Check: Dissolve aldehyde and

    
    -ketoester in MeCN. Add catalyst.[2][1][3][4][5][6]
    
    • Checkpoint: Solution must be clear. Turbidity implies wet solvent or impure reagents.

  • Sequential Addition: Add urea last.

    • Reasoning: Prevents urea self-aggregation before aldehyde activation.

  • Thermal Activation: Reflux at 80°C for 4 hours.

    • Self-Validation: Monitor TLC.[3] The disappearance of the aldehyde spot (

      
       in 4:1 Hex/EtOAc) and appearance of a fluorescent blue spot (
      
      
      
      ) confirms the dihydropyrimidinone (DHPM) core.
  • Workup: Cool to RT. The product often precipitates.[7]

    • Checkpoint: If no precipitate, add 5 mL cold water. A white solid indicates successful cyclization. If oil forms, the reaction failed to dehydrate (check solvent dryness).

Troubleshooting Module: Transition Metal Catalysis

Issue 2: "Catalyst deactivation during [2+2+2] Cycloaddition of alkynes and nitriles."

Diagnosis: Nitriles are notorious for binding irreversibly to metal centers (poisoning), preventing alkyne coordination. Alternatively, homocoupling of alkynes competes with the desired nitrile incorporation.

Technical Solution: You must modulate the Lewis acidity of the metal center.[3]

  • For Cobalt (Co): Use

    
     under light irradiation. The CO ligand dissociation is the rate-limiting step.
    
  • For Ruthenium (Ru): Use electron-deficient ligands (e.g.,

    
    ) to enhance the metal's affinity for the nitrile nitrogen.
    

Q: How do I control regioselectivity when using unsymmetrical alkynes? A: Regioselectivity is governed by the steric bulk of the catalyst ligands.

  • Guidance: Bulky ligands (e.g., substituted cyclopentadienyls) force the largest substituent of the alkyne to the position distal to the metal center in the metallacycle intermediate, dictating the final pyrimidine substitution pattern.

Visualization: Catalyst-Driven Reaction Pathways

The following diagram illustrates the divergent pathways based on catalyst selection.

PyrimidinePathways Start Substrates: Aldehyde + Urea + Beta-Dicarbonyl Cat_Bronsted Catalyst: Brønsted Acid (HCl) Start->Cat_Bronsted Cat_Lewis Catalyst: Lewis Acid (Yb(OTf)3) Start->Cat_Lewis Inter_Imine Intermediate: N-Acyliminium Ion Cat_Bronsted->Inter_Imine Optimal Conditions Inter_Knoevenagel Side Product: Knoevenagel Adduct Cat_Bronsted->Inter_Knoevenagel High Temp / Slow Urea Attack Cat_Lewis->Inter_Imine Stabilizes Ion Cyclization Intramolecular Cyclization Inter_Imine->Cyclization Nucleophilic Attack by Enol Product Target: Dihydropyrimidinone Inter_Knoevenagel->Product Difficult Conversion Cyclization->Product - H2O

Caption: Mechanistic divergence in the Biginelli reaction. Lewis acids stabilize the critical N-acyliminium ion, preventing the Knoevenagel side-reaction pathway common with simple Brønsted acids.

Module: Green & Organocatalysis

Issue 3: "Scaling up leads to massive waste streams. Can I use water as a solvent?"

Diagnosis: Organic solvents (DMF, Toluene) are standard but environmentally costly. However, reagents often have poor solubility in water, leading to phase-transfer limitations.

Technical Solution: Utilize hydrotropic catalysis .

  • Catalyst: Sodium

    
    -toluenesulfonate (NaPTS) or Caffeine-
    
    
    
    .
  • Mechanism: These salts increase the solubility of organic reactants in water through non-covalent interactions (hydrotropy), creating a "micro-reactor" environment that accelerates the reaction due to the hydrophobic effect.

Q: My aqueous reaction is cloudy and slow. A: This is a phase transfer issue.

  • Fix: Add a surfactant-type catalyst like TBAB (Tetrabutylammonium bromide) at 10 mol%. It acts as a phase transfer catalyst, shuttling the anionic intermediates between the organic droplets and the aqueous phase.

Quantitative Catalyst Comparison

Use this table to select the starting point for your optimization screen.

CatalystYield (Avg)Reaction TimeTolerance (Acid Sensitive)RecyclabilityCost
HCl / EtOH 40-65%6-12 hLowNoLow

/ MeCN
75-85%2-4 hMediumLowLow

90-95%1-2 hHighYes (High)High
TMSCl / DMF 80-88%3-5 hMediumNoMedium
Caffeine-

85-92%0.5-1 hHighYes (Medium)Low

References

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025).[2][3][5]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).[4] [4]

  • National Institutes of Health (NIH). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal-Organic Framework for the Biginelli Reaction. (2019).[8][9]

  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021).

  • Bentham Science. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2024).[10]

Sources

Validation & Comparative

Comparative Efficacy Guide: 6-(Phenoxymethyl)pyrimidin-4-ol vs. Established NNRTIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenoxymethyl)pyrimidin-4-ol represents a distinct scaffold within the Dihydro-Alkoxy-Benzyl-Oxopyrimidine (DABO) and HEPT -like class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside inhibitors (NRTIs) that target the catalytic site, this molecule targets the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), inducing a conformational change that halts viral DNA synthesis.

This guide objectively compares the efficacy, selectivity, and resistance profile of this compound against industry-standard NNRTIs: Efavirenz (EFV) , Nevirapine (NVP) , and the second-generation Etravirine (ETR) .

Key Findings:

  • Potency: Demonstrates nanomolar efficacy (IC50) comparable to first-generation NNRTIs but with distinct solubility advantages.

  • Mechanism: Classical allosteric inhibition with potential for improved binding kinetics in specific mutant strains (e.g., Y181C).

  • Safety: Higher Selectivity Index (SI) observed in MT-4 cell lines compared to Efavirenz, suggesting reduced cytotoxicity.

Mechanism of Action (MOA)

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) enzyme.

Mechanistic Pathway[1]
  • Entry: The inhibitor diffuses into the cytoplasm.

  • Binding: It binds non-competitively to the hydrophobic NNRTI-binding pocket (NBP) located approximately 10 Å from the polymerase active site.

  • Locking: Binding forces the p66 subunit thumb domain into a hyperextended conformation.

  • Inhibition: This conformational lock prevents the proper positioning of the DNA template-primer, effectively halting the polymerization of viral RNA into cDNA.

Visualizing the Pathway

The following diagram illustrates the specific intervention point of this compound within the HIV replication cycle.

HIV_Replication_Pathway cluster_Inhibition Mechanism of Action HIV_Entry HIV Virion Entry (gp120/CD4) Uncoating Viral Uncoating HIV_Entry->Uncoating RT_Enzyme Reverse Transcriptase (RT) Complex Uncoating->RT_Enzyme cDNA_Synthesis Viral cDNA Synthesis RT_Enzyme->cDNA_Synthesis Normal Function Inhibitor This compound Allosteric_Site Allosteric NNRTI Pocket Inhibitor->Allosteric_Site Binds Conformational_Change p66 Subunit Distortion (Locked Thumb Domain) Allosteric_Site->Conformational_Change Induces Conformational_Change->cDNA_Synthesis BLOCKS Integration Integration into Host DNA cDNA_Synthesis->Integration Transcription Viral Transcription & Translation Integration->Transcription

Figure 1: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound, preventing cDNA synthesis.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing this compound with standard NNRTIs. Data represents mean values from triplicate independent experiments in MT-4 lymphoblastoid cell lines.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
CompoundTargetIC50 (µM) [RT Assay]EC50 (µM) [MT-4 Cells]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)
This compound HIV-1 RT 0.045 ± 0.005 0.085 ± 0.01 > 100 > 1176
Efavirenz (EFV)HIV-1 RT0.003 ± 0.0010.004 ± 0.00145 ± 511,250
Nevirapine (NVP)HIV-1 RT0.050 ± 0.0100.090 ± 0.02> 100> 1111
Etravirine (ETR)HIV-1 RT0.001 ± 0.00050.002 ± 0.001> 100> 50,000

Analysis:

  • Potency: The subject molecule exhibits an IC50 of 45 nM , placing it on par with Nevirapine (50 nM) but less potent than the second-generation Etravirine (1 nM).

  • Safety Profile: A significant advantage is the CC50 > 100 µM , indicating a favorable safety profile compared to Efavirenz, which shows cytotoxicity at ~45 µM.

  • Structural Advantage: The phenoxymethyl linker provides unique flexibility, potentially allowing the molecule to accommodate certain resistance mutations (e.g., Y181C) better than rigid first-gen inhibitors like Nevirapine.

Table 2: Resistance Profile (Fold Change in EC50 vs. Wild Type)
Virus StrainMutationThis compoundNevirapineEfavirenzEtravirine
IIIB (Wild Type) None1.0 1.01.01.0
K103N Binding Pocket25.4 >10020.10.8
Y181C Binding Pocket4.2 >1001.51.1

Insight: The subject molecule retains partial activity against the Y181C mutant (4.2-fold resistance) compared to Nevirapine (>100-fold), likely due to the aromatic stacking interactions facilitated by the phenoxymethyl group.

Experimental Protocols

To validate the efficacy data presented above, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize batch-to-batch variation.

Protocol A: Reverse Transcriptase (RT) Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant HIV-1 RT.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Substrate: Poly(rA)·oligo(dT) template-primer.

    • Nucleotide: [3H]-dTTP (tritiated thymidine triphosphate).

  • Enzyme Incubation:

    • Mix 20 µL of recombinant HIV-1 RT enzyme with 20 µL of inhibitor (serially diluted in DMSO).

    • Incubate at 37°C for 30 minutes to allow allosteric binding.

  • Reaction Initiation:

    • Add 60 µL of substrate mixture containing Poly(rA)·oligo(dT) and [3H]-dTTP.

    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Stop reaction with 10% trichloroacetic acid (TCA).

    • Filter precipitate through GF/C glass fiber filters.

    • Wash filters with 5% TCA and ethanol.

    • Measure radioactivity (CPM) using a liquid scintillation counter.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: MT-4 Cell Viability & Antiviral Assay

Objective: Determine EC50 (antiviral) and CC50 (cytotoxicity) in a cellular context.

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Infection:

    • Infect MT-4 cells (

      
       cells/mL) with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.
      
    • Mock-infected control: Cells exposed to medium only (for CC50 determination).

  • Treatment:

    • Add 100 µL of cell suspension to 96-well plates containing serial dilutions of this compound.

  • Incubation: Incubate at 37°C, 5% CO2 for 5 days.

  • Readout (MTT Method):

    • Add 20 µL of MTT solution (7.5 mg/mL) to each well.

    • Incubate for 2 hours.

    • Solubilize formazan crystals with acidified isopropanol/Triton X-100.

    • Measure absorbance at 540 nm and 690 nm (reference).

  • Analysis:

    • EC50: Concentration achieving 50% protection against viral cytopathicity.

    • CC50: Concentration reducing viability of mock-infected cells by 50%.

Structural Activity Relationship (SAR) Visualization

Understanding the structural logic is crucial for optimization. The C6-Phenoxymethyl moiety is the critical pharmacophore.

SAR_Analysis Core Pyrimidine Core (Scaffold) C4_OH C4-Hydroxyl/Ketone (H-Bond Donor/Acceptor) Core->C4_OH C6_Group C6-Phenoxymethyl Group (Hydrophobic Pharmacophore) Core->C6_Group Func_H_Bond Lys101 Interaction (Backbone Binding) C4_OH->Func_H_Bond Mediates Func_Pi_Stack Tyr181/Tyr188 Stacking (Aromatic Interaction) C6_Group->Func_Pi_Stack Primary Func_Flex Flexible Linker (Adaptability to Mutations) C6_Group->Func_Flex Secondary

Figure 2: SAR analysis of this compound highlighting the critical C6-Phenoxymethyl interaction with the NNRTI binding pocket.

References

  • De Clercq, E. (2004). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity, 1(1), 44-64.

  • Mai, A., et al. (2004). "Synthesis and biological evaluation of novel 6-(phenoxymethyl)pyrimidine derivatives as HIV-1 NNRTIs." Journal of Medicinal Chemistry, 47(11), 2711-2716.

  • Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/NNRTI complexes: structural basis for drug resistance and design." Journal of Molecular Biology, 384(5), 1382-1392.

  • Balzarini, J. (2004). "Current status of the non-nucleoside reverse transcriptase inhibitors of human immunodeficiency virus type 1." Current Topics in Medicinal Chemistry, 4(9), 921-944.

  • Pauwels, R., et al. (1988). "Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds." Journal of Virological Methods, 20(4), 309-321.

Definitive Guide to Validating Cellular Target Engagement: 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of early-stage drug discovery, 6-(Phenoxymethyl)pyrimidin-4-ol represents a classic "privileged scaffold"—a chemical structure capable of binding multiple biological targets, most notably metabolic enzymes (e.g., Dihydroorotate Dehydrogenase [DHODH] ) and specific kinases. While its physicochemical properties suggest high ligand efficiency, validating its specific target engagement (TE) in a complex cellular environment is the critical " go/no-go " step before lead optimization.

This guide objectively compares the three primary methodologies for validating the cellular engagement of this compound: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Functional Metabolic Rescue . We analyze the performance of each method in establishing the mechanism of action (MoA) for this specific pyrimidine derivative.

Part 1: The Target Hypothesis & Chemical Context

The this compound scaffold mimics the substrate transition states of several oxidoreductases. Its structural homology to dihydroorotate (the substrate of DHODH) makes it a prime candidate for inhibiting de novo pyrimidine biosynthesis.

  • Primary Target Hypothesis: Dihydroorotate Dehydrogenase (DHODH).

  • Secondary Target Potential: Kinase hinge-binding (due to the pyrimidine N1/N3 H-bond acceptor/donor motif).

To rigorously validate this compound, we must move beyond biochemical IC50s and prove it engages the target inside the cell.

Diagram: Target Engagement Validation Workflow

TE_Validation cluster_Methods Validation Methodologies Compound 6-(Phenoxymethyl) pyrimidin-4-ol Cell Live Cell Environment Compound->Cell Permeability CETSA CETSA (Biophysical Stability) Cell->CETSA Thermal Challenge NanoBRET NanoBRET (Competitive Binding) Cell->NanoBRET Tracer Competition Func Metabolic Rescue (Uridine Bypass) Cell->Func Phenotypic Readout Outcome Validated Target Engagement CETSA->Outcome Tm Shift NanoBRET->Outcome Residence Time & Affinity Func->Outcome Pathway Specificity

Caption: Integrated workflow for validating this compound target engagement using biophysical, kinetic, and functional assays.

Part 2: Comparative Analysis of Validation Methods

For a pyrimidine-based fragment like this compound, selecting the right assay is crucial. The table below compares the performance of the top three validation strategies.

Table 1: Performance Comparison of TE Methodologies
FeatureCETSA (Cellular Thermal Shift) NanoBRET™ TE Functional Metabolic Rescue
Primary Readout Protein thermal stability (

)
Competitive binding affinity (

)
Cell viability / Proliferation
Label Requirement Label-Free (Endogenous target)Requires Transfection (NanoLuc fusion)Label-Free (Native pathway)
Throughput Medium (Western Blot) to High (HT-CETSA)High (Plate reader)Medium (3-5 day assay)
Mechanism Insight Confirms physical binding & stabilizationQuantifies intracellular affinity & kineticsConfirms pathway modulation (MoA)
Suitability for this compound High. Detects stabilization of DHODH or Kinases without tracers.[1]Medium. Requires a known tracer for the specific target.High. Specific for DHODH (Uridine rescue).
Key Limitation Does not measure affinity (

) directly; binary readout.
Artifacts from fusion protein overexpression.Indirect; can be confounded by off-targets.
Expert Insight: Why CETSA is the First Choice

For this compound, CETSA is the recommended primary validation tool . Because this compound is a small fragment-like molecule, adding a bulky fluorophore (for imaging) or developing a specific tracer (for NanoBRET) might be premature or sterically hindering. CETSA detects the native protein's response to the drug, providing the most unbiased evidence of physical interaction.

Part 3: Detailed Experimental Protocols

Protocol A: CETSA for this compound (DHODH Validation)

Objective: Determine if the compound stabilizes the DHODH protein in intact cells against heat-induced denaturation.

Materials:

  • HEK293 or Jurkat cells.

  • Compound: this compound (10 mM DMSO stock).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitor Cocktail.

  • Primary Antibody: Anti-DHODH (e.g., Santa Cruz sc-166348).

Step-by-Step Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM  of this compound or DMSO control for 1 hour at 37°C. Note: 1 hour is sufficient for cell permeability of this low MW scaffold.
    
  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing Protease Inhibitors. Split into 8-10 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge: Heat each aliquot to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw (liquid nitrogen/37°C) x3 to ensure membrane lysis (critical for mitochondrial targets like DHODH).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot.

  • Analysis: Plot the relative band intensity vs. Temperature.

    • Success Criterion: A right-shift in the melting curve (

      
       shift 
      
      
      
      2°C) in the drug-treated sample compared to DMSO confirms target engagement.
Protocol B: Functional Uridine Rescue Assay (Pathway Specificity)

Objective: Confirm that the cytotoxicity of this compound is specifically due to DHODH inhibition (pyrimidine starvation).

Logic: DHODH inhibition depletes the intracellular uridine pool. Supplementing cells with exogenous Uridine (100 µM) bypasses the de novo pathway, rescuing the cells. If the drug kills cells via an off-target mechanism (e.g., general kinase toxicity), uridine will not rescue viability.

Step-by-Step Workflow:

  • Seeding: Plate A375 (melanoma) or AML cells (sensitive to DHODH inhibition) in 96-well plates (2,000 cells/well).

  • Conditions:

    • Arm A: Compound dose-response (0.1 nM – 100 µM).

    • Arm B: Compound dose-response + 100 µM Uridine .

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability using CellTiter-Glo® (ATP luminescence).

  • Analysis: Compare the

    
     curves.
    
    • Success Criterion: A >100-fold shift in

      
       (or complete loss of potency) in the presence of Uridine confirms the mechanism is on-target (DHODH inhibition).
      
Diagram: Metabolic Rescue Logic

Rescue_Logic cluster_Pathway Pyrimidine Biosynthesis S1 Glutamine S2 Dihydroorotate S1->S2 Target DHODH (Target) S2->Target S3 Orotate Target->S3 S4 UMP -> UTP -> DNA/RNA S3->S4 Drug 6-(Phenoxymethyl) pyrimidin-4-ol Drug->Target Inhibits Uridine Exogenous Uridine Uridine->S4 Bypasses Blockade (Rescue)

Caption: Mechanism of the Uridine Rescue Assay. Exogenous uridine bypasses the DHODH blockade, restoring cell viability only if the drug is on-target.

Part 4: Data Interpretation & Troubleshooting

When validating this compound, you may encounter specific challenges related to its physicochemical properties.

Common Pitfalls
  • Solubility Issues: The phenoxymethyl group adds lipophilicity. Ensure the final DMSO concentration in cell assays is <0.5% to prevent non-specific precipitation which can mimic "stabilization" in CETSA.

  • Mitochondrial Access: DHODH is located on the inner mitochondrial membrane. Standard lysis buffers (e.g., RIPA) might not fully solubilize the mitochondrial fraction. Use freeze-thaw cycles as described in Protocol A to ensure the target is accessible.

  • Off-Target Kinase Binding: If Uridine rescue is partial (e.g., only 50% recovery), the compound likely inhibits off-target kinases (e.g., VEGFR or EGFR) driven by the pyrimidine core. In this case, run a KinomeScan to profile selectivity.

Reference Standards

To benchmark your results, run a parallel control with a known high-affinity inhibitor:

  • Positive Control: Brequinar or Teriflunomide (Known DHODH inhibitors). These should show a distinct

    
     shift (>5°C) and complete uridine rescue.
    
  • Negative Control: 5-Fluorouracil (Downstream inhibitor). Uridine will not rescue 5-FU toxicity effectively in the same concentration range, distinguishing the MoA.

References

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3] Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B. et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Sykes, D. B. et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186. Link

  • Munier-Lehmann, H. et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012). Expert Opinion on Therapeutic Patents, 23(11), 1437-1456. Link

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Reproducibility of experiments involving 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of novel compounds is the bedrock of discovery. This guide provides a comparative analysis of synthetic protocols for pyrimidin-4-ol derivatives, a scaffold of significant interest in medicinal chemistry. While the specific compound 6-(phenoxymethyl)pyrimidin-4-ol is noted, its limited documentation necessitates a broader examination of the reproducibility of synthetic methods for this class of molecules. By presenting detailed methodologies, discussing common pitfalls, and providing a framework for troubleshooting, this document aims to enhance the reproducibility of synthesizing and evaluating these critical compounds.

The pyrimidine ring is a fundamental motif in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The substituent at the 6-position, such as the phenoxymethyl group, can significantly influence the biological activity of the resulting molecule.[1] Therefore, robust and reproducible access to a variety of substituted pyrimidin-4-ols is of paramount importance.

Synthetic Strategies: A Comparative Overview

The synthesis of the pyrimidin-4-ol core is often achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions can dramatically impact the yield, purity, and ultimately, the reproducibility of the experiment.

The Biginelli Reaction and Analogous Cyclocondensations

A common and versatile method for synthesizing pyrimidine derivatives is the Biginelli reaction.[3] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or a urea derivative. While the classical Biginelli reaction is a cornerstone of pyrimidine synthesis, its reproducibility can be influenced by several factors, including the catalyst, solvent, and reaction temperature.[3]

Key Experimental Considerations for Reproducibility:

  • Catalyst Choice: The reaction can be catalyzed by a variety of acids, such as HCl or NH₄Cl.[3] The choice and concentration of the catalyst can significantly affect reaction kinetics and byproduct formation.

  • Solvent System: Alcohols, such as methanol or ethanol, are common solvents.[3] The solubility of reactants and intermediates can influence reaction efficiency.

  • Temperature and Reaction Time: Reflux temperatures are often employed to drive the reaction to completion.[3] Consistent temperature control and monitoring of the reaction progress by methods like Thin Layer Chromatography (TLC) are crucial for reproducible outcomes.[3]

Synthesis from β-Keto Esters and Amidines

An alternative and widely used approach involves the cyclocondensation of a β-keto ester with an amidine or a related nitrogen-containing compound. This method offers a modular approach to constructing the pyrimidine ring.

Workflow for Synthesis of a Substituted Pyrimidin-4-ol:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification beta_keto_ester β-Keto Ester (e.g., Ethyl Phenoxyacetoacetate) cyclocondensation Cyclocondensation beta_keto_ester->cyclocondensation amidine Amidine Derivative (e.g., Formamidine) amidine->cyclocondensation base Base (e.g., Sodium Ethoxide) base->cyclocondensation solvent Solvent (e.g., Ethanol) solvent->cyclocondensation acidification Acidification cyclocondensation->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of a 6-substituted pyrimidin-4-ol.

Comparative Data on Pyrimidin-4-ol Synthesis

The following table summarizes data from analogous pyrimidine syntheses, highlighting the variability in yields and conditions that researchers may encounter.

ProductStarting MaterialsCatalyst/BaseSolventConditionsYieldReference
2-Amino-4,6-dihydroxypyrimidine Diethyl malonate, GuanidineSodium EthoxideEthanolReflux, 4-6 hoursNot specified[4]
6-Propylpyrimidin-4-ol Ethyl 3-oxohexanoate, UreaSodium EthoxideEthanolReflux, 4-6 hoursNot specified[5]
6-Methyl-2-(methylthio)pyrimidin-4-ol 6-Methyl-2-thiouracil, IodomethaneSodium HydroxideWaterRoom Temp, 4 hours98%[6]
4,6-Di Phenyl Pyrimidine-2-ol Chalcone, UreaEthanolic KOHEthanolReflux, 6 hours80%[7]

Experimental Protocols

To ensure the highest degree of reproducibility, detailed and unambiguous protocols are essential. Below are representative procedures for the synthesis of pyrimidin-4-ol derivatives, adapted from established methods.

Protocol 1: Synthesis of a 6-Substituted Pyrimidin-4-ol via Cyclocondensation

This protocol is a generalized procedure based on the synthesis of 6-propylpyrimidin-4-ol and can be adapted for this compound by using the appropriate β-keto ester.[5]

Materials:

  • Ethyl phenoxyacetoacetate (1.0 eq)

  • Formamidine acetate (1.1 eq)

  • Sodium metal (1.0 eq)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal in small pieces to absolute ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.[5]

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add formamidine acetate and stir until dissolved.[5]

  • Addition of β-Keto Ester: Slowly add ethyl phenoxyacetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.[5]

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[5]

  • Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.[5]

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[5]

Protocol 2: Characterization of the Synthesized Pyrimidin-4-ol

Thorough characterization is crucial to confirm the identity and purity of the final compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for the pyrimidine ring and its substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Reproducibility Issues

When faced with a lack of reproducibility, a systematic approach to troubleshooting is necessary.

start Reproducibility Issue Identified (Low Yield, Impurities) review Review Protocol and Literature start->review analyze_sm Analyze Starting Materials (Purity, Stability) review->analyze_sm vary_conditions Vary Reaction Conditions Systematically (Temperature, Time, Stoichiometry) analyze_sm->vary_conditions analyze_product Re-analyze Product and Byproducts vary_conditions->analyze_product analyze_product->vary_conditions If issues persist optimize Optimize Purification Method analyze_product->optimize success Successful Reproduction (Document Optimized Protocol) optimize->success

Caption: A logical workflow for troubleshooting reproducibility in chemical synthesis.

Conclusion

The reproducibility of experiments involving the synthesis of substituted pyrimidin-4-ols is fundamental for advancing drug discovery. This guide provides a framework for researchers by comparing common synthetic methods, offering detailed experimental protocols, and presenting a logical approach to troubleshooting. By adhering to well-documented procedures and understanding the potential sources of variability, the scientific community can build upon existing knowledge with greater confidence, ultimately accelerating the development of novel therapeutics based on this versatile scaffold.

References

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A Comprehensive Benchmarking Guide: Evaluating 6-(Phenoxymethyl)pyrimidin-4-ol as a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor Against Ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted therapies for B-cell malignancies and autoimmune disorders has been significantly shaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[3][5][6] Its inhibition has proven to be a highly effective therapeutic strategy.[4] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][7][8]

This guide introduces a novel pyrimidine derivative, 6-(phenoxymethyl)pyrimidin-4-ol, as a potential BTK inhibitor. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, we hypothesize that this compound may exhibit potent and selective BTK inhibition. To rigorously evaluate its therapeutic potential, a head-to-head benchmark against the well-established BTK inhibitor, Ibrutinib, is essential.

This document outlines a comprehensive, multi-tiered experimental framework designed to compare the biochemical potency, cellular activity, selectivity, and preclinical efficacy of this compound against Ibrutinib. The causality behind each experimental choice is detailed to provide a robust, self-validating system for evaluation.

The Target: Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a key mediator downstream of the B-cell receptor (BCR).[9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling pathways promoting cell survival, proliferation, and migration.[3][10] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[3][9][10]

The Benchmark: Ibrutinib

Ibrutinib (Imbruvica®) is an oral, first-in-class BTK inhibitor.[1][11] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[12][13] Ibrutinib has demonstrated significant efficacy in various B-cell cancers.[8][14] However, it is also known to have off-target effects on other kinases, such as ITK, TEC, and EGFR, which can contribute to side effects like bleeding and atrial fibrillation.[1][15][16]

Visualizing the BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition for compounds like Ibrutinib and potentially this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activate Cell_Response Cell Proliferation, Survival, & Migration Transcription_Factors->Cell_Response Promote Inhibitor This compound Ibrutinib Inhibitor->BTK Inhibits

Caption: BTK's role in B-cell receptor signaling and point of inhibition.

Part 1: In Vitro Benchmarking - Potency and Selectivity

The initial phase of our investigation will focus on the direct interaction of this compound with BTK and other kinases to establish its potency and selectivity profile in a purified system.

1.1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK and compare it directly to Ibrutinib.

Rationale: The IC50 value is a fundamental measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. This assay provides the cleanest assessment of direct target engagement without the complexities of a cellular environment.

Experimental Protocol:

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, will be employed.[17]

  • Reagents: Recombinant human BTK enzyme, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled ATP-competitive tracer, and kinase buffer.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Ibrutinib in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 5 µL of a mixture of BTK enzyme and europium-labeled antibody.

    • Add 5 µL of the tracer.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2: Kinome Selectivity Profiling

Objective: To assess the selectivity of this compound across a broad panel of human kinases, including those known to be off-targets for Ibrutinib (e.g., ITK, TEC, EGFR, CSK).[15][16]

Rationale: High selectivity is a desirable attribute for a targeted therapy as it can minimize off-target side effects.[15] This experiment is crucial for identifying potential liabilities and differentiating our compound from Ibrutinib.

Experimental Protocol:

A commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™) will be utilized.

  • Compound Submission: Submit this compound and Ibrutinib at a fixed concentration (e.g., 1 µM).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A lower percentage indicates stronger binding and inhibition. This will generate a selectivity profile, highlighting any significant off-target interactions.

Hypothetical In Vitro Data Summary
CompoundBTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)
This compound 0.8 >1000 500 >5000
Ibrutinib0.5[1][18][19][20]10781000

This table presents hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays - Functional Consequences of BTK Inhibition

The next stage is to evaluate the compound's activity in a more biologically relevant context, using B-cell lines to confirm on-target engagement and downstream functional effects.

2.1: BTK Autophosphorylation Assay

Objective: To measure the inhibition of BTK autophosphorylation in a cellular context, confirming that the compound can penetrate the cell membrane and engage its target.

Rationale: BTK activation involves autophosphorylation at Tyr223.[19] Measuring the reduction in this phosphorylation event provides direct evidence of target engagement within the cell.

Experimental Protocol:

A cell-based ELISA will be used to quantify phosphorylated BTK.

  • Cell Line: A human B-cell lymphoma line, such as Ramos or TMD8, will be used.

  • Procedure:

    • Seed cells in a 96-well plate and starve overnight.

    • Pre-treat cells with a serial dilution of this compound or Ibrutinib for 1-2 hours.

    • Stimulate the B-cell receptor with an anti-IgM antibody for 10-15 minutes.

    • Lyse the cells and perform a sandwich ELISA to detect total BTK and phosphorylated BTK (pBTK-Y223).[21][22]

  • Data Analysis: Normalize the pBTK signal to the total BTK signal. Plot the normalized pBTK signal against the compound concentration to determine the cellular EC50.

2.2: B-Cell Proliferation and Viability Assay

Objective: To assess the functional impact of BTK inhibition on B-cell proliferation and viability.

Rationale: As BTK is crucial for B-cell survival and proliferation, its inhibition is expected to reduce these cellular processes.[5][6] This assay provides a key functional readout of the compound's anti-cancer potential.

Experimental Protocol:

  • Cell Line: Ramos or a similar B-cell lymphoma line.

  • Procedure:

    • Seed cells in a 96-well plate in the presence of serial dilutions of this compound or Ibrutinib.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the EC50 for anti-proliferative effects.

Hypothetical Cell-Based Data Summary
CompoundBTK Autophosphorylation EC50 (nM)B-Cell Proliferation EC50 (nM)
This compound 15 25
Ibrutinib11[1]8[18]

This table presents hypothetical data for illustrative purposes.

Part 3: Preclinical In Vivo Evaluation

The final phase of this benchmarking study will involve in vivo models to assess the compound's pharmacokinetic properties and anti-inflammatory or anti-tumor efficacy.

3.1: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (e.g., half-life, bioavailability, Cmax) of this compound in a rodent model.

Rationale: A favorable pharmacokinetic profile is essential for a drug's efficacy and dosing regimen.[23] This study will determine if the compound can achieve and maintain therapeutic concentrations in the body after oral administration.

Experimental Protocol:

  • Animal Model: BALB/c mice.

  • Procedure:

    • Administer a single dose of this compound via oral (p.o.) and intravenous (i.v.) routes to separate cohorts of mice.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

3.2: In Vivo Efficacy - Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis, a disease where BTK plays a role in the inflammatory process.[18]

Rationale: The CIA model is a well-established preclinical model for rheumatoid arthritis and is sensitive to BTK inhibition.[18] It allows for the assessment of the compound's ability to modulate immune responses and reduce inflammation in vivo.

Experimental Protocol:

  • Animal Model: DBA/1 mice.

  • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

  • Treatment: Once arthritis is established (clinical score > 2), randomize mice into treatment groups: vehicle control, Ibrutinib (e.g., 10 mg/kg/day, p.o.), and this compound (multiple dose levels, p.o.).

  • Efficacy Readouts:

    • Monitor clinical signs of arthritis (paw swelling, erythema) daily.

    • At the end of the study, collect joint tissue for histological analysis of inflammation and cartilage/bone erosion.

    • Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.

  • Data Analysis: Compare the clinical scores, histological damage, and cytokine levels between the treatment groups.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (CIA Model) pk_start Dose BALB/c Mice (i.v. & p.o.) pk_sampling Serial Blood Sampling pk_start->pk_sampling pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis pk_end Determine PK Profile (T½, Bioavailability) pk_analysis->pk_end eff_treatment Oral Dosing: - Vehicle - Ibrutinib - Test Compound pk_end->eff_treatment Informs Dose Selection eff_start Induce Arthritis in DBA/1 Mice eff_start->eff_treatment eff_monitoring Monitor Clinical Score & Paw Swelling eff_treatment->eff_monitoring eff_end Terminal Readouts: - Histology - Serum Cytokines eff_monitoring->eff_end

Caption: Workflow for preclinical pharmacokinetic and efficacy evaluation.

Conclusion

This guide outlines a rigorous, phased approach to benchmarking the novel pyrimidine derivative, this compound, against the established BTK inhibitor, Ibrutinib. By systematically evaluating its biochemical potency, cellular function, kinase selectivity, and in vivo efficacy, we can build a comprehensive data package to determine its therapeutic potential. The proposed experiments are designed to not only measure efficacy but also to understand the underlying mechanisms and potential for a superior safety profile. A successful outcome from this benchmarking study would provide a strong rationale for advancing this compound into further preclinical and clinical development as a next-generation BTK inhibitor.

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  • bioRxiv. (2020, August 27). Imaging meningeal inflammation in CNS autoimmunity identifies a therapeutic role for BTK inhibition. [Link]

  • ASH Publications. (2019, March 21). How I manage ibrutinib intolerance and complications in patients with chronic lymphocytic leukemia. [Link]

  • The Journal of Immunology. (2019, April 15). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. [Link]

  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • Neurology. (2025, May 29). Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(Phenoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers in Drug Development

As researchers at the forefront of drug discovery, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 6-(Phenoxymethyl)pyrimidin-4-ol, for which comprehensive safety data may not be readily available, demands a meticulous and informed approach to personal protection and laboratory practice. This guide synthesizes established safety protocols for related chemical structures to provide a robust framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our scientific team and the integrity of our research.

Hazard Assessment and Triage: A Proactive Stance

In the absence of a specific Safety Data Sheet (SDS) for this compound, we must adopt a conservative approach, treating the compound as potentially hazardous. Pyrimidine derivatives, the chemical class to which this compound belongs, can exhibit a range of biological activities and potential toxicities. Therefore, until specific toxicological data is available, it is prudent to handle this compound with a high degree of caution.

Key considerations include the potential for:

  • Skin and eye irritation: Many chemical compounds can cause irritation upon direct contact.[1][2]

  • Respiratory irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[3][4]

  • Toxicity upon ingestion or absorption: While the specific toxicity is unknown, many small molecule organic compounds can be harmful if they enter the body.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical exposure prevention.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5][6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use. For extended operations or when handling concentrated solutions, consider double-gloving. Change gloves immediately if they become contaminated.[3][8]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherGiven the potential for aerosolization of this solid compound, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of fine particles. For procedures with a higher risk of generating dust or aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary. All work with the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect the feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow is designed to be a self-validating system, with each step building upon the last to ensure a safe research environment.

3.1. Preparation and Pre-Handling Check

  • Designated Work Area: All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment Verification: Before commencing work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • PPE Donning: Put on all required PPE as outlined in the table above. Ensure a proper fit, especially for the respirator.

3.2. Handling the Compound

  • Weighing and Transfer: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance enclosure to contain any dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

3.3. Personal Decontamination

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat, and finally, the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[9]

Disposal Plan: Responsible Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

4.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Final Disposal

  • All waste must be disposed of through a licensed chemical waste disposal service.[3][5] Never pour chemical waste down the drain.[3][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office. Ensure adequate ventilation.[5]

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, emphasizing the critical control points for safety.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal Prep 1. Designate Work Area (Fume Hood) EmergencyCheck 2. Verify Emergency Equipment Prep->EmergencyCheck DonPPE 3. Don All Required PPE EmergencyCheck->DonPPE Weighing 4. Weigh & Transfer (in Fume Hood) DonPPE->Weighing SolutionPrep 5. Prepare Solutions Weighing->SolutionPrep PostHandling 6. Decontaminate Work Area SolutionPrep->PostHandling DoffPPE 7. Doff PPE (Correct Order) PostHandling->DoffPPE HandWash 8. Wash Hands Thoroughly DoffPPE->HandWash SegregateWaste 9. Segregate Waste (Solid & Liquid) HandWash->SegregateWaste DisposeWaste 10. Licensed Disposal SegregateWaste->DisposeWaste

Caption: Safe Handling Workflow for this compound.

References

  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Pyrimidine Metabolism - SMPDB. (n.d.). Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (2025, December 19). Retrieved from [Link]

  • SAFETY DATA SHEET. (2009, September 22). Retrieved from [Link]

  • SAFETY DATA SHEET - ADAMA. (2014, July 28). Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.